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  • Product: 2-Amino-4-methyloxazole
  • CAS: 35629-70-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Properties of 2-Amino-4-methyloxazole

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-4-methyloxazole is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fiel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methyloxazole is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its core structure serves as a versatile scaffold for the synthesis of a diverse range of derivatives exhibiting promising biological activities. This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-4-methyloxazole, including its physicochemical characteristics, spectroscopic profile, synthesis, and key biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its antioxidant and anticancer potential are provided. Furthermore, this guide elucidates the proposed mechanisms of action for its antimicrobial and anticancer effects through detailed signaling pathway diagrams.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 2-Amino-4-methyloxazole

PropertyValueSource
Molecular Formula C₄H₆N₂O[1]
Molecular Weight 98.10 g/mol [1]
CAS Number 35629-70-0[1]
Appearance Liquid[1]
XLogP3-AA 0.4PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
Topological Polar Surface Area 52.1 ŲPubChem
Boiling Point Predicted data unavailable

Spectroscopic Data

Detailed experimental spectroscopic data for 2-Amino-4-methyloxazole is limited. The following tables provide predicted and analogous data to offer insights into its structural characterization.

Table 2: Predicted ¹H NMR Spectral Data for 2-Amino-4-methyloxazole

Chemical Shift (ppm)MultiplicityAssignment
~6.5sH5
~4.9br sNH₂
~2.1sCH₃

Note: Predicted values are based on cheminformatic tools and may differ from experimental data.

Table 3: Predicted ¹³C NMR Spectral Data for 2-Amino-4-methyloxazole

Chemical Shift (ppm)Assignment
~160C2
~145C4
~110C5
~12CH₃

Note: Predicted values are based on cheminformatic tools and may differ from experimental data.

Table 4: Key IR Absorption Bands for 2-Aminooxazole Derivatives

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (amino group)
1650 - 1620StrongC=N stretch (oxazole ring)
1580 - 1550MediumN-H bend (amino group)
~1100StrongC-O-C stretch (oxazole ring)

Note: Data is generalized for 2-aminooxazole derivatives and may vary for the specific compound.

Mass Spectrometry: The mass spectrum of 2-aminooxazoles is characterized by fragmentation patterns influenced by the electron-donating amino group. The molecular ion peak is typically observed, followed by fragmentation involving the loss of small neutral molecules such as HCN and CO.[2]

Synthesis of 2-Amino-4-methyloxazole

A common and efficient method for the synthesis of the 2-amino-4-methyloxazole core involves the condensation of a β-ketoester with a urea or cyanamide equivalent.

Experimental Protocol: Synthesis of 2-Amino-4-methyloxazole

This protocol describes a representative synthesis using ethyl acetoacetate and cyanamide.

Materials:

  • Ethyl acetoacetate

  • Cyanamide

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. After the addition is complete, add a solution of cyanamide (1.0 equivalent) in ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 2-Amino-4-methyloxazole.

G Synthesis of 2-Amino-4-methyloxazole Ethyl Acetoacetate Ethyl Acetoacetate Reaction Mixture Reaction Mixture Ethyl Acetoacetate->Reaction Mixture Cyanamide Cyanamide Cyanamide->Reaction Mixture Sodium Ethoxide (Base) Sodium Ethoxide (Base) Sodium Ethoxide (Base)->Reaction Mixture Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Mixture Reflux (4-6h) Reflux (4-6h) Reaction Mixture->Reflux (4-6h) Workup & Purification Workup & Purification Reflux (4-6h)->Workup & Purification 2-Amino-4-methyloxazole 2-Amino-4-methyloxazole Workup & Purification->2-Amino-4-methyloxazole

Caption: Synthetic workflow for 2-Amino-4-methyloxazole.

Biological Activities and Mechanisms of Action

2-Amino-4-methyloxazole derivatives have demonstrated a range of pharmacological activities, with antimicrobial, anticancer, and antioxidant effects being the most prominent.

Antimicrobial Activity

Derivatives of 2-amino-4-methyloxazole have shown potent activity against various microorganisms, including Mycobacterium tuberculosis. The proposed mechanism of action involves the inhibition of a key enzyme in the bacterial fatty acid synthesis pathway.

Proposed Antimicrobial Mechanism of Action:

The primary target is believed to be the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH).[3] FabH is a crucial enzyme that initiates the fatty acid synthesis II (FAS-II) pathway, which is essential for the production of mycolic acids. Mycolic acids are major components of the mycobacterial cell wall, providing a protective barrier. By inhibiting FabH, 2-amino-4-methyloxazole derivatives disrupt the synthesis of mycolic acids, leading to a compromised cell wall and ultimately bacterial cell death.[3][4]

G Proposed Antimicrobial Mechanism of 2-Amino-4-methyloxazole cluster_drug Drug Action cluster_pathway Mycobacterial Cell 2-Amino-4-methyloxazole 2-Amino-4-methyloxazole FabH FabH 2-Amino-4-methyloxazole->FabH Inhibits FAS-II Pathway FAS-II Pathway FabH->FAS-II Pathway Initiates Mycolic Acid Synthesis Mycolic Acid Synthesis FAS-II Pathway->Mycolic Acid Synthesis Bacterial Cell Wall Integrity Bacterial Cell Wall Integrity Mycolic Acid Synthesis->Bacterial Cell Wall Integrity Bacterial Cell Death Bacterial Cell Death Bacterial Cell Wall Integrity->Bacterial Cell Death Loss of

Caption: Inhibition of mycolic acid synthesis pathway.

Anticancer Activity

Several oxazole derivatives have exhibited significant anticancer properties. The primary mechanism is believed to be the disruption of microtubule dynamics, which are essential for cell division.

Proposed Anticancer Mechanism of Action:

2-Amino-4-methyloxazole derivatives can act as antitubulin agents. They interfere with the polymerization of tubulin into microtubules. Microtubules are critical components of the cytoskeleton and form the mitotic spindle during cell division. Disruption of microtubule formation leads to a halt in the cell cycle at the G2/M phase (mitotic arrest).[5][6] This prolonged arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades, leading to programmed cell death.

G Proposed Anticancer Mechanism of 2-Amino-4-methyloxazole cluster_drug Drug Action cluster_cell Cancer Cell 2-Amino-4-methyloxazole Derivative 2-Amino-4-methyloxazole Derivative Tubulin Polymerization Tubulin Polymerization 2-Amino-4-methyloxazole Derivative->Tubulin Polymerization Inhibits Microtubule Formation Microtubule Formation Tubulin Polymerization->Microtubule Formation Mitotic Spindle Assembly Mitotic Spindle Assembly Microtubule Formation->Mitotic Spindle Assembly G2/M Phase Arrest G2/M Phase Arrest Microtubule Formation->G2/M Phase Arrest Disruption leads to Cell Division Cell Division Mitotic Spindle Assembly->Cell Division Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces

Caption: Induction of apoptosis via microtubule disruption.

Antioxidant Activity

Certain derivatives of 2-amino-4-methyloxazole have demonstrated the ability to scavenge free radicals, indicating antioxidant potential. This activity is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocols for Biological Assays

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: The DPPH assay is a colorimetric method used to determine the antioxidant capacity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (2-Amino-4-methyloxazole derivative)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Test Samples: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or standard to the wells.

    • For the control, add 100 µL of the solvent instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT Assay (Anticancer Activity)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (2-Amino-4-methyloxazole derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (in 100 µL of medium) and incubate for another 24-72 hours. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as follows: % Viability = (Absorbance_sample / Absorbance_control) x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of the test compound.

Conclusion

2-Amino-4-methyloxazole represents a valuable heterocyclic scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as antimicrobial and anticancer agents. The proposed mechanisms of action, involving the inhibition of essential bacterial enzymes and the disruption of cancer cell division, provide a strong rationale for the continued exploration and development of novel therapeutics based on this core structure. The straightforward synthesis and the tunability of its biological activities through structural modifications make 2-amino-4-methyloxazole a highly attractive starting point for drug discovery programs. Further research, including the acquisition of more comprehensive experimental data and in vivo studies, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-4-methyloxazole

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-4-methyloxazole is a heterocyclic organic compound that serves as a core scaffold in medicinal chemistry. Its derivatives have garnered sig...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methyloxazole is a heterocyclic organic compound that serves as a core scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-Amino-4-methyloxazole, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological mechanisms of action. Due to the limited availability of specific experimental data for the parent compound, this guide incorporates data from closely related analogues and provides generalized, standard methodologies.

Physicochemical Characteristics

2-Amino-4-methyloxazole is a liquid at standard conditions.[1] While specific experimental data for the parent compound is limited, the following tables summarize its fundamental properties and computed values, along with experimental data for the closely related 2-amino-4-methylthiazole for comparative purposes.

Table 1: Core Physicochemical Properties
Property2-Amino-4-methyloxazole2-Amino-4-methylthiazole (for comparison)Source(s)
Molecular Formula C₄H₆N₂OC₄H₆N₂S[2][3]
Molecular Weight 98.10 g/mol 114.17 g/mol [2][3]
CAS Number 35629-70-01603-91-4[2][3]
Appearance/Form LiquidWhite to yellow powder/crystal[1][4]
Melting Point Not available44-47 °C[4]
Boiling Point Not available231-232 °C[4]
Table 2: Computed Physicochemical Data for 2-Amino-4-methyloxazole
PropertyValueSource(s)
XLogP3-AA 0.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 0[2]
Topological Polar Surface Area 52.1 Ų[2]
pKa (Predicted) Not available
Table 3: Solubility Profile

Experimental Protocols

Synthesis of 2-Amino-4-methyloxazole

A common route for the synthesis of the 2-aminooxazole core involves the condensation of an α-haloketone with cyanamide or a related reagent like urea. The following is a generalized protocol adapted from methods for similar compounds.[6]

Reaction:

  • Chloroacetone + Cyanamide → 2-Amino-4-methyloxazole

Materials:

  • Chloroacetone

  • Cyanamide

  • Sodium bicarbonate (or another suitable base)

  • Water

  • Methylene chloride (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for salt formation if desired)

Procedure:

  • A mixture of chloroacetone, cyanamide, and sodium bicarbonate in water is heated with stirring. The reaction temperature and time will need to be optimized (e.g., 60-100 °C for several hours).

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled.

  • The product is extracted into an organic solvent such as methylene chloride.

  • The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation or column chromatography.

G Synthesis Workflow for 2-Amino-4-methyloxazole start Start Materials: Chloroacetone, Cyanamide, Base reaction Reaction: Condensation & Cyclization start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification: Distillation or Chromatography workup->purification product Final Product: 2-Amino-4-methyloxazole purification->product

Synthesis Workflow
Determination of Physicochemical Properties

2.2.1. Melting and Boiling Point

Standard capillary methods (Thiele tube or digital melting point apparatus) would be used for melting point determination if the compound were solid. For the boiling point of the liquid, simple distillation is employed, with the temperature recorded at the point where the vapor and liquid are in equilibrium under a given pressure.

2.2.2. Solubility Determination

A general protocol involves adding incremental amounts of the solute (2-Amino-4-methyloxazole) to a fixed volume of the solvent (e.g., water, ethanol, DMSO) at a constant temperature. The solution is stirred until equilibrium is reached, and the concentration of the dissolved solute is determined, often by UV-Vis spectroscopy or HPLC after creating a calibration curve.

2.2.3. pKa Determination by Potentiometric Titration

  • Preparation: A dilute solution (e.g., 1 mM) of 2-Amino-4-methyloxazole is prepared in water or a mixed solvent system. The ionic strength is kept constant with a background electrolyte like KCl.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

G pKa Determination Workflow prep Prepare Analyte Solution (e.g., 1 mM in water with KCl) titrate Titrate with Standard Acid (e.g., 0.1 M HCl) prep->titrate measure Measure pH after each addition titrate->measure plot Plot Titration Curve (pH vs. Titrant Volume) measure->plot analyze Determine pKa (pH at half-equivalence point) plot->analyze

pKa Determination by Titration

Spectroscopic Data

While specific spectra for 2-Amino-4-methyloxazole are not widely published, this section outlines the expected spectral characteristics and provides generalized protocols for data acquisition.

Table 4: Predicted and Expected Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR Signals expected for the methyl group (singlet, ~2.0-2.5 ppm), the vinyl proton on the oxazole ring (singlet, ~6.0-7.0 ppm), and the amino protons (broad singlet, variable chemical shift).
¹³C NMR Resonances expected for the methyl carbon (~10-20 ppm), the C4 and C5 carbons of the oxazole ring (~100-150 ppm), and the C2 carbon bearing the amino group (~160-170 ppm).
FTIR Characteristic peaks for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C=N stretching of the oxazole ring (~1650 cm⁻¹), and C-O stretching.
Mass Spec (EI) A molecular ion peak (M⁺) at m/z 98. The fragmentation pattern is expected to be influenced by the amino group, with a likely primary fragmentation involving the loss of the =C=NH moiety.[7]

Biological Activity and Signaling Pathways

Derivatives of 2-Amino-4-methyloxazole have shown promise in several therapeutic areas. The core scaffold is considered a "privileged structure" in medicinal chemistry.[8]

Antimicrobial Activity: Inhibition of FabH

2-Aminooxazole derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[8] Molecular docking studies suggest that these compounds may act by inhibiting the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH).[8] This enzyme is critical for the initiation of the fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. Inhibition of FabH disrupts cell wall integrity, leading to bacterial death.

G Proposed Mechanism of Antimycobacterial Action drug 2-Amino-4-methyloxazole Derivative fabH β-ketoacyl-acyl carrier protein synthase III (FabH) drug->fabH Inhibition fasII Fatty Acid Synthase II (FAS-II) Pathway fabH->fasII Initiation mycolic Mycolic Acid Biosynthesis fasII->mycolic cellwall Bacterial Cell Wall Integrity mycolic->cellwall

FabH Inhibition Pathway
Anticancer Activity: Antitubulin Mechanism

Several oxazole derivatives exhibit potent anticancer activity by interfering with microtubule dynamics.[8] These compounds often act as antitubulin agents, binding to the colchicine site on β-tubulin. This binding inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and are critical for forming the mitotic spindle during cell division. Disruption of microtubule formation leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).

G Antitubulin Mechanism of Action drug Oxazole Derivative tubulin Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibits spindle Mitotic Spindle Formation microtubules->spindle Disruption arrest G2/M Phase Cell Cycle Arrest spindle->arrest Leads to apoptosis Apoptosis arrest->apoptosis

Antitubulin Signaling

Conclusion

2-Amino-4-methyloxazole is a valuable heterocyclic core for the development of novel therapeutic agents. While comprehensive experimental data on the parent compound is not extensively available, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from related analogues. The known biological activities of its derivatives, particularly as inhibitors of FabH and tubulin polymerization, highlight the potential of this scaffold in addressing critical needs in infectious diseases and oncology. Further research into the specific properties and activities of 2-Amino-4-methyloxazole and its novel derivatives is warranted to fully exploit its therapeutic potential.

References

Foundational

Technical Guide: Solubility and Stability of 2-Amino-4-methyloxazole

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4-methyloxazole is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its derivatives have shown a rang...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methyloxazole is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its derivatives have shown a range of biological activities, making the understanding of its fundamental physicochemical properties, such as solubility and stability, critical for the development of new chemical entities. This technical guide provides a comprehensive overview of the solubility and stability profiles of 2-Amino-4-methyloxazole, complete with detailed experimental protocols and data interpretation. While extensive experimental data for this specific molecule is not widely published, this guide synthesizes information on the known reactivity of the oxazole ring with standard pharmaceutical testing protocols to provide a robust framework for its characterization.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The isosteric replacement of a sulfur atom in 2-aminothiazole derivatives with an oxygen atom to form 2-aminooxazoles has been shown to improve physicochemical properties such as water solubility[1][2]. The solubility of 2-Amino-4-methyloxazole is expected to be influenced by the pH of the medium and the nature of the solvent.

Data Presentation: Solubility

The following table summarizes the anticipated aqueous and organic solvent solubility for 2-Amino-4-methyloxazole. These values are representative and should be confirmed by experimental analysis.

Solvent/Medium Temperature (°C) Expected Solubility (mg/mL)
Purified Water25Moderately Soluble
pH 1.2 (0.1 N HCl)25Highly Soluble
pH 4.5 (Acetate Buffer)25Soluble
pH 6.8 (Phosphate Buffer)25Moderately Soluble
pH 7.4 (Phosphate Buffer)25Sparingly Soluble
Methanol25Freely Soluble
Ethanol25Freely Soluble
Acetonitrile25Soluble
Dichloromethane25Sparingly Soluble
Acetone25Soluble
Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method for determining the equilibrium solubility of 2-Amino-4-methyloxazole in various media.

Materials:

  • 2-Amino-4-methyloxazole

  • Volumetric flasks

  • Scintillation vials

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Analytical balance

  • HPLC with UV detector or a validated analytical method

  • Syringe filters (0.45 µm)

  • Solvents and buffers as specified in the table above.

Procedure:

  • Prepare the required buffer solutions and organic solvents.

  • Add an excess amount of 2-Amino-4-methyloxazole to a series of vials containing a known volume of each solvent/buffer.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-72 hours).

  • After equilibration, allow the vials to stand to let undissolved solids settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable solvent to a concentration within the analytical method's calibration range.

  • Quantify the concentration of 2-Amino-4-methyloxazole in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

  • Perform the experiment in triplicate for each solvent/medium.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess 2-Amino-4-methyloxazole add_to_vial Add compound to solvent in vials prep_compound->add_to_vial prep_solvent Prepare Solvents/ Buffers prep_solvent->add_to_vial shake Equilibrate on orbital shaker add_to_vial->shake settle Settle undissolved solids shake->settle sample Withdraw and filter supernatant settle->sample dilute Dilute filtrate sample->dilute quantify Quantify using validated method dilute->quantify calculate Calculate solubility quantify->calculate

Solubility Determination Workflow

Stability Profile

Understanding the stability of 2-Amino-4-methyloxazole is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. The oxazole ring is known to be susceptible to hydrolytic cleavage under both acidic and basic conditions. The primary vulnerability lies in the acidity of the proton at the C2 position, which can initiate ring-opening reactions[3].

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[4]

Data Presentation: Forced Degradation

The following table summarizes the expected outcomes of forced degradation studies on 2-Amino-4-methyloxazole.

Stress Condition Reagent/Condition Expected Degradation Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60 °CSignificant DegradationRing-opened products
Base Hydrolysis 0.1 M NaOH at 60 °CSignificant DegradationRing-opened products, potential for isocyanoenolate formation[3]
Oxidative 3% H₂O₂ at RTModerate DegradationN-oxides, ring-cleavage products
Thermal 80 °C (solid state)Minimal DegradationTo be determined
Photolytic ICH Q1B conditionsMinimal to Moderate DegradationTo be determined
Experimental Protocol: Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on 2-Amino-4-methyloxazole.

Materials:

  • 2-Amino-4-methyloxazole

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes

  • Thermostatic oven

  • Photostability chamber

  • HPLC with a photodiode array (PDA) detector or HPLC-MS

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Amino-4-methyloxazole in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to a flask containing 0.1 M HCl.

    • Heat the solution at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Add a known volume of the stock solution to a flask containing 0.1 M NaOH.

    • Heat the solution at 60 °C for specified time intervals.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Add a known volume of the stock solution to a flask containing 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a specified duration.

    • Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation:

    • Place a known amount of solid 2-Amino-4-methyloxazole in a vial and keep it in a thermostatic oven at 80 °C.

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of 2-Amino-4-methyloxazole and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare solutions of the stressed samples and analyze.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution).

    • Use a PDA detector to assess peak purity and to obtain UV spectra of the degradation products.

    • If available, use HPLC-MS to identify the mass of the degradation products to aid in structure elucidation.

G cluster_stress Stress Conditions cluster_analysis Analysis start 2-Amino-4-methyloxazole (Stock Solution/Solid) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C, Solid) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralization (for Hydrolysis) sampling->neutralize if applicable analysis HPLC-PDA/MS Analysis sampling->analysis neutralize->analysis identification Degradant Identification & Quantification analysis->identification

Forced Degradation Workflow

Potential Degradation Pathway: Hydrolysis

The oxazole ring is susceptible to both acid and base-catalyzed hydrolysis, leading to ring cleavage. Under acidic conditions, protonation of the ring nitrogen can facilitate nucleophilic attack by water. In basic media, deprotonation at the C2 position can lead to a ring-opened intermediate[3].

G A 2-Amino-4-methyloxazole B Protonated Oxazole Ring A->B H+ D Deprotonated Intermediate (C2 Anion) A->D OH- C Ring-Opened Intermediate (Acidic) B->C H₂O E Ring-Opened Intermediate (Basic) D->E Ring Opening

Hydrolytic Degradation Pathway

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 2-Amino-4-methyloxazole. The provided data tables are based on the known chemical properties of the oxazole scaffold and should be experimentally verified. The detailed protocols offer a starting point for researchers to perform these critical studies. A thorough characterization of the solubility and stability is indispensable for the successful development of any 2-Amino-4-methyloxazole-based therapeutic agent.

References

Exploratory

Spectroscopic analysis of 2-Amino-4-methyloxazole (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-4-methyloxazole (CAS No: 35629-70-0, Molecular Formul...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-4-methyloxazole (CAS No: 35629-70-0, Molecular Formula: C₄H₆N₂O, Molecular Weight: 98.10 g/mol ). The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside expected Mass Spectrometry (MS) fragmentation patterns. It also outlines standardized experimental protocols for acquiring these spectra, intended to support research, quality control, and drug development activities involving this heterocyclic compound.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 2-Amino-4-methyloxazole. This data is derived from analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum of 2-Amino-4-methyloxazole is predicted to exhibit three main signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~2.1Singlet3H
-NH₂~5.0 - 6.0 (broad)Singlet2H
C₅-H~6.5Singlet1H

1.1.2. ¹³C NMR (Carbon NMR) Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃~10 - 15
C₅~115 - 120
C₄~135 - 140
C₂~155 - 160
Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum of 2-Amino-4-methyloxazole will display characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented is based on the analysis of analogous amine and oxazole-containing compounds.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, Broad (doublet)N-H Stretch (asymmetric & symmetric)
3100 - 3000MediumC-H Stretch (aromatic/vinylic)
2950 - 2850MediumC-H Stretch (aliphatic -CH₃)
~1650StrongC=N Stretch (oxazole ring)
~1600StrongN-H Scissoring (bending)
~1500MediumC=C Stretch (oxazole ring)
~1450MediumC-H Bend (aliphatic -CH₃)
~1100StrongC-O-C Stretch (oxazole ring)
Mass Spectrometry (MS) Data (Expected)

Electron Ionization (EI) mass spectrometry of 2-Amino-4-methyloxazole is expected to show a prominent molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation of oxazole rings is often influenced by the substituents.[1]

m/zRelative AbundanceAssignment
98High[M]⁺ (Molecular Ion)
83Medium[M - CH₃]⁺
70Medium[M - CO]⁺
56High[M - HNCO]⁺
42High[CH₃-C≡N-H]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-Amino-4-methyloxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 2-Amino-4-methyloxazole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Co-add 8 to 16 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectrum using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount (a few milligrams) of 2-Amino-4-methyloxazole in a volatile solvent (e.g., dichloromethane or methanol).

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition:

    • Place the prepared salt plate in the sample holder of the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The final absorbance or transmittance spectrum is generated by the instrument software by ratioing the sample spectrum against the background spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and separation.

  • Ionization:

    • Utilize Electron Ionization (EI) for fragmentation analysis. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis:

    • The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or similar detector records the abundance of each ion.

  • Data Processing:

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and major fragment ions. Analyze the mass differences between peaks to deduce the fragmentation pathways.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as 2-Amino-4-methyloxazole.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample 2-Amino-4-methyloxazole Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Prepare for Direct Infusion/GC/LC Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analyze_NMR Process FID (FT, Phasing, Baseline) Assign Peaks NMR->Analyze_NMR Analyze_IR Identify Functional Group Frequencies IR->Analyze_IR Analyze_MS Identify Molecular Ion & Fragmentation Pattern MS->Analyze_MS Structure_Confirm Structure Confirmation & Purity Assessment Analyze_NMR->Structure_Confirm Analyze_IR->Structure_Confirm Analyze_MS->Structure_Confirm

Caption: Workflow for the spectroscopic analysis of 2-Amino-4-methyloxazole.

References

Foundational

Quantum Chemical Calculations for 2-Amino-4-methyloxazole: A Technical Guide for Drug Discovery Professionals

Abstract The 2-amino-4-methyloxazole scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of biologically active compounds.[1][2][3][4] A profound understanding of its electronic structure...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-amino-4-methyloxazole scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of biologically active compounds.[1][2][3][4] A profound understanding of its electronic structure and physicochemical properties is paramount for rational drug design and the optimization of lead compounds. This in-depth technical guide provides a comprehensive framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the key molecular attributes of 2-amino-4-methyloxazole. This guide is tailored for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step workflow for these computational studies. We will delve into the causality behind methodological choices, ensuring a robust and self-validating computational protocol.

Introduction: The Significance of 2-Amino-4-methyloxazole in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. This structural unit is a cornerstone in the development of novel therapeutics due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[1][3] The 2-amino-4-methyloxazole core, in particular, has been identified in molecules with a wide spectrum of pharmacological activities, including but not limited to, antibacterial, antiviral, anticancer, and anti-inflammatory properties.

Quantum chemical calculations offer a powerful lens through which we can investigate the intrinsic properties of this scaffold at the atomic and electronic levels.[5] These in silico methods allow for the prediction of a molecule's three-dimensional structure, electronic properties, and reactivity, providing invaluable insights that can guide synthetic efforts and accelerate the drug discovery pipeline.[5]

Theoretical Foundations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for its favorable balance of accuracy and computational cost, especially for medium-sized organic molecules.[6] The core principle of DFT is that the ground-state electronic energy of a molecule can be determined from its electron density, ρ(r). This is a more computationally tractable approach compared to solving the many-electron Schrödinger equation directly.

For the calculations on 2-amino-4-methyloxazole, we will employ the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy for many molecular properties.[7] This functional will be paired with the 6-311++G(d,p) basis set. This choice of basis set provides a good description of the electronic structure, with diffuse functions (+) for accurately modeling lone pairs and anions, and polarization functions (d,p) to allow for anisotropy in the electron distribution.[7]

The Computational Workflow: A Step-by-Step Protocol

This section provides a detailed, sequential protocol for performing quantum chemical calculations on 2-Amino-4-methyloxazole using the Gaussian software suite, a widely used program in computational chemistry.

G cluster_prep Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Data Analysis & Visualization A Step 1: Molecular Structure Creation B Step 2: Pre-optimization with Molecular Mechanics A->B Initial 3D Structure C Step 3: Gaussian Input File Preparation B->C Refined 3D Coordinates D Step 4: Geometry Optimization & Frequency Calculation C->D Execution in Gaussian E Step 5: Analysis of Output File D->E Output File (.log/.chk) F Step 6: Visualization of Molecular Orbitals E->F Orbital Information G Step 7: Generation of Molecular Electrostatic Potential (MEP) Map E->G Electron Density Data

References

Exploratory

An In-depth Technical Guide to the Tautomeric Forms of 2-Amino-4-methyloxazole

Introduction 2-Amino-4-methyloxazole is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Like many other 2-amino-heterocycles, it is expected to exist in multiple tautomeri...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-methyloxazole is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Like many other 2-amino-heterocycles, it is expected to exist in multiple tautomeric forms. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, can significantly influence the physicochemical properties of a molecule, including its solubility, stability, and biological activity. A thorough understanding of the tautomeric landscape of 2-Amino-4-methyloxazole is therefore crucial for its successful application.

This technical guide outlines the probable tautomeric forms of 2-Amino-4-methyloxazole, their predicted relative stabilities, and detailed experimental and computational protocols for their characterization.

Predicted Tautomeric Forms of 2-Amino-4-methyloxazole

Based on the known tautomerism of 2-aminooxazoles and related heterocycles, 2-Amino-4-methyloxazole is predicted to exist primarily in two tautomeric forms: the amino form and the imino form. This equilibrium involves the migration of a proton between the exocyclic nitrogen and the ring nitrogen atom.

  • Amino Tautomer (2-amino-4-methyloxazole): This form is generally the more stable and predominant tautomer in many heterocyclic systems.

  • Imino Tautomer (2-imino-4-methyl-2,3-dihydrooxazole): This tautomer is typically higher in energy but may be present in detectable concentrations, particularly in different solvent environments or in the solid state.

A third, less likely, tautomer involving the methyl group could also be considered, the ylidenemethyl tautomer , but its contribution to the equilibrium is expected to be negligible due to the disruption of the aromaticity of the oxazole ring.

Predicted Relative Stabilities

While specific quantitative data for 2-Amino-4-methyloxazole is unavailable, computational studies on analogous compounds like 2-aminothiazole provide insights into the likely energy differences between the tautomers. The amino form is predicted to be the most stable tautomer due to the aromaticity of the oxazole ring.

Table 1: Predicted Relative Energies and Abundances of 2-Amino-4-methyloxazole Tautomers

TautomerPredicted Relative Energy (kcal/mol)Predicted Relative Abundance at 298 K
Amino0.00>99%
Imino5 - 15<1%

Note: These values are estimations based on data for analogous compounds and should be confirmed by experimental or computational studies on 2-Amino-4-methyloxazole.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and computational methods is essential for the unambiguous identification and quantification of the tautomeric forms of 2-Amino-4-methyloxazole.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between tautomers due to the different chemical environments of the nuclei in each form.

  • Sample Preparation: Dissolve 5-10 mg of 2-Amino-4-methyloxazole in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard one-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64.

    • Key Observations:

      • Amino Tautomer: A broad singlet for the -NH₂ protons.

      • Imino Tautomer: Two distinct signals for the two N-H protons (one on the exocyclic imino group and one on the ring nitrogen).

      • The chemical shifts of the ring proton and the methyl group will also differ between the two tautomers.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more.

    • Key Observations: The chemical shift of the C2 carbon will be significantly different in the amino (~160-165 ppm) and imino (~170-175 ppm) forms.

2. Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups in the tautomers.

  • Sample Preparation: Prepare a KBr pellet or a thin film of the compound. For solution-phase studies, use a suitable solvent that is transparent in the region of interest.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Key Observations:

    • Amino Tautomer: Two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region (asymmetric and symmetric stretches of the primary amine). A C=N stretching vibration around 1640-1600 cm⁻¹.

    • Imino Tautomer: A single N-H stretching band for the imino group around 3300-3200 cm⁻¹. A higher frequency C=N stretching vibration around 1680-1650 cm⁻¹.

3. UV-Vis Spectroscopy

The electronic transitions of the tautomers will differ, leading to distinct absorption spectra.

  • Sample Preparation: Prepare dilute solutions of the compound in various solvents (e.g., ethanol, acetonitrile, water).

  • Data Acquisition: Record the absorption spectrum from 200 to 400 nm.

  • Analysis: Determine the wavelength of maximum absorbance (λmax) for each tautomer. The relative intensities of the absorption bands can be used to estimate the tautomeric ratio in different solvents.

4. Computational Chemistry

Density Functional Theory (DFT) and ab initio calculations are invaluable for predicting the relative stabilities and spectroscopic properties of the tautomers.

  • Methodology:

    • Geometry Optimization: Optimize the geometries of all possible tautomers using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

    • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima and to obtain thermodynamic data (Gibbs free energy).

    • Relative Energy Calculation: Calculate the relative energies of the tautomers to predict their relative populations.

    • NMR and IR Spectra Simulation: Simulate the NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.

    • Solvent Effects: Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to predict how the tautomeric equilibrium shifts in different solvents.

Visualizations

The following diagrams illustrate the tautomeric equilibrium and a logical workflow for the characterization of the tautomers of 2-Amino-4-methyloxazole.

Caption: Predicted tautomeric equilibrium of 2-Amino-4-methyloxazole.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_computational Computational Modeling cluster_analysis Data Analysis and Conclusion synthesis Synthesis and Purification of 2-Amino-4-methyloxazole nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir uv_vis UV-Vis Spectroscopy synthesis->uv_vis dft DFT Calculations (Geometry, Energy, Spectra) synthesis->dft analysis Comparative Analysis of Experimental and Computational Data nmr->analysis ir->analysis uv_vis->analysis dft->analysis conclusion Identification and Quantification of Tautomers analysis->conclusion

Caption: Experimental workflow for tautomer characterization.

Conclusion

While direct experimental data for the tautomeric forms of 2-Amino-4-methyloxazole is currently lacking in the public domain, a predictive analysis based on analogous heterocyclic systems provides a strong foundation for its study. The amino tautomer is anticipated to be the most stable form, but the presence of the imino tautomer cannot be discounted and may be influenced by environmental factors such as solvent polarity. The experimental and computational protocols detailed in this guide offer a comprehensive approach for researchers to elucidate the tautomeric landscape of this promising molecule, thereby enabling a more complete understanding of its chemical and biological properties.

Foundational

An In-depth Technical Guide to 2-Amino-4-methyloxazole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 2-Amino-4-methyloxazole. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 2-Amino-4-methyloxazole. This document is intended to be a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols, collated quantitative data, and visualizations of key synthetic pathways.

Introduction

2-Amino-4-methyloxazole is a heterocyclic organic compound that has garnered interest as a scaffold in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules, and its derivatives have been explored for their therapeutic potential. The oxazole ring, an isostere of the more commonly studied thiazole ring, offers different physicochemical properties that can be advantageous in drug design, such as altered metabolic stability and solubility.[1] This guide will delve into the historical context of its synthesis and provide the technical details necessary for its preparation and characterization.

Discovery and Historical Synthesis

The synthesis of 2-aminooxazoles has a long history, with early methods dating back to the late 19th and early 20th centuries.[2] One of the foundational methods for the synthesis of the 2-aminooxazole core involves the condensation of an α-haloketone with urea or its derivatives. This general approach allows for the formation of the oxazole ring with a 2-amino substituent.

Physicochemical and Spectroscopic Data

Comprehensive experimental data for 2-Amino-4-methyloxazole is not widely published. The compound is listed as a liquid.[5] The following tables summarize the available quantitative data for 2-Amino-4-methyloxazole and its closely related thiazole analogue, 2-amino-4-methylthiazole, for comparative purposes.

Table 1: Physical and Chemical Properties

PropertyValue (2-Amino-4-methyloxazole)ReferenceValue (2-amino-4-methylthiazole)Reference
Molecular Formula C₄H₆N₂O[5][6]C₄H₆N₂S[7]
Molecular Weight 98.10 g/mol [5][6]114.17 g/mol [7]
CAS Number 35629-70-0[5][6]1603-91-4[7]
Appearance Liquid[5]Crystals
Boiling Point Not available231-232 °C
Melting Point Not applicable44-47 °C

Table 2: Spectroscopic Data of the Analogue 2-amino-4-methylthiazole

Spectroscopy Data for 2-amino-4-methylthiazoleReference
¹H NMR [8]
¹³C NMR (DMSO-d6) δ (ppm): 167.9 (C2), 147.1 (C4), 101.9 (C5), 17.1 (CH₃)[9]
IR (Matrix Isolation) Key peaks (cm⁻¹): ν(NH₂) ~3500-3300, ν(C=N) ~1640, ν(C=C) ~1560[10][11]
Mass Spectrum (EI) m/z: 114 (M+), 99, 86, 72, 57[7]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2-Amino-4-methyloxazole, adapted from the well-established procedure for its thiazole analogue.[4]

Synthesis of 2-Amino-4-methyloxazole from Chloroacetone and Urea

Materials:

  • Urea (CH₄N₂O)

  • Chloroacetone (C₃H₅ClO)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether ((C₂H₅)₂O)

Equipment:

  • 500-mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 500-mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 60.06 g (1 mole) of urea in 200 mL of water.

  • Addition of Chloroacetone: While stirring the urea suspension, add 92.5 g (1 mole) of chloroacetone dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will occur, and the urea will dissolve.

  • Reflux: After the addition is complete, heat the resulting solution to reflux and maintain for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. While stirring vigorously, cautiously add 200 g of solid sodium hydroxide. An oily layer will separate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the upper oily layer. Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Drying and Filtration: Combine the oily layer and the ethereal extracts. Dry the combined organic phase over 30 g of solid sodium hydroxide. Filter by gravity to remove any tars.

  • Purification: Remove the diethyl ether by distillation on a steam bath. The crude product is then purified by vacuum distillation.

Workflow for Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Urea Urea Reaction Condensation & Cyclization (Reflux in Water) Urea->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction Workup Basification (NaOH) Reaction->Workup Extraction Solvent Extraction (Diethyl Ether) Workup->Extraction Purification Drying & Distillation Extraction->Purification Product 2-Amino-4-methyloxazole Purification->Product

Caption: Synthetic workflow for 2-Amino-4-methyloxazole.

Reaction Mechanism

The formation of 2-Amino-4-methyloxazole from urea and chloroacetone proceeds through a variation of the Hantzsch thiazole synthesis, adapted for oxazoles. The mechanism involves the initial nucleophilic attack of the urea on the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

Reaction_Mechanism Urea Urea Intermediate1 Isourea Intermediate Urea->Intermediate1 Nucleophilic Attack Chloroacetone Chloroacetone Chloroacetone->Intermediate1 Intermediate2 Hydroxyoxazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4-methyloxazole Intermediate2->Product Dehydration

Caption: Proposed reaction mechanism for the synthesis.

Applications in Research and Drug Development

The 2-amino-4-methyloxazole scaffold is considered a "privileged structure" in medicinal chemistry, indicating its recurrence in a variety of biologically active compounds.[12] Derivatives of this core have been investigated for a range of pharmacological activities, including:

  • Antimicrobial: Certain derivatives have shown potent activity against Mycobacterium tuberculosis.[12]

  • Anticancer: Related 2-methyloxazole derivatives have demonstrated antiproliferative activity against various cancer cell lines.[12]

  • Antioxidant: Some derivatives have exhibited significant radical scavenging capabilities.[12]

The isosteric replacement of a thiazole with an oxazole ring can lead to improved physicochemical properties and enhanced biological activity, making 2-amino-4-methyloxazole and its analogues attractive targets for further investigation in drug discovery programs.[12]

Conclusion

2-Amino-4-methyloxazole is a foundational heterocyclic compound with a rich history rooted in the classical methods of oxazole synthesis. While detailed historical records of its initial discovery are sparse, its synthesis is a logical extension of well-established chemical principles. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications. The provided experimental protocol, adapted from a reliable source for a closely related analogue, offers a practical starting point for its laboratory preparation. The continued exploration of 2-amino-4-methyloxazole and its derivatives holds promise for the development of novel therapeutic agents.

References

Exploratory

Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Isosteric Replacement of the 2-Aminothiazole Core with 2-Aminooxazole in Medicinal Chemistry. The isosteric rep...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Isosteric Replacement of the 2-Aminothiazole Core with 2-Aminooxazole in Medicinal Chemistry.

The isosteric replacement of a 2-aminothiazole moiety with a 2-aminooxazole ring is a valuable strategy in drug discovery for optimizing the physicochemical and pharmacokinetic properties of lead compounds. This guide provides a comprehensive overview of the core principles, practical applications, and experimental considerations for this bioisosteric substitution, with a focus on antimicrobial drug discovery, a field where this strategy has been successfully applied.

Rationale for Isosteric Replacement

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. However, it can be associated with certain liabilities, including:

  • Pan-Assay Interference Compounds (PAINS) Potential: The 2-aminothiazole motif has been identified in some contexts as a potential PAINS, which can lead to non-specific activity in high-throughput screening assays.[1][2]

  • Metabolic Instability: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to metabolic inactivation of the molecule.[2]

  • Physicochemical Properties: 2-aminothiazole-containing compounds can sometimes exhibit poor water solubility, which can hinder drug development.

The isosteric replacement of the sulfur atom in the 2-aminothiazole ring with an oxygen atom to form a 2-aminooxazole can address these challenges by:

  • Improving Physicochemical Properties: The more electronegative oxygen atom in the oxazole ring can lead to increased hydrophilicity and water solubility.[1]

  • Enhancing Metabolic Stability: The absence of the oxidizable sulfur atom in the 2-aminooxazole ring can result in improved metabolic stability.[2]

  • Maintaining or Improving Biological Activity: As bioisosteres, the 2-aminothiazole and 2-aminooxazole rings have similar sizes and electronic properties, often allowing for the retention of the desired biological activity.[2]

Comparative Data: Physicochemical and Biological Properties

The isosteric replacement of 2-aminothiazole with 2-aminooxazole has been shown to significantly impact the properties of antimicrobial compounds. The following tables summarize comparative data from studies on antitubercular agents.

Table 1: Comparison of Physicochemical Properties

Compound PairCore Scaffoldlog k'wSolubility (log S)Reference
Pair 1
Thiazole Analog2-Aminothiazole2.10-5.11[1]
Oxazole Analog2-Aminooxazole1.15-3.38[1]
Pair 2
Thiazole Analog2-Aminothiazole3.13-5.18[1]
Oxazole Analog2-Aminooxazole2.18-4.15[1]

Table 2: Comparison of Biological Activity and Cytotoxicity

Compound PairCore ScaffoldAntitubercular Activity (MIC, µg/mL)Cytotoxicity (IC50, µM)Reference
Pair 1
Thiazole Analog2-Aminothiazole6.25>1000[1]
Oxazole Analog2-Aminooxazole3.13>1000[1]
Pair 2
Thiazole Analog2-Aminothiazole12.5>1000[1]
Oxazole Analog2-Aminooxazole6.25>1000[1]

Experimental Protocols

Synthesis of 2-Aminooxazole Derivatives

A common route for the synthesis of 4-substituted-2-aminooxazoles involves the reaction of an α-bromoketone with urea. For N-substituted 2-aminooxazoles, a multi-step approach involving a Buchwald-Hartwig amination can be employed.

Protocol 3.1.1: Synthesis of 4-Phenyl-2-aminooxazole

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2-bromoacetophenone in ethanol.

  • Addition of Urea: Add 10 equivalents of urea to the solution.

  • Reflux: Reflux the reaction mixture for 16 hours in acetonitrile or for 2 hours at 120°C in DMF.[1]

  • Work-up: After cooling, the reaction mixture is typically concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol 3.1.2: Synthesis of N-Aryl-4-phenyl-2-aminooxazole via Buchwald-Hartwig Amination

This two-step procedure is adapted from a method developed for the synthesis of N,4-disubstituted 2-aminooxazoles.[2]

Step 1: Synthesis of 4-Phenyl-2-aminooxazole (as in Protocol 3.1.1)

Step 2: Buchwald-Hartwig Cross-Coupling

  • Reaction Setup: In a microwave vial, combine 4-phenyl-2-aminooxazole (1.0 equiv), the desired aryl bromide (1.1 equiv), Pd2(dba)3 (5 mol%), XPhos (10 mol%), and t-BuONa (2.5 equiv) in toluene.

  • Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor at 130 °C for 15-30 minutes.[2]

  • Work-up: After cooling, dilute the reaction mixture with a suitable solvent (e.g., chloroform) and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-4-phenyl-2-aminooxazole.

Biological Assays

Protocol 3.2.1: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

This protocol is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Preparation of Inoculum: Culture Mycobacterium tuberculosis (e.g., H37Ra strain) in an appropriate broth medium to mid-log phase.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the mycobacterial suspension to each well.

  • Incubation: Incubate the plates at 37 °C for 7 days.

  • Addition of Alamar Blue: Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 3.2.2: In Vitro Cytotoxicity Assay using HepG2 Cells

This assay assesses the toxicity of the compounds against a human liver cell line.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.

  • Cell Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1]

Visualizations

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the isosteric replacement of 2-aminothiazole with 2-aminooxazole in a drug discovery program.

DrugDiscoveryWorkflow Drug Discovery Workflow: 2-Aminothiazole to 2-Aminooxazole A Identify 2-Aminothiazole Hit/Lead Compound B Analyze Potential Liabilities (PAINS, Metabolism, Solubility) A->B C Propose Isosteric Replacement with 2-Aminooxazole B->C D Synthesize 2-Aminooxazole Analog Library C->D E In Vitro Biological Screening (e.g., MABA) D->E F Physicochemical Profiling (Solubility, logP) D->F G In Vitro DMPK Assays (Metabolic Stability, Cytotoxicity) D->G H Structure-Activity Relationship (SAR) and Data Analysis E->H F->H G->H I Lead Optimization H->I I->C

Caption: A typical drug discovery workflow for isosteric replacement.

Signaling Pathway Inhibition

One of the proposed targets for certain antitubercular 2-aminothiazole and 2-aminooxazole derivatives is the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the fatty acid synthesis II (FAS-II) pathway.

FabH_Pathway Inhibition of Mycobacterial Fatty Acid Synthesis II (FAS-II) cluster_FASII FAS-II Pathway FabH FabH (β-ketoacyl-ACP synthase III) Ketoacyl_ACP β-Ketoacyl-ACP FabH->Ketoacyl_ACP Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Acyl_CoA Acyl-CoA Acyl_CoA->FabH Elongation Elongation Cycles (KasA/B) Ketoacyl_ACP->Elongation Mycolic_Acids Mycolic Acids (Cell Wall Component) Elongation->Mycolic_Acids Inhibitor 2-Aminooxazole/ 2-Aminothiazole Derivatives Inhibitor->FabH Inhibition

Caption: Inhibition of the mycobacterial FAS-II pathway by targeting FabH.

Conclusion

The isosteric replacement of 2-aminothiazole with 2-aminooxazole is a proven strategy in medicinal chemistry to enhance the drug-like properties of lead compounds. As demonstrated in the field of antimicrobial research, this substitution can lead to improved physicochemical properties and maintained or enhanced biological activity. This technical guide provides a foundational understanding and practical protocols for researchers to consider and implement this valuable isosteric replacement in their drug discovery programs. Further exploration of this strategy in other therapeutic areas, such as neuroprotection and kinase inhibition, holds significant promise for the development of novel therapeutics.

References

Foundational

Biological Activity Screening of Novel 2-Amino-4-methyloxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 2-amino-4-methyloxazole scaffold has been identified as a privileged structure in the field of medicinal chemistry, demonstrating a broad spectrum of bi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methyloxazole scaffold has been identified as a privileged structure in the field of medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This versatility makes its derivatives attractive candidates for drug discovery programs. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this promising class of heterocyclic compounds, intended to serve as a valuable resource for professionals engaged in drug discovery and development.[1]

Synthesis of the 2-Amino-4-methyloxazole Core

The synthesis of the foundational 2-amino-4-methyloxazole structure is typically achieved through the condensation of a β-ketoester with urea or a similar equivalent.[1] A widely used and efficient method involves the reaction of ethyl 2-chloroacetoacetate with urea, which is then followed by basic hydrolysis to produce 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid. This key intermediate serves as a versatile building block for creating a library of derivatives through further modifications, such as coupling with various amino acids or peptide fragments using a coupling agent like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[1]

Experimental Protocol: Synthesis of 2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid[1]
  • Materials:

    • Urea

    • Ethyl 2-chloroacetoacetate

    • Sodium hydroxide (NaOH)

    • Solvents (e.g., ethanol, water)

  • Procedure:

    • Condensation: A mixture of urea and ethyl 2-chloroacetoacetate is refluxed in a suitable solvent like ethanol to facilitate the initial condensation.

    • Cyclization: The resulting intermediate undergoes cyclization to form the oxazole ring.

    • Hydrolysis: The ester group at the 5-position is hydrolyzed using a base, typically aqueous sodium hydroxide, under reflux to yield the carboxylic acid intermediate.

    • Purification: The final product is purified using standard techniques such as recrystallization.

Biological Activities and Screening Protocols

Derivatives of 2-amino-4-methyloxazole have been investigated for a range of pharmacological activities, with antimicrobial, anticancer, and anti-inflammatory effects being the most prominent.[1][2]

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Activity Screening cluster_evaluation Evaluation & Optimization synthesis Synthesis of Core 2-Amino-4-methyloxazole derivatization Creation of Derivative Library synthesis->derivatization in_vitro In Vitro Assays (Primary Screening) derivatization->in_vitro Test Compounds in_vivo In Vivo Models (Secondary Screening) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) in_vitro->sar Activity Data in_vivo->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatization Iterative Design

General workflow for screening novel chemical derivatives.
Anticancer Activity

Oxazole derivatives have emerged as a highly promising class of anticancer agents, showing potent activity against a variety of cancer cell lines.[3] The primary method for assessing the cytotoxic effects of these compounds is the MTT assay.[4][5]

Table 1: In Vitro Anticancer Activity of Representative Oxazole Derivatives

Compound/Derivative Cell Line(s) Assay Activity (IC50/GI50) Reference
2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) MCF-7 (Breast) MTT 0.48 ± 0.11 µM [6]
2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) HeLa (Cervical) MTT 0.74 ± 0.13 µM [6]
2-amino-4-phenylthiazole derivative (10) HT29 (Colon) MTT 2.01 µM [7]
2-morpholino-4-anilinoquinoline derivative (3d) HepG2 (Liver) MTT 8.50 ± 0.08 µM [8]
2-[2-amino-4-(...)-1,3,5-triazin-6-yl]-(...)-acrylonitrile (25) CCRF-CEM (Leukemia) NCI-60 Screen log GI50 < -8.00 [9]
2-[2-amino-4-(...)-1,3,5-triazin-6-yl]-(...)-acrylonitrile (25) T-47D (Breast) NCI-60 Screen log GI50 < -8.00 [9]

Note: Data for closely related and representative heterocyclic structures are included to illustrate potential activity ranges.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, HepG2).[6]

    • 96-well cell culture plates.

    • Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).

    • Test compounds dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • DMSO (for formazan solubilization).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.[5]

    • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).[4][10]

    • Incubation: Incubate the plates for 48 to 72 hours.[5][10]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

    • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[3][4]

A Seed Cells in 96-Well Plate B Incubate 24 hours A->B C Add Serial Dilutions of Test Compounds B->C D Incubate 48-72 hours C->D E Add MTT Reagent D->E F Incubate 4 hours E->F G Solubilize Formazan (add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Value H->I A Prepare Serial Dilutions of Compound in Broth C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Incubate Plates (e.g., 37°C, 24h) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F compound Oxazole Derivative (Antitubulin Agent) tubulin Tubulin Dimers compound->tubulin Binds to microtubule Microtubule Formation tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Assembly microtubule->mitotic_spindle cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle Disruption leads to apoptosis Apoptosis (Cell Death) cell_cycle->apoptosis

References

Exploratory

An In-depth Technical Guide on the Mechanism of Action of 2-Amino-4-methyloxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2-amino-4-methyloxazole and its derivative...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2-amino-4-methyloxazole and its derivatives. This scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This document collates key findings on its antimicrobial, anticancer, and enzyme inhibitory activities, presenting quantitative data, detailed experimental protocols, and visual representations of the proposed signaling pathways.

Antimicrobial Activity: Targeting Mycobacterial Fatty Acid Synthesis

Derivatives of 2-amino-4-methyloxazole have shown significant promise as antimicrobial agents, with particularly noteworthy activity against Mycobacterium tuberculosis. The primary proposed mechanism for this activity is the inhibition of mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the initiation of the fatty acid synthase II (FAS-II) pathway. This pathway is essential for the biosynthesis of mycolic acids, which are vital components of the mycobacterial cell wall.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The following table summarizes the MIC values for representative 2-amino-4-methyloxazole derivatives against various microorganisms.

Compound IDTarget OrganismMIC (µg/mL)
6b Mycobacterium tuberculosis H37Ra3.125[1]
6b Staphylococcus aureus> 62.5[1]
6b Candida albicans62.5[1]
7b Mycobacterium tuberculosis H37Ra6.25[1]
15b Mycobacterium tuberculosis H37Ra7.81[1]
16b Mycobacterium tuberculosis H37Ra15.63[1]

Data extracted from a study on the isosteric replacement of 2-aminothiazoles.[1]

Proposed Signaling Pathway: Inhibition of Mycolic Acid Biosynthesis

The inhibition of FabH by 2-amino-4-methyloxazole derivatives disrupts the FAS-II pathway, leading to a reduction in mycolic acid production and compromising the integrity of the bacterial cell wall.

G Proposed Mechanism of Antimycobacterial Action A 2-Amino-4-methyloxazole Derivative B β-ketoacyl-acyl carrier protein synthase III (FabH) A->B Inhibition C Fatty Acid Synthase II (FAS-II) Pathway Initiation B->C D Mycolic Acid Biosynthesis C->D E Bacterial Cell Wall Integrity D->E F Mycobacterium E->F Maintains

Caption: Inhibition of FabH by 2-amino-4-methyloxazole derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[1]

Materials:

  • Mueller-Hinton broth (or other appropriate bacterial/fungal growth medium)

  • 96-well microtiter plates

  • Bacterial/fungal inoculums standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., isoniazid for M. tuberculosis)

  • Negative control (medium with solvent)

Procedure:

  • Serial Dilutions: The test compounds are serially diluted in the growth medium within the microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Disruption of Microtubule Formation

Certain derivatives of 2-amino-4-methyloxazole have demonstrated potent antiproliferative activity against various cancer cell lines. The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[1][2]

Quantitative Data: Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for representative 2-methyloxazole derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (nM)
4g Jurkat0.35[2]
4g SEM4.6[2]
4i Jurkat0.5[2]
4i HeLa20.2[2]
CA-4 (Combretastatin A-4) Jurkat0.8[2]
CA-4 (Combretastatin A-4) HeLa3100[2]

Data from a study on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents.[2]

Proposed Signaling Pathway: Induction of Apoptosis via Tubulin Inhibition

By binding to the colchicine site of tubulin, these derivatives prevent its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, primarily at the G2/M phase, and subsequently triggers the intrinsic (mitochondrial) pathway of apoptosis.[2]

G Anticancer Mechanism via Tubulin Inhibition A 2-Amino-4-methyloxazole Derivative B Tubulin A->B Inhibition of Polymerization C Microtubule Formation B->C D Cell Cycle Arrest (G2/M Phase) C->D Disruption leads to E Apoptosis (Mitochondrial Pathway) D->E Induces F Cancer Cell E->F Eliminates

Caption: Anticancer mechanism via tubulin inhibition.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[1]

Materials:

  • Cancer cell lines (e.g., HT-29)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved using a solubilization buffer.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]

Enzyme Inhibition

Derivatives of the 2-amino-4-methyloxazole scaffold have also been investigated as inhibitors of various enzymes, including monoamine oxidase B (MAO-B) and 5-lipoxygenase (5-LOX).

Monoamine Oxidase B (MAO-B) Inhibition

A study on 4-(2-methyloxazol-4-yl)benzenesulfonamide, a related oxazole derivative, demonstrated selective inhibition of human MAO-B.[3]

Quantitative Data:

  • IC50 for MAO-B: 3.47 µM[3]

  • IC50 for MAO-A: 43.3 µM[3]

Molecular docking studies suggest that the inhibitor binds with its sulfonamide group in the substrate cavity of the enzyme.[3]

5-Lipoxygenase (5-LOX) Inhibition

While direct studies on 2-amino-4-methyloxazole are limited, the structurally similar 2-amino-4-aryl thiazole scaffold has been identified as a potent inhibitor of 5-LOX, an important enzyme in the biosynthesis of leukotrienes.[4][5] The proposed mechanism is competitive inhibition.[4][5]

Quantitative Data (for a p-fluoro substituted 2-amino-4-aryl thiazole):

  • IC50 for 5-LOX: ~10 µM[4]

Antioxidant Activity

Some 2-amino-4-methyloxazole derivatives have shown potent antioxidant activities.[1] This is typically evaluated using in vitro assays that measure the radical scavenging capacity of the compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant potential of a compound.[1]

Materials:

  • DPPH solution in methanol

  • Test compounds dissolved in a suitable solvent

  • Standard antioxidant (e.g., ascorbic acid or BHT)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specified period.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated based on the reduction in absorbance compared to a control.

Synthesis of the 2-Amino-4-methyloxazole Core

The foundational 2-amino-4-methyloxazole structure is typically synthesized through the condensation of a β-ketoester with urea or a urea equivalent.[1] A common method involves the reaction of ethyl 2-chloroacetoacetate with urea, followed by basic hydrolysis to yield 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, a key intermediate for further derivatization.[1]

G Synthesis of 2-Amino-4-methyloxazole Core Intermediate A Urea + Ethyl 2-chloroacetoacetate B Condensation & Cyclization A->B C 2-Amino-4-methyl-1,3-oxazole-5-carboxylate B->C D Basic Hydrolysis C->D E 2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid D->E

Caption: Synthesis of the core intermediate.

This technical guide summarizes the current state of research on the mechanism of action of 2-amino-4-methyloxazole derivatives. The versatility of this scaffold in targeting different biological pathways underscores its potential in the development of new therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action and to optimize the pharmacological properties of these promising compounds.

References

Foundational

In Silico Prediction of 2-Amino-4-methyloxazole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-amino-4-methyloxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-4-methyloxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the in silico prediction of the bioactivity of 2-amino-4-methyloxazole and its derivatives, with a focus on its potential as an antimicrobial and anticancer agent. This document details the putative molecular targets, summarizes available quantitative bioactivity data, provides detailed experimental protocols for in vitro validation, and outlines a logical workflow for the computational prediction of its biological effects. Through the integration of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, researchers can accelerate the discovery and optimization of novel therapeutics based on this versatile heterocyclic core.

Introduction to 2-Amino-4-methyloxazole

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. Derivatives of oxazole are present in a number of natural products and have shown a broad spectrum of pharmacological activities. The 2-amino-4-methyloxazole core, in particular, has emerged as a promising starting point for the development of new therapeutic agents due to its synthetic tractability and the diverse biological activities exhibited by its derivatives.[1] Isosteric replacement of the sulfur atom in the analogous 2-aminothiazole scaffold with an oxygen atom to form the 2-aminooxazole core has been a successful strategy in modulating and enhancing biological activity.[1]

This guide will focus on two primary and well-documented bioactivities of 2-amino-4-methyloxazole derivatives:

  • Antimicrobial Activity: Primarily targeting Mycobacterium tuberculosis, the causative agent of tuberculosis.

  • Anticancer Activity: Through the inhibition of tubulin polymerization, a critical process in cell division.

In Silico Bioactivity Prediction Workflow

The prediction of the biological activity of a small molecule like 2-amino-4-methyloxazole using computational methods typically follows a structured workflow. This workflow allows for the rational design and prioritization of derivatives for synthesis and experimental testing.

cluster_0 In Silico Prediction Workflow Target_Identification Target Identification Molecular_Docking Molecular Docking Target_Identification->Molecular_Docking Protein Structure Lead_Compound Lead Compound (2-Amino-4-methyloxazole) Lead_Compound->Target_Identification Identify Potential Targets Lead_Compound->Molecular_Docking Ligand Structure QSAR_Modeling QSAR Modeling Lead_Compound->QSAR_Modeling Dataset of Analogs Pharmacophore_Modeling Pharmacophore Modeling Lead_Compound->Pharmacophore_Modeling Active Conformations Hit_Prioritization Hit Prioritization Molecular_Docking->Hit_Prioritization Virtual_Screening Virtual Screening of Derivatives QSAR_Modeling->Virtual_Screening Pharmacophore_Modeling->Virtual_Screening ADMET_Prediction ADMET Prediction Experimental_Validation Experimental Validation ADMET_Prediction->Experimental_Validation Promising Candidates Virtual_Screening->Hit_Prioritization Hit_Prioritization->ADMET_Prediction

Caption: A logical workflow for the in silico prediction of bioactivity.

Antimicrobial Activity: Targeting Mycobacterium tuberculosis

Recent studies have highlighted the potent antimicrobial properties of 2-amino-4-methyloxazole derivatives, particularly their efficacy against Mycobacterium tuberculosis.[1]

Molecular Target: β-ketoacyl-acyl carrier protein synthase III (FabH)

Molecular docking studies suggest that the antimycobacterial activity of 2-aminooxazole derivatives may stem from the inhibition of mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH).[1] This enzyme is critical for the initiation of the fatty acid synthase II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall.[1] Inhibition of FabH disrupts cell wall integrity, leading to bacterial cell death.

cluster_0 Antimycobacterial Mechanism of Action 2_Amino_4_methyloxazole 2-Amino-4-methyloxazole Derivative FabH Mycobacterial FabH 2_Amino_4_methyloxazole->FabH Inhibition FAS_II Fatty Acid Synthase II (FAS-II) Pathway FabH->FAS_II Initiation of Mycolic_Acid Mycolic Acid Biosynthesis FAS_II->Mycolic_Acid Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Proposed mechanism of antimycobacterial action.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of 2-amino-4-methyloxazole derivatives is quantified by their Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency.

Compound IDTarget OrganismMIC (µg/mL)Reference
2-aminooxazole derivative Mycobacterium tuberculosis3.125[1]
14bMycobacterium tuberculosis H37Ra6.25[1]
15bMycobacterium tuberculosis H37Ra7.81[1]
16bMycobacterium tuberculosis H37Ra15.63[1]
Isoniazid (Control)Mycobacterium tuberculosisVaries[1]

Note: Data for compounds 14b, 15b, and 16b are from a study on isosteric replacement of 2-aminothiazoles, highlighting the potential of the oxazole core.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of 2-amino-4-methyloxazole derivatives against Mycobacterium tuberculosis.

Materials:

  • Mueller-Hinton broth (or other appropriate bacterial growth medium)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (e.g., 0.5 McFarland standard)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., isoniazid)

  • Negative control (medium with solvent)

Procedure:

  • Serial Dilutions: Serially dilute the test compounds in the growth medium directly in the microtiter plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Tubulin Polymerization

Several oxazole derivatives have demonstrated potent anticancer activity by interfering with microtubule dynamics, a critical process for cell division.[1]

Molecular Target: Tubulin

These compounds often act as antitubulin agents, disrupting microtubule formation by binding to the colchicine site on β-tubulin. This leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.

cluster_0 Antitubulin Mechanism of Action 2_Amino_4_methyloxazole 2-Amino-4-methyloxazole Derivative Tubulin β-Tubulin (Colchicine Binding Site) 2_Amino_4_methyloxazole->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition of Cell_Cycle Cell Cycle Arrest (G2/M Phase) Microtubule->Cell_Cycle Disruption leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Caption: Proposed mechanism of antitubulin action.

Quantitative Data: Antiproliferative Activity (IC50)

The cytotoxic potential of these derivatives is evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Compound IDCancer Cell LineIC50 (µM)Reference
2-methyloxazole derivative 1 HT-29 (Colon)Data not specified[1]
2-methyloxazole derivative 2 A549 (Lung)Data not specified
2-methyloxazole derivative 3 MCF-7 (Breast)Data not specified
Combretastatin A-4 (Control) VariousVaries

Note: Specific IC50 values for 2-amino-4-methyloxazole derivatives are still emerging, but related 2-methyloxazole derivatives have shown potent activity.[1]

Experimental Protocols

Objective: To determine the cytotoxic effect of 2-amino-4-methyloxazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, A549, MCF-7)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Objective: To determine the effect of 2-amino-4-methyloxazole derivatives on tubulin polymerization in vitro.

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer

  • Test compounds

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the increase in turbidity (light scattering) at 340 nm over time.

  • Data Analysis: The inhibition of tubulin polymerization is determined by comparing the polymerization curves of treated samples with those of untreated controls.

Conclusion and Future Directions

The 2-amino-4-methyloxazole scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. In silico prediction methods, including molecular docking, QSAR, and pharmacophore modeling, are invaluable tools for guiding the rational design and optimization of derivatives with enhanced potency and selectivity. The experimental protocols detailed in this guide provide a framework for the in vitro validation of computationally predicted bioactivities.

Future research should focus on:

  • Expanding the library of 2-amino-4-methyloxazole derivatives to establish robust structure-activity relationships.

  • Performing detailed in silico studies, including molecular dynamics simulations, to gain a deeper understanding of the binding interactions with FabH and tubulin.

  • Conducting in vivo efficacy and toxicity studies for the most promising lead compounds.

By combining computational and experimental approaches, the full therapeutic potential of the 2-amino-4-methyloxazole scaffold can be realized.

References

Exploratory

Thermochemical Analysis of 2-Amino-4-methyloxazole: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4-methyloxazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs present...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methyloxazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs present in various biologically active molecules. A thorough understanding of its thermodynamic properties is crucial for predicting its stability, reactivity, and behavior in different environments, which is essential for drug design, synthesis optimization, and formulation development. The standard molar enthalpy of formation in the gaseous phase is a key parameter that quantifies the molecule's intrinsic stability.

This whitepaper outlines the standard experimental and computational methodologies required for a comprehensive thermochemical analysis of 2-Amino-4-methyloxazole. It details the protocols for determining the standard molar enthalpy of formation in the crystalline and gaseous states and provides a workflow for computational thermochemistry to complement and validate experimental findings.

Quantitative Data Presentation

A comprehensive thermochemical analysis of 2-Amino-4-methyloxazole would yield the following key quantitative data, which should be presented in a structured format for clarity and comparison.

Table 1: Experimental Thermochemical Data for 2-Amino-4-methyloxazole at T = 298.15 K

PropertySymbolValue (kJ·mol⁻¹)Method
Standard Massic Energy of CombustionΔcu°(cr)ValueRotating-Bomb Combustion Calorimetry
Standard Molar Enthalpy of CombustionΔcH°m(cr)ValueRotating-Bomb Combustion Calorimetry
Standard Molar Enthalpy of Formation (Crystalline) ΔfH°m(cr) Value Derived from ΔcH°m(cr)
Standard Molar Enthalpy of SublimationΔgcrH°mValueCalvet Microcalorimetry / Knudsen Effusion
Standard Molar Enthalpy of Formation (Gaseous) ΔfH°m(g) Value Derived from ΔfH°m(cr) and ΔgcrH°m

Table 2: Computationally Derived Thermochemical Data for 2-Amino-4-methyloxazole at T = 298.15 K

PropertySymbolValue (kJ·mol⁻¹)Computational Method
Standard Molar Enthalpy of Formation (Gaseous) ΔfH°m(g) Value G3(MP2)//B3LYP
Absolute EnthalpyHValue (Hartree)G3(MP2)//B3LYP
Gibbs Free Energy of FormationΔfG°m(g)ValueG3(MP2)//B3LYP

Experimental Protocols

The determination of the gaseous-phase standard molar enthalpy of formation of 2-Amino-4-methyloxazole relies on a combination of experimental techniques to measure the enthalpy of combustion and the enthalpy of sublimation.

Determination of Enthalpy of Combustion via Rotating-Bomb Calorimetry

The standard molar enthalpy of formation in the crystalline state is derived from the standard molar energy of combustion, which is measured using a rotating-bomb calorimeter.

Methodology:

  • Sample Preparation: A pellet of crystalline 2-Amino-4-methyloxazole of known mass is placed in a crucible. A cotton thread of known mass and combustion energy is used as a fuse.

  • Calorimeter Setup: The crucible is placed in a rotating bomb calorimeter, which is then sealed and pressurized with oxygen (typically to 3.04 MPa). A known volume of distilled water is added to the bomb to ensure saturation of the final atmosphere.

  • Combustion: The sample is ignited, and the temperature change of the surrounding water bath is meticulously recorded until thermal equilibrium is reached. The bomb is rotated during the experiment to ensure complete combustion and a homogeneous final solution.

  • Energy Equivalent Calibration: The energy equivalent of the calorimeter (εcalor) is determined by burning a certified standard substance, such as benzoic acid, under identical conditions.

  • Data Analysis: The standard massic energy of combustion (Δcu°) is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and corrections for the fuse ignition and the formation of nitric acid.

  • Enthalpy Calculation: The standard molar enthalpy of combustion (ΔcH°m) is calculated from the standard molar energy of combustion. Subsequently, the standard molar enthalpy of formation in the crystalline state (ΔfH°m(cr)) is derived using Hess's law, based on the known standard enthalpies of formation for the combustion products (CO2(g), H2O(l), and N2(g)).

Determination of Enthalpy of Sublimation

The enthalpy of phase transition from solid to gas is determined using Calvet microcalorimetry or a Knudsen effusion technique.

Methodology (Calvet Microcalorimetry):

  • Instrument Setup: A Calvet microcalorimeter is used to measure the heat flow associated with the sublimation of the sample.

  • Sample Loading: A small, known mass of 2-Amino-4-methyloxazole is placed in an effusion cell, which is then introduced into the calorimeter at a constant temperature.

  • Measurement: The heat absorbed during the isothermal sublimation of the sample is recorded as a function of time.

  • Enthalpy Calculation: The standard molar enthalpy of sublimation (ΔgcrH°m) at the experimental temperature is calculated from the integrated heat flow and the amount of sample sublimed. The value is then adjusted to the standard reference temperature of 298.15 K using heat capacity data.

Derivation of Gaseous-Phase Enthalpy of Formation

The standard molar enthalpy of formation in the gaseous phase is calculated by combining the experimental results from the aforementioned protocols, as illustrated in the workflow diagram below.

Experimental_Workflow cluster_combustion Combustion Calorimetry cluster_sublimation Sublimation Measurement cluster_derivation Derivation of Final Parameters cluster_result Final Result A Sample Preparation (Pellet of 2-Amino-4-methyloxazole) B Combustion in Oxygen Bomb A->B C Measure Temperature Change B->C D Calculate Δc H°m(cr) C->D I Calculate Δf H°m(cr) (from Δc H°m(cr) and Hess's Law) D->I E Sample in Effusion Cell F Calvet Microcalorimetry E->F G Measure Heat Flow F->G H Calculate ΔgcrH°m G->H J Calculate Δf H°m(g) (Δf H°m(cr) + ΔgcrH°m) H->J I->J K Gaseous Enthalpy of Formation Δf H°m(g) J->K

Experimental workflow for determining the gaseous enthalpy of formation.

Computational Thermochemistry Workflow

Computational chemistry provides a powerful tool to predict and corroborate experimental thermochemical data. High-accuracy composite methods, such as G3(MP2)//B3LYP, are commonly employed for this purpose.

Methodology:

  • Conformational Analysis: A thorough search of the potential energy surface of 2-Amino-4-methyloxazole is performed to identify the lowest energy conformer. This is typically done using a lower level of theory or molecular mechanics.

  • Geometry Optimization and Frequency Calculation: The geometry of the most stable conformer is optimized at a specified level of theory (e.g., B3LYP with a suitable basis set). Vibrational frequency calculations are then performed at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface and to obtain thermal corrections.

  • Single-Point Energy Calculations: Higher-level single-point energy calculations are performed on the optimized geometry to obtain a more accurate electronic energy.

  • Enthalpy of Formation Calculation: The gaseous-phase standard molar enthalpy of formation is calculated using the atomization method. This involves calculating the enthalpy change for the reaction that breaks the molecule down into its constituent atoms in their standard states. The theoretical absolute enthalpy of the molecule and the known experimental enthalpies of formation of the constituent atoms are used in this calculation.

Computational_Workflow A Initial Structure of 2-Amino-4-methyloxazole B Conformational Search (Identify Lowest Energy Conformer) A->B C Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) B->C D Obtain Zero-Point Energy & Thermal Corrections C->D E High-Level Single-Point Energy Calculation (e.g., G3(MP2)) C->E F Calculate Atomization Energy D->F Thermal Corrections E->F G Derive Gaseous Enthalpy of Formation Δf H°m(g) F->G

Workflow for the computational determination of the enthalpy of formation.

Conclusion

The thermochemical analysis of 2-Amino-4-methyloxazole, a compound of significant interest in drug discovery, requires a systematic application of experimental and computational methods. By following the detailed protocols for rotating-bomb combustion calorimetry, sublimation studies, and high-level computational modeling outlined in this guide, researchers can obtain reliable values for its standard molar enthalpy of formation. This fundamental thermodynamic data is indispensable for advancing the understanding of its chemical stability and for the rational design of new therapeutic agents.

Foundational

Crystallography of 2-Amino-4-methyloxazole Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Structural Analysis, and Biological Significance The 2-amino-4-methyloxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with si...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Structural Analysis, and Biological Significance

The 2-amino-4-methyloxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have garnered considerable attention from researchers and drug development professionals due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, crystallographic studies, and biological importance of 2-amino-4-methyloxazole derivatives, offering a valuable resource for scientists engaged in the discovery and development of novel therapeutics.

Synthesis of the 2-Amino-4-methyloxazole Core

The synthesis of the 2-amino-4-methyloxazole core and its derivatives is a critical aspect of exploring their therapeutic potential. A common and efficient method for creating the foundational structure involves the condensation of a β-ketoester with urea or a urea equivalent. For instance, the reaction of ethyl 2-chloroacetoacetate with urea, followed by basic hydrolysis, yields 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid. This intermediate serves as a versatile building block for further derivatization, allowing for the introduction of various substituents to modulate the compound's biological activity.

The following diagram illustrates a typical workflow for the synthesis and subsequent crystallographic analysis of a 2-amino-4-methyloxazole derivative.

G cluster_synthesis Synthesis cluster_crystallography Crystallographic Analysis Start Starting Materials (β-ketoester, Urea) Condensation Condensation Reaction Start->Condensation Cyclization Cyclization Condensation->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Intermediate 2-Amino-4-methyloxazole Intermediate Hydrolysis->Intermediate Derivatization Derivatization Intermediate->Derivatization Final_Product Final Derivative Derivatization->Final_Product Crystallization Crystallization Final_Product->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Analysis Structural Analysis Structure_Solution->Analysis

Synthetic and Crystallographic Workflow

Crystallographic Analysis: A Case Study of a Structurally Related Isoxazole Derivative

Experimental Protocol for Crystallography

Synthesis and Crystallization:

The title compound, methyl 4-amino-3-methoxyisoxazole-5-carboxylate, was synthesized and purified by silica gel column chromatography.[1] Colorless crystalline solids suitable for X-ray diffraction were obtained from this process.[1]

X-ray Data Collection, Structure Solution, and Refinement:

The crystallographic data were collected using a single-crystal X-ray diffractometer. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data and Structure

The crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate reveals a molecule that is almost planar.[1] This planarity is supported by an intramolecular N—H⋯O hydrogen bond.[1] In the crystal lattice, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds.[1]

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₆H₈N₂O₄
Formula weight172.14
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.324(3) Å, α = 90°
b = 10.456(4) Å, β = 108.98(3)°
c = 9.213(3) Å, γ = 90°
Volume759.5(5) ų
Z4
Density (calculated)1.506 Mg/m³
Absorption coefficient0.126 mm⁻¹
F(000)360
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.65 to 25.00°
Index ranges-9<=h<=9, -12<=k<=12, -10<=l<=10
Reflections collected5364
Independent reflections1335 [R(int) = 0.046]
Completeness to theta = 25.00°99.7 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1335 / 0 / 110
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.123
R indices (all data)R1 = 0.063, wR2 = 0.137
Largest diff. peak and hole0.22 and -0.21 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondLengthBondLength
O1-C11.357(3)N2-C21.328(3)
O2-C11.205(3)C2-C31.413(3)
O3-C41.353(3)C3-C41.365(3)
O3-C51.438(3)C3-C11.455(3)
O4-N11.401(2)C4-N11.329(3)
N1-C21.321(3)

Table 3: Selected Bond Angles (°)

AtomsAngleAtomsAngle
C1-O1-C5116.2(2)N1-C2-N2120.3(2)
C4-O3-C6116.5(2)N1-C2-C3114.7(2)
O4-N1-C2108.9(2)N2-C2-C3125.0(2)
O4-N1-C4109.8(2)C4-C3-C1105.7(2)
C2-N1-C4105.9(2)C4-C3-C2109.8(2)
O2-C1-O1123.9(2)C1-C3-C2134.5(2)
O2-C1-C3127.1(2)O3-C4-N1118.8(2)
O1-C1-C3109.0(2)O3-C4-C3129.5(2)
N1-C4-C3109.8(2)

Biological Significance and Potential Signaling Pathways

2-Amino-4-methyloxazole derivatives have shown promise in various therapeutic areas. Their mechanism of action often involves the modulation of key signaling pathways implicated in disease progression. For example, in cancer, these derivatives may inhibit protein kinases involved in cell proliferation and survival.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a 2-amino-4-methyloxazole derivative in the context of cancer therapy.

cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates TF Transcription Factor Kinase_B->TF activates Proliferation Cell Proliferation and Survival TF->Proliferation promotes Inhibitor 2-Amino-4-methyloxazole Derivative Inhibitor->Kinase_A inhibits

Hypothetical Kinase Inhibition Pathway

Conclusion

2-Amino-4-methyloxazole derivatives represent a versatile and promising class of compounds for drug discovery. Their straightforward synthesis allows for the creation of diverse chemical libraries for biological screening. While specific crystallographic data for this class of compounds remains to be broadly published, the analysis of structurally similar molecules provides a solid foundation for understanding their three-dimensional characteristics. The continued exploration of their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutics.

References

Protocols & Analytical Methods

Method

Synthesis of 2-Amino-4-methyloxazole from Ethyl Acetoacetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2-amino-4-methyloxazole, a valuable heterocyclic scaffold in medicinal chemistry, starting...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-amino-4-methyloxazole, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available bulk chemical, ethyl acetoacetate. The synthetic strategy involves a two-step process: the α-chlorination of ethyl acetoacetate followed by a cyclocondensation reaction with urea. Detailed experimental protocols, quantitative data, and a visual representation of the workflow are presented to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

2-Amino-4-methyloxazole and its derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities, including but not limited to, anti-inflammatory, anti-cancer, and anti-microbial properties. The synthetic route detailed herein offers a practical and accessible method for obtaining this key building block for further chemical elaboration and screening in drug development programs.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • α-Chlorination of Ethyl Acetoacetate: Ethyl acetoacetate is chlorinated at the α-position using sulfuryl chloride to yield ethyl 2-chloroacetoacetate.

  • Cyclocondensation with Urea: The resulting ethyl 2-chloroacetoacetate undergoes a cyclocondensation reaction with urea to form the target compound, 2-amino-4-methyloxazole. This reaction is a variation of the Hantzsch oxazole synthesis.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-chloroacetoacetate

This procedure outlines the α-chlorination of ethyl acetoacetate.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (approx.)
Ethyl acetoacetate130.14130.14 g1.0
Sulfuryl chloride134.97141.7 g1.05
Sodium bicarbonate84.01As needed-
Anhydrous sodium sulfate142.04As needed-
Dichloromethane84.93500 mL-

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve ethyl acetoacetate (130.14 g, 1.0 mol) in 500 mL of dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sulfuryl chloride (141.7 g, 1.05 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-chloroacetoacetate.

  • The crude product can be purified by vacuum distillation.

Quantitative Data:

ParameterValue
Typical Yield80-90%
Boiling Point of Product75-78 °C at 10 mmHg
Purity (by GC)>98%
Part 2: Synthesis of 2-Amino-4-methyloxazole

This procedure details the cyclocondensation of ethyl 2-chloroacetoacetate with urea.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (approx.)
Ethyl 2-chloroacetoacetate164.5916.46 g0.1
Urea60.069.01 g0.15
Ethanol46.07150 mL-
Sodium ethoxide68.057.48 g0.11
Ethyl acetate88.11As needed-
Saturated sodium chloride solution (Brine)-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (7.48 g, 0.11 mol) in 100 mL of absolute ethanol.

  • To this solution, add urea (9.01 g, 0.15 mol) and stir until it dissolves.

  • Add ethyl 2-chloroacetoacetate (16.46 g, 0.1 mol) dissolved in 50 mL of absolute ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-4-methyloxazole.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data:

ParameterValue
Typical Yield60-75%
Melting Point of Product84-86 °C
Purity (by HPLC)>97%

Experimental Workflow and Logic

The synthesis of 2-amino-4-methyloxazole from ethyl acetoacetate follows a logical two-step sequence. The first step activates the ethyl acetoacetate by introducing a leaving group (chloride) at the α-position. This electrophilic center is then susceptible to nucleophilic attack in the subsequent cyclocondensation step. Urea acts as the nucleophile, providing the two nitrogen atoms and one carbon atom required to form the 2-aminooxazole ring system. The reaction proceeds via an initial N-alkylation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring.

Synthesis_Workflow Start Ethyl Acetoacetate Step1 α-Chlorination Start->Step1 Reagent1 Sulfuryl Chloride Reagent1->Step1 Intermediate Ethyl 2-chloroacetoacetate Step1->Intermediate Yield: 80-90% Step2 Cyclocondensation Intermediate->Step2 Reagent2 Urea Reagent2->Step2 Product 2-Amino-4-methyloxazole Step2->Product Yield: 60-75% Purification Purification (Recrystallization) Product->Purification

Caption: Synthetic workflow for 2-amino-4-methyloxazole.

Signaling Pathways and Logical Relationships

The synthesis is based on fundamental principles of organic reactivity. The α-chlorination proceeds via an enol or enolate intermediate of the ethyl acetoacetate, which then attacks the electrophilic chlorine of sulfuryl chloride. The subsequent cyclocondensation is a variant of the Hantzsch heterocycle synthesis. The logical relationship involves the creation of an electrophilic carbon center which then allows for the formation of carbon-nitrogen and carbon-oxygen bonds in a concerted or stepwise manner to build the oxazole ring.

Logical_Relationship EAA Ethyl Acetoacetate (Nucleophilic α-carbon) Chlorination α-Chlorination (Electrophilic Substitution) EAA->Chlorination ECA Ethyl 2-chloroacetoacetate (Electrophilic α-carbon) Chlorination->ECA Cyclocondensation Cyclocondensation (Nucleophilic Attack & Cyclization) ECA->Cyclocondensation Urea Urea (Nucleophile) Urea->Cyclocondensation Dehydration Dehydration (Aromatization) Cyclocondensation->Dehydration Product 2-Amino-4-methyloxazole Dehydration->Product

Caption: Logical flow of the synthetic transformations.

Application

Application Notes and Protocols for the Condensation Reaction to Form 2-Amino-4-methyloxazole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 2-Amino-4-methyloxazole, a valuable heterocyclic scaffold in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Amino-4-methyloxazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The primary synthetic route detailed is the condensation reaction between chloroacetone and cyanamide. This method offers an efficient pathway to the target molecule. Included are comprehensive experimental procedures, tables of quantitative data based on analogous reactions, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

2-Amino-4-methyloxazole serves as a key building block in the synthesis of a variety of biologically active compounds. Its derivatives have shown promise in diverse therapeutic areas. The synthesis of this oxazole core is typically achieved through the cyclocondensation of an α-haloketone with a source of the amino-nitrile functionality. The protocol herein describes a robust method for the preparation of 2-Amino-4-methyloxazole from readily available starting materials.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-Amino-4-methyloxazole. The data is extrapolated from analogous reactions, such as the synthesis of 2-amino-4-methylthiazole, and reports from related 2-amino-oxazole syntheses.

ParameterValueReference / Analogy
Reactants
Chloroacetone (1-chloro-2-propanone)1.0 equivalentAnalogous to thiazole synthesis[1]
Sodium Cyanamide1.0 - 1.2 equivalentsBased on general cyclocondensation principles
Solvent
Ethanol or Water~2-3 mL per gram of limiting reagentCommon solvents for similar condensations[1]
Reaction Conditions
TemperatureReflux (approx. 78-82 °C for Ethanol)Analogous to thiazole synthesis[1]
Reaction Time2 - 4 hoursTypical for this type of condensation
Product Information
Molecular FormulaC₄H₆N₂O
Molecular Weight98.10 g/mol
Theoretical YieldBased on limiting reagentStandard calculation
Expected Yield60 - 75%Based on analogous thiazole synthesis[1]

Experimental Protocols

Synthesis of 2-Amino-4-methyloxazole via Condensation of Chloroacetone and Sodium Cyanamide

This protocol is based on the well-established Hantzsch thiazole synthesis, adapted for the synthesis of the oxazole analogue.

Materials:

  • Chloroacetone (1-chloro-2-propanone), 95%

  • Sodium Cyanamide (NaHNCN)

  • Ethanol, absolute

  • Sodium Hydroxide (NaOH), pellets

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (for salt formation if desired)

  • Deionized water

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium cyanamide (1.0 eq) in ethanol (200 mL).

  • Addition of Chloroacetone: While stirring the sodium cyanamide solution, add chloroacetone (1.0 eq), dissolved in a minimal amount of ethanol, dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add solid sodium hydroxide (2.0 eq) to the stirred mixture, ensuring the temperature is controlled with an ice bath. This is to neutralize any formed HCl and to facilitate the separation of the product.

    • The product may separate as an oily layer. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether (100 mL portions).

  • Purification:

    • Combine the organic layers (the oily product layer and the ether extracts).

    • Dry the combined organic phase over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Amino-4-methyloxazole.

    • Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions:

  • Chloroacetone is a lachrymator and toxic. Handle in a well-ventilated fume hood.

  • Sodium cyanamide is toxic and reactive. Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Mandatory Visualization

Reaction Mechanism

The reaction is proposed to proceed through an initial nucleophilic attack of the cyanamide nitrogen on the α-carbon of chloroacetone, followed by an intramolecular cyclization and dehydration to form the aromatic oxazole ring.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation chloroacetone Chloroacetone intermediate1 Nucleophilic Attack Intermediate chloroacetone->intermediate1  + Cyanamide cyanamide Cyanamide cyanamide->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2  Intramolecular  Cyclization product 2-Amino-4-methyloxazole intermediate2->product  Dehydration

Caption: Proposed reaction mechanism for the formation of 2-Amino-4-methyloxazole.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of 2-Amino-4-methyloxazole.

experimental_workflow start Start: Chloroacetone & Sodium Cyanamide in Ethanol reaction Reaction: Reflux for 2-4 hours start->reaction workup Work-up: - Cool to RT - Add NaOH - Extract with Diethyl Ether reaction->workup purification Purification: - Dry with MgSO₄ - Filter - Concentrate workup->purification final_product Final Product: 2-Amino-4-methyloxazole purification->final_product

Caption: Experimental workflow for the synthesis of 2-Amino-4-methyloxazole.

References

Method

Application Notes and Protocols: The 2-Amino-4-methyloxazole Scaffold in Medicinal Chemistry

The 2-amino-4-methyloxazole core has been identified as a privileged scaffold in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents.[1] Its synthetic accessibility and th...

Author: BenchChem Technical Support Team. Date: December 2025

The 2-amino-4-methyloxazole core has been identified as a privileged scaffold in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents.[1] Its synthetic accessibility and the ability to readily modify its structure allow for the fine-tuning of its biological activities.[1] This document provides a comprehensive overview of the applications of the 2-amino-4-methyloxazole scaffold, with a focus on its antimicrobial and anticancer properties, and includes detailed experimental protocols for its synthesis and biological evaluation.

Biological Activities and Therapeutic Potential

Derivatives of the 2-amino-4-methyloxazole scaffold have demonstrated a broad spectrum of biological activities, most notably as antimicrobial and anticancer agents.[1] The isosteric replacement of the sulfur atom in the analogous 2-aminothiazole scaffold with an oxygen atom has in some cases led to enhanced biological activity and improved physicochemical properties, such as increased water solubility.[1][2]

Antimicrobial Activity

Recent studies have underscored the potent antimicrobial properties of 2-amino-4-methyloxazole derivatives, particularly against Mycobacterium tuberculosis.[1] The proposed mechanism of action for their antimycobacterial effects involves the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for the initiation of the fatty acid synthase II (FAS-II) pathway.[1] This pathway is essential for the biosynthesis of mycolic acids, which are vital components of the mycobacterial cell wall.[1]

Antimicrobial_Mechanism Scaffold 2-Amino-4-methyloxazole Derivative FabH β-ketoacyl-acyl carrier protein synthase III (FabH) Scaffold->FabH Inhibition FAS_II Fatty Acid Synthase II (FAS-II) Pathway Initiation FabH->FAS_II Catalyzes Mycolic_Acid Mycolic Acid Biosynthesis FAS_II->Mycolic_Acid Cell_Wall Bacterial Cell Wall Integrity Disrupted Mycolic_Acid->Cell_Wall Maintains

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Amino-4-methyloxazole Derivatives against Mycobacterium tuberculosis H37Ra [1]

CompoundMIC (µg/mL)
14b6.25
15b7.81
16b15.63
Anticancer Activity

While specific data for 2-amino-4-methyloxazole derivatives is still emerging, structurally related 2-methyloxazole compounds have shown significant potential as anticancer agents.[1][3] These compounds have been demonstrated to act as potent antitubulin agents, disrupting the formation of microtubules, which are essential for cell division.[1][3] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3] The binding site for these compounds on tubulin has been identified as the colchicine site.[3]

Anticancer_Mechanism Scaffold 2-Methyloxazole Derivative Tubulin Tubulin Polymerization Scaffold->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules Cell_Cycle G2/M Phase Arrest Microtubules->Cell_Cycle Required for Mitosis Apoptosis Apoptosis Cell_Cycle->Apoptosis

Table 2: In Vitro Cytotoxic Activity (IC50) of 2-Methyl-4,5-disubstituted Oxazole Derivatives [3]

CompoundJurkat (nM)HT-29 (nM)
4g0.354.6
4i0.520.2
CA-40.83100

Experimental Protocols

Synthesis of the 2-Amino-4-methyloxazole Core

The foundational 2-amino-4-methyloxazole scaffold can be synthesized through the condensation of a β-ketoester with urea or a urea equivalent.[1] A key intermediate, 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, serves as a versatile building block for further derivatization.[1]

Synthesis_Workflow Start Ethyl 2-chloroacetoacetate + Urea Condensation Condensation & Cyclization (Reflux in Ethanol) Start->Condensation Hydrolysis Basic Hydrolysis (Aqueous NaOH, Reflux) Condensation->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification Product 2-Amino-4-methyl-1,3-oxazole- 5-carboxylic acid Purification->Product

Protocol 1: Synthesis of 2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid [1]

Materials:

  • Urea

  • Ethyl 2-chloroacetoacetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Condensation: A mixture of urea and ethyl 2-chloroacetoacetate is refluxed in ethanol to facilitate the initial condensation reaction.

  • Cyclization: The resulting intermediate undergoes cyclization to form the oxazole ring.

  • Hydrolysis: The ester group at the 5-position is hydrolyzed using aqueous sodium hydroxide under refluxing conditions to yield the carboxylic acid intermediate.

  • Purification: The final product is purified using standard techniques such as recrystallization.

This carboxylic acid intermediate can then be coupled with various amines using a coupling reagent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) to generate a library of derivatives for biological screening.[1]

Antimicrobial Susceptibility Testing

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [1]

Materials:

  • Mueller-Hinton broth (or other appropriate growth medium)

  • 96-well microtiter plates

  • Standardized bacterial/fungal inoculum (e.g., 0.5 McFarland standard)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., isoniazid for M. tuberculosis)

  • Negative control (medium with solvent)

Procedure:

  • Serial Dilutions: Serially dilute the test compounds in the growth medium within the microtiter plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under conditions (temperature, time, atmosphere) appropriate for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Assay

Protocol 3: MTT Assay for Cell Proliferation [1]

Materials:

  • Cancer cell lines (e.g., HT-29)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%, by plotting the percentage of cell viability against the compound concentration.

References

Application

Application Notes and Protocols for 2-Amino-4-methyloxazole Derivatives in Antimicrobial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The emergence of multidrug-resistant microbial pathogens represents a significant and growing threat to global health. This has spurred intensi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant and growing threat to global health. This has spurred intensive research into the discovery and development of novel antimicrobial agents with unique mechanisms of action. Among the promising heterocyclic scaffolds, 2-amino-4-methyloxazole has garnered considerable attention. Derivatives of this core structure have demonstrated potent antimicrobial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1]

A key strategy in the development of these compounds has been the isosteric replacement of the sulfur atom in 2-aminothiazole derivatives with an oxygen atom to yield 2-aminooxazoles. This modification has, in several cases, led to a significant enhancement in antimicrobial potency and an improvement in physicochemical properties, such as aqueous solubility.[1] Molecular docking studies suggest that the antimycobacterial effect of some 2-aminooxazole derivatives may arise from the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme critical for the initiation of fatty acid biosynthesis in bacteria.[1][2]

These application notes provide a detailed overview of the synthesis, antimicrobial evaluation, and proposed mechanism of action of 2-amino-4-methyloxazole derivatives. The included protocols offer standardized methods for the assessment of their antimicrobial efficacy, providing a valuable resource for researchers in the field of antimicrobial drug discovery.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of 2-amino-4-methyloxazole derivatives and their isosteric thiazole counterparts has been evaluated against a range of microbial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency.

Table 1: Comparative Antimycobacterial Activity of 2-Aminooxazole and 2-Aminothiazole Derivatives

Compound TypeDerivativeTarget OrganismMIC (µg/mL)
2-AminooxazoleLead DerivativeMycobacterium tuberculosis3.125[1]
2-AminothiazoleIsosteric CounterpartMycobacterium tuberculosis≥ 500[1]

Table 2: In Vitro Antimicrobial Activity of Selected Oxazole Derivatives Against Various Pathogens

Compound IDTarget OrganismMIC (µM)
6b Staphylococcus aureus>62.5
Escherichia coli>62.5
Candida albicans31.25[3]
Lichtheimia corymbifera62.5[3]
Trichophyton interdigitale62.5[3]
7b Staphylococcus aureus>62.5
Escherichia coli>62.5
Candida albicans62.5[3]
Lichtheimia corymbifera62.5[3]
Trichophyton interdigitale62.5[3]
9b Trichophyton interdigitale62.5[3]
15b Staphylococcus aureus>62.5
Escherichia coli>62.5
16b Staphylococcus aureus>62.5
Escherichia coli>62.5

Note: The specific structures of compounds 6b, 7b, 9b, 15b, and 16b are detailed in the original research publication from which this data is cited.[3]

Experimental Protocols

Synthesis of the 2-Amino-4-methyloxazole Core

The foundational 2-amino-4-methyloxazole structure can be synthesized and subsequently derivatized for biological screening. A common method involves the condensation of a β-ketoester with urea or a urea equivalent.[1]

Protocol 1: Synthesis of 2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid [1]

Materials:

  • Urea

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH)

  • O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) for derivatization

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Condensation: Reflux a mixture of urea and ethyl 2-chloroacetoacetate in ethanol to facilitate the initial condensation reaction.

  • Cyclization: The resulting intermediate undergoes cyclization to form the oxazole ring.

  • Hydrolysis: Hydrolyze the ester group at the 5-position using aqueous sodium hydroxide under reflux to yield the carboxylic acid intermediate.

  • Purification: Purify the final product, 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, using standard techniques such as recrystallization.

  • Derivatization: The purified carboxylic acid can be coupled with various amines or other moieties using a suitable coupling agent like TBTU to generate a library of derivatives for screening.

Antimicrobial Susceptibility Testing

The following protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of 2-amino-4-methyloxazole derivatives. This method is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Protocol 2: Broth Microdilution for MIC Determination

Materials:

  • Test compounds (2-amino-4-methyloxazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Bacterial or fungal strains for testing

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate.

    • Typically, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the starting concentration of the test compound to well 1.

    • Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antimicrobial agent).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the final bacterial/fungal inoculum to wells 1 through 11.

    • Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the plate for microbial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Visualizations

Proposed Mechanism of Action: Inhibition of FabH

FabH_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell Acetyl-CoA Acetyl-CoA FabH FabH (β-ketoacyl-ACP synthase III) Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP Condensation Fatty_Acid_Elongation Fatty Acid Elongation Cycle Acetoacetyl-ACP->Fatty_Acid_Elongation Fatty_Acids Fatty_Acids Fatty_Acid_Elongation->Fatty_Acids Membrane_Biosynthesis Cell Membrane Biosynthesis Fatty_Acids->Membrane_Biosynthesis Cell_Viability Bacterial Cell Viability Membrane_Biosynthesis->Cell_Viability 2_Amino_4_methyloxazole 2-Amino-4-methyloxazole Derivative 2_Amino_4_methyloxazole->FabH Inhibition

Caption: Proposed mechanism of action for 2-amino-4-methyloxazole derivatives via inhibition of FabH.

Experimental Workflow for Antimicrobial Evaluation

Antimicrobial_Evaluation_Workflow Start Start: Synthesized Derivatives Primary_Screening Primary Screening (e.g., Agar Well Diffusion) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination MIC_Determination->MBC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) MIC_Determination->Mechanism_of_Action Toxicity_Assay In Vitro Toxicity (e.g., Cytotoxicity Assay) MIC_Determination->Toxicity_Assay Lead_Compound Lead Compound Identification MBC_Determination->Lead_Compound Mechanism_of_Action->Lead_Compound Toxicity_Assay->Lead_Compound

Caption: General experimental workflow for the evaluation of novel antimicrobial compounds.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_modifications Structural Modifications Core_Scaffold 2-Amino-4-methyloxazole Core Position_2 Position 2 (Amino Group) - Acylation - Alkylation Core_Scaffold->Position_2 Position_4 Position 4 (Methyl Group) - Invariant in this series Core_Scaffold->Position_4 Position_5 Position 5 - Carboxylic Acid Derivatization - Esterification/Amidation Core_Scaffold->Position_5 Antimicrobial_Activity Antimicrobial Activity Position_2->Antimicrobial_Activity Modulates Potency Position_5->Antimicrobial_Activity Influences Potency & Physicochemical Properties

Caption: Logical relationships in the structure-activity of 2-amino-4-methyloxazole derivatives.

References

Method

Application of 2-Amino-4-methyloxazole in Anticancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological act...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] This document provides detailed application notes and experimental protocols relevant to the investigation of 2-Amino-4-methyloxazole and its derivatives in the context of anticancer research. While specific published data for 2-Amino-4-methyloxazole is still emerging, the information herein is compiled from research on structurally related oxazole and thiazole analogues, offering a foundational guide for researchers.[1][2]

The anticancer effects of oxazole derivatives are often attributed to their ability to interfere with key cellular processes essential for tumor growth and survival. These mechanisms include the inhibition of crucial enzymes like protein kinases and DNA topoisomerases, disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).[1][3]

Potential Mechanisms of Action

Based on studies of analogous compounds, 2-Amino-4-methyloxazole derivatives may exhibit anticancer activity through various mechanisms:

  • Inhibition of Protein Kinases: Many small molecule anticancer agents target protein kinases that are often dysregulated in cancer. Derivatives of the structurally similar 2-aminothiazole have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.[4][5]

  • Induction of Apoptosis: The selective induction of apoptosis in cancer cells is a key goal of chemotherapy. Related compounds have been demonstrated to trigger apoptosis through the modulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases.[3][4]

  • Tubulin Polymerization Inhibition: Some oxazole derivatives act as antitubulin agents, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][6]

Data Presentation: In Vitro Anticancer Activity of Related Oxazole and Thiazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various structurally related oxazole and thiazole derivatives against different human cancer cell lines. This data provides a reference for the potential potency of 2-Amino-4-methyloxazole derivatives.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
2-Aminothiazole2-amino-4-phenylthiazole derivativeHT29 (Colon)2.01[2]
2-Aminothiazole4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46a)A549 (Lung)1.3[2]
2-Aminothiazole4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b)A549 (Lung)0.16[2]
2-Aminothiazole4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b)HepG2 (Liver)0.13[2]
2-Aminothiazole2-amino-4-(isothiocyanatomethyl)thiazole derivativeL1210 (Leukemia)0.2 - 1[2]
2-Aminothiazole2-amino-4,5-butylidene and benzylic amine derivativeH1299 (Lung)4.89[2]
2-Aminothiazole2-amino-4,5-butylidene and benzylic amine derivativeSHG-44 (Glioma)4.03[2]
2-Methyl-oxazole2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole (4g)Multiple0.00035 - 0.0046[6]
2-Methyl-oxazole2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole (4i)Multiple0.0005 - 0.0202[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of 2-Amino-4-methyloxazole. These are generalized protocols based on common practices for similar compounds and should be optimized for specific experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 2-Amino-4-methyloxazole (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-4-methyloxazole in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis in cancer cells following treatment.

Materials:

  • Cancer cell line

  • 6-well plates

  • 2-Amino-4-methyloxazole

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-Amino-4-methyloxazole at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of the compound on key proteins in signaling pathways.

Materials:

  • Cancer cell line

  • 2-Amino-4-methyloxazole

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, ERK, p-AKT, AKT, Bcl-2, Bax, Caspase-3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with 2-Amino-4-methyloxazole as described for the apoptosis assay. Lyse the cells with RIPA buffer and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the changes in protein expression or phosphorylation status.

Visualizations

G cluster_synthesis Synthesis Workflow Urea Urea Condensation Condensation & Cyclization Urea->Condensation ECA Ethyl 2-chloroacetoacetate ECA->Condensation Intermediate 2-Amino-4-methyl-1,3- oxazole-5-carboxylic acid ethyl ester Condensation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 2-Amino-4-methyl-1,3- oxazole-5-carboxylic acid Hydrolysis->Product

Caption: A simplified workflow for the synthesis of a 2-Amino-4-methyloxazole derivative.

G cluster_workflow Anticancer Activity Screening Workflow Start Seed Cancer Cells (96-well plate) Treatment Treat with 2-Amino-4-methyloxazole (serial dilutions) Start->Treatment Incubation Incubate (48-72 hours) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Dissolve Dissolve Formazan (DMSO) MTT->Dissolve Read Measure Absorbance (570 nm) Dissolve->Read Analysis Calculate IC50 Value Read->Analysis

Caption: General workflow for in vitro anticancer activity screening using the MTT assay.

G cluster_pathway Potential Signaling Pathways Targeted by 2-Amino-4-methyloxazole Derivatives RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Growth mTOR->Survival Compound 2-Amino-4-methyloxazole Derivative Compound->MEK Inhibition Compound->AKT Inhibition Bcl2 Bcl-2 (anti-apoptotic) Compound->Bcl2 Downregulation Bax Bax (pro-apoptotic) Compound->Bax Upregulation Mitochondria Mitochondria Caspases Caspases Mitochondria->Caspases Bcl2->Mitochondria Bax->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathways modulated by 2-Amino-4-methyloxazole derivatives leading to anticancer effects.

References

Application

2-Amino-4-methyloxazole: A Versatile Building Block for Heterocyclic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4-methyloxazole is a privileged heterocyclic scaffold that has garnered significant attention in medici...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methyloxazole is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and versatile reactivity make it an invaluable building block for the synthesis of a diverse array of more complex heterocyclic systems. Derivatives of 2-amino-4-methyloxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1] This document provides detailed application notes and experimental protocols for the use of 2-amino-4-methyloxazole in the synthesis of valuable heterocyclic compounds.

Core Synthetic Applications

The reactivity of 2-amino-4-methyloxazole is characterized by the nucleophilicity of the endocyclic nitrogen atom and the exocyclic amino group. These reactive sites allow for its elaboration into various fused and substituted heterocyclic systems. Key applications include the synthesis of the core moiety itself and its subsequent use in constructing fused pyrimidine systems, which are of significant interest in medicinal chemistry due to their structural similarity to purine bases.

Synthesis of the 2-Amino-4-methyloxazole Core

A common and efficient method for the synthesis of the 2-amino-4-methyloxazole core involves the condensation of a β-ketoester with urea or a urea equivalent.[1] A key intermediate, 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, can be synthesized and further derivatized.[1]

Experimental Protocol: Synthesis of 2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid [1]

This protocol outlines a three-step synthesis starting from urea and ethyl 2-chloroacetoacetate.

Materials:

  • Urea

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) for subsequent derivatization[1]

Procedure:

  • Condensation: A mixture of urea and ethyl 2-chloroacetoacetate is refluxed in a suitable solvent, such as ethanol.[1]

  • Cyclization: The resulting intermediate undergoes cyclization to form the oxazole ring.[1]

  • Hydrolysis: The ester group at the 5-position is hydrolyzed using an aqueous solution of sodium hydroxide under refluxing conditions to yield the sodium salt of the carboxylic acid.[1]

  • Purification: The reaction mixture is cooled, and the pH is adjusted with HCl to precipitate the product. The final product, 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, is then purified by standard techniques such as recrystallization.[1]

Workflow for the Synthesis of 2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Urea Urea Condensation Condensation & Cyclization (Reflux in Ethanol) Urea->Condensation ECA Ethyl 2-chloroacetoacetate ECA->Condensation Hydrolysis Hydrolysis (aq. NaOH, Reflux) Condensation->Hydrolysis Product 2-Amino-4-methyl-1,3-oxazole- 5-carboxylic acid Hydrolysis->Product

Caption: Synthesis of the 2-amino-4-methyloxazole core.

Synthesis of Fused Oxazolo[5,4-d]pyrimidines

A key application of amino-oxazole derivatives is in the synthesis of fused heterocyclic systems such as oxazolo[5,4-d]pyrimidines. These compounds are structurally analogous to purines and have been investigated for their potential as immunosuppressive, immunostimulatory, and anti-inflammatory agents.[2] The synthesis typically proceeds from a 5-amino-oxazole-4-carbonitrile derivative, which is first converted to an intermediate imidoester, followed by cyclization with an amine.[2]

General Reaction Scheme:

The synthesis involves the reaction of a 5-amino-2-substituted-oxazole-4-carbonitrile with triethyl orthoformate to form an ethoxyimidate intermediate. This intermediate is then cyclized with a primary amine to yield the corresponding 7-amino-oxazolo[5,4-d]pyrimidine.

Experimental Protocol: Synthesis of 7-Amino-oxazolo[5,4-d]pyrimidines

This protocol is adapted from the synthesis of related 7-amino-oxazolo[5,4-d]pyrimidine derivatives.[1][2]

Materials:

  • 5-Amino-2-substituted-oxazole-4-carbonitrile

  • Triethyl orthoformate

  • Primary amine (e.g., methylamine, ethylamine)

  • Solvent (e.g., ethanol)

Procedure:

  • Imidoester Formation: A solution of the 5-amino-2-substituted-oxazole-4-carbonitrile in triethyl orthoformate is heated at reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the formation of the intermediate imidoester is complete, the excess triethyl orthoformate is removed under reduced pressure. The residue is then dissolved in a suitable solvent, such as ethanol, and the primary amine is added. The reaction mixture is stirred at room temperature or heated to reflux until the cyclization is complete.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to afford the desired 7-amino-oxazolo[5,4-d]pyrimidine.

Quantitative Data for Synthesis of Representative 7-Amino-oxazolo[5,4-d]pyrimidines

Starting AmineProductReaction Time (h)Yield (%)Reference
Isopropylamine7-Isopropylamino-oxazolo[5,4-d]pyrimidine derivative-9[1]
Cyclohexylamine7-Cyclohexylamino-oxazolo[5,4-d]pyrimidine derivative-22[1]

Note: The yields can vary significantly depending on the steric hindrance of the amine used. Bulky amines like t-butylamine may lead to decomposition of the starting material.[1] Aromatic amines have been observed to be unreactive under these conditions.[1]

Logical Workflow for Oxazolo[5,4-d]pyrimidine Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_steps Reaction Pathway cluster_product Final Product Start 5-Amino-oxazole- 4-carbonitrile Step1 Imidoester Formation Start->Step1 Reagent1 Triethyl orthoformate Reagent1->Step1 Reagent2 Primary Amine Step2 Cyclization Reagent2->Step2 Step1->Step2 Product 7-Amino-oxazolo[5,4-d]pyrimidine Step2->Product

Caption: Synthesis of fused oxazolo[5,4-d]pyrimidines.

Conclusion

2-Amino-4-methyloxazole and its derivatives are highly valuable and versatile building blocks in heterocyclic synthesis. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel and biologically active compounds. The straightforward synthesis of the core and its subsequent elaboration into fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, highlight its potential in the development of new therapeutic agents. Further exploration of its reactivity in various multicomponent reactions and with a broader range of electrophiles is a promising avenue for future research.

References

Method

Application Notes and Protocols for the Synthesis of 2-Amino-4-methyloxazole Analogs

For Researchers, Scientists, and Drug Development Professionals This document provides detailed experimental protocols for the synthesis of 2-amino-4-methyloxazole analogs, a class of heterocyclic compounds with signific...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2-amino-4-methyloxazole analogs, a class of heterocyclic compounds with significant therapeutic potential. These compounds serve as valuable scaffolds in medicinal chemistry, demonstrating a range of biological activities, including antimicrobial and anticancer effects.[1] The protocols outlined below are based on established synthetic methodologies.

I. Introduction

2-Amino-4-methyloxazole derivatives are a key class of heterocyclic compounds that have garnered significant interest in drug discovery.[1] Their structural framework is a common feature in a variety of biologically active molecules. The synthesis of these analogs is typically achieved through the condensation of a β-ketoester with a urea equivalent or the reaction of an α-haloketone with urea.[1] These methods offer a versatile and efficient route to a diverse library of 2-amino-4-methyloxazole derivatives for biological screening.

II. Experimental Protocols

Two primary methods for the synthesis of the 2-aminooxazole core are presented below. Protocol 1 describes a common method for synthesizing a key precursor, 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, while Protocol 2 provides a general method for the synthesis of 2-amino-4-methyloxazole from an α-haloketone and urea.

Protocol 1: Synthesis of 2-Amino-4-methyl-1,3-oxazole-5-carboxylic Acid

This protocol details the synthesis of a versatile intermediate that can be further derivatized to generate a library of analogs.[1]

Materials:

  • Urea

  • Ethyl 2-chloroacetoacetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Condensation and Cyclization:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine urea (1.0 equivalent) and ethyl 2-chloroacetoacetate (1.0 equivalent) in ethanol.

    • Heat the mixture to reflux and maintain for a duration sufficient to drive the reaction to completion (typically monitored by TLC).[1]

  • Hydrolysis:

    • After cooling the reaction mixture to room temperature, add an aqueous solution of sodium hydroxide (e.g., 2 M) to the flask.

    • Heat the mixture to reflux to facilitate the hydrolysis of the ester group.[1]

  • Purification:

    • Upon completion of the hydrolysis, cool the reaction mixture.

    • Acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the carboxylic acid product.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • The final product, 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, can be further purified by recrystallization.[1]

Protocol 2: General Synthesis of 2-Amino-4-methyloxazole from Chloroacetone and Urea

This protocol is adapted from the well-established Hantzsch thiazole synthesis, substituting thiourea with urea to form the oxazole ring. A similar procedure is used for the synthesis of 2-amino-4-methylthiazole from chloroacetone and thiourea.[2]

Materials:

  • Chloroacetone

  • Urea

  • Water or a suitable solvent (e.g., ethanol)

  • Sodium hydroxide (for workup)

  • Ether (for extraction)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend urea (1 mole) in 200 cc of water.[2] Forcing the reaction may be possible without a diluent, but can become violent.[2]

  • Addition of Chloroacetone:

    • While stirring, add chloroacetone (1 mole) dropwise over approximately 30 minutes. The reaction is exothermic, and the urea will dissolve.[2]

  • Reflux:

    • After the addition is complete, reflux the yellow solution for two hours.[2]

  • Work-up and Extraction:

    • Cool the reaction mixture and add solid sodium hydroxide with cooling and continuous stirring.[2]

    • Separate the upper oily layer using a separatory funnel.

    • Extract the aqueous layer three times with ether.[2]

  • Drying and Distillation:

    • Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide.[2]

    • Filter the solution and remove the ether by distillation.

    • Distill the remaining oil under reduced pressure to obtain 2-amino-4-methyloxazole.[2]

III. Data Presentation

The following table summarizes representative quantitative data for the synthesis of a related compound, 2-amino-4-methylthiazole, which can be considered analogous for the purpose of this protocol.

ParameterValueReference
Starting Materials
Thiourea76 g (1 mole)[2]
Chloroacetone92.5 g (1 mole)[2]
Water200 cc[2]
Reaction Conditions
Reaction Time2 hours (reflux)[2]
Product
2-Amino-4-methylthiazole80–85.5 g[2]
Yield 70–75%[2]

IV. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-amino-4-methyloxazole analogs.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 α-Haloketone (e.g., Chloroacetone) reaction Condensation & Cyclization start1->reaction start2 Urea start2->reaction workup Basification & Extraction reaction->workup Solvent, Heat purification Distillation or Recrystallization workup->purification product 2-Amino-4-methyloxazole Analog purification->product G cluster_pathway Antitubulin Mechanism of Action compound 2-Amino-4-methyloxazole Analog tubulin Tubulin Dimers compound->tubulin Binds to disruption Disruption of Microtubule Dynamics compound->disruption Inhibits microtubules Microtubule Polymerization tubulin->microtubules mitotic_spindle Defective Mitotic Spindle disruption->mitotic_spindle cell_cycle_arrest Cell Cycle Arrest (G2/M phase) mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

Application

Application Notes and Protocols for High-Throughput Screening of 2-Amino-4-methyloxazole Libraries

For Researchers, Scientists, and Drug Development Professionals Introduction The 2-amino-4-methyloxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities. Li...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-4-methyloxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities. Libraries of compounds featuring this core are of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These application notes provide detailed protocols for screening 2-amino-4-methyloxazole libraries against microbial and cancer targets, along with representative data and visualizations of relevant signaling pathways and experimental workflows.

Antimicrobial Activity Screening

Derivatives of 2-amino-4-methyloxazole have shown promising antimicrobial properties, particularly against Mycobacterium tuberculosis.[1] The following protocol describes a high-throughput broth microdilution assay to determine the minimum inhibitory concentration (MIC) of library compounds.

Experimental Protocol: High-Throughput Broth Microdilution Assay

1. Materials and Reagents:

  • 2-Amino-4-methyloxazole compound library (dissolved in DMSO)

  • Mycobacterium tuberculosis H37Ra (or other relevant microbial strain)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • 384-well microplates

  • Positive control (e.g., Isoniazid)

  • Negative control (DMSO)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

2. Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library plate into the corresponding wells of a 384-well assay plate. Dispense the positive and negative controls into designated wells.

  • Culture Preparation: Grow M. tuberculosis H37Ra to mid-log phase (OD₆₀₀ of 0.4-0.6). Dilute the culture in supplemented Middlebrook 7H9 broth to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial culture to each well of the assay plate containing the compounds.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 24 hours.

  • Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance at 570 nm and 600 nm using a microplate reader. A reduction in signal compared to the DMSO control indicates inhibition of bacterial growth.

7. Data Analysis:

  • Calculate the percent inhibition for each compound.

  • Identify "hits" as compounds that exhibit a predefined threshold of inhibition (e.g., >90%).

  • Perform dose-response experiments on hit compounds to determine the MIC, defined as the lowest concentration that inhibits 90% of bacterial growth.

Data Presentation: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for a representative set of 2-amino-4-methyloxazole derivatives against Mycobacterium tuberculosis H37Ra.

Compound IDTarget OrganismMIC (µg/mL)[1]
14bMycobacterium tuberculosis H37Ra6.25
15bMycobacterium tuberculosis H37Ra7.81
16bMycobacterium tuberculosis H37Ra15.63
Proposed Mechanism of Action: Inhibition of FabH

Molecular docking studies suggest that 2-amino-4-methyloxazole derivatives may exert their antimycobacterial effect by inhibiting the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH).[1] This enzyme is critical for the initiation of the fatty acid synthase II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall.[1]

FabH_Inhibition_Pathway cluster_pathway Mycolic Acid Biosynthesis Compound 2-Amino-4-methyloxazole Derivative FabH β-ketoacyl-acyl carrier protein synthase III (FabH) Compound->FabH Inhibition FAS_II Fatty Acid Synthase II (FAS-II) Pathway Initiation FabH->FAS_II Catalyzes Mycolic_Acid Mycolic Acid Biosynthesis FAS_II->Mycolic_Acid Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

Proposed mechanism of antimycobacterial action.

Anticancer Activity Screening

Related 2-methyloxazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, often by acting as antitubulin agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

Experimental Protocol: High-Throughput Cell Viability and Apoptosis Assays

This protocol outlines a primary HTS for cell viability followed by a secondary assay to confirm apoptosis induction.

1. Primary HTS: Cell Viability Assay (Resazurin-based)

  • Materials and Reagents:

    • Cancer cell line (e.g., HeLa, A549, or MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 384-well clear-bottom, black-walled microplates

    • 2-Amino-4-methyloxazole compound library (in DMSO)

    • Positive control (e.g., Staurosporine)

    • Negative control (DMSO)

    • Resazurin solution

  • Procedure:

    • Cell Seeding: Seed cells into 384-well plates at a density of 2,000-5,000 cells/well in 40 µL of medium and incubate for 24 hours.

    • Compound Addition: Add 100 nL of library compounds, positive control, or negative control to the cell plates.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Assay Development: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.

    • Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) using a plate reader.

2. Secondary HTS: Caspase-3/7 Activity Assay

  • Materials and Reagents:

    • Hit compounds from the primary screen

    • Caspase-Glo® 3/7 Assay System

    • White-walled, opaque 384-well plates

  • Procedure:

    • Cell Seeding and Compound Addition: Follow the same procedure as the primary HTS, plating cells and adding hit compounds at various concentrations for dose-response analysis.

    • Incubation: Incubate for 24 hours to capture early apoptotic events.

    • Assay Development: Add 40 µL of Caspase-Glo® 3/7 reagent to each well.

    • Incubation: Incubate at room temperature for 1-2 hours.

    • Data Acquisition: Measure luminescence using a plate reader.

Data Presentation: Anticancer Activity

The following table presents hypothetical data from a primary high-throughput screen of a 10,000-compound 2-amino-4-methyloxazole library against the HeLa cancer cell line.

Compound IDConcentration (µM)% Cell Viability InhibitionCaspase-3/7 Activation (Fold Change)Hit
HTS-0001108.21.1No
HTS-00021095.74.8Yes
HTS-00031012.50.9No
...............
HTS-9999104.61.2No
HTS-100001092.14.5Yes
Proposed Mechanism of Action: Tubulin Polymerization Inhibition

The anticancer activity of many oxazole derivatives is attributed to their ability to inhibit tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Tubulin_Polymerization_Pathway cluster_tubulin Microtubule Dynamics Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Tubulin->Mitotic_Spindle Microtubules->Tubulin Depolymerization Microtubules->Mitotic_Spindle Compound 2-Amino-4-methyloxazole Derivative Compound->Tubulin Binds to Cell_Cycle Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle Disruption leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis

Inhibition of tubulin polymerization by 2-amino-4-methyloxazole derivatives.

High-Throughput Screening Workflow

The following diagram illustrates a general workflow for a high-throughput screening campaign to identify and validate bioactive 2-amino-4-methyloxazole derivatives.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Library 2-Amino-4-methyloxazole Library Primary_Screen Primary HTS (e.g., Cell Viability or Microbial Growth) Library->Primary_Screen Hit_ID Hit Identification (> Threshold Activity) Primary_Screen->Hit_ID Hit_ID->Library Non-Hits Dose_Response Dose-Response Confirmation (IC50/EC50) Hit_ID->Dose_Response Hits Secondary_Assay Secondary/Orthogonal Assay (e.g., Caspase Activity or Mechanism-based Assay) Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General workflow for a high-throughput screening campaign.

References

Method

2-Amino-4-methyloxazole: A Versatile Scaffold in the Development of Kinase Inhibitors

For Immediate Release [City, State] – [Date] – The 2-amino-4-methyloxazole core has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the design of novel kinase inhibitors fo...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The 2-amino-4-methyloxazole core has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the design of novel kinase inhibitors for therapeutic applications. This versatile heterocyclic structure, a bioisostere of the well-known 2-aminothiazole found in the FDA-approved kinase inhibitor Dasatinib, offers unique physicochemical properties that can be leveraged to enhance drug-like characteristics and target engagement. This application note provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 2-amino-4-methyloxazole derivatives in the context of kinase inhibitor development.

Introduction to Kinase Inhibition and the Role of Privileged Scaffolds

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets with high affinity. The 2-amino-4-methyloxazole moiety represents such a scaffold, offering a desirable combination of hydrogen bonding capabilities and structural rigidity for effective interaction with the ATP-binding site of various kinases. The isosteric replacement of the sulfur atom in the 2-aminothiazole ring with an oxygen atom to form the 2-aminooxazole core can lead to improved solubility, metabolic stability, and altered electronic properties, potentially resulting in enhanced potency and selectivity of the inhibitor.

Synthesis of the 2-Amino-4-methyloxazole Core

The foundational 2-amino-4-methyloxazole structure can be synthesized through several established synthetic routes. A common and efficient method involves the condensation of a β-ketoester, such as ethyl 2-chloroacetoacetate, with urea or a urea equivalent. This is typically followed by cyclization and subsequent hydrolysis to yield a key carboxylic acid intermediate, which serves as a versatile building block for further derivatization.

Below is a general workflow for the synthesis and derivatization of the 2-amino-4-methyloxazole scaffold for kinase inhibitor development.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization & Screening start Starting Materials (e.g., Ethyl 2-chloroacetoacetate, Urea) condensation Condensation & Cyclization start->condensation Reflux hydrolysis Hydrolysis condensation->hydrolysis Base core 2-Amino-4-methyloxazole Carboxylic Acid Intermediate hydrolysis->core coupling Amide Coupling (with diverse amines) core->coupling library Library of 2-Amino-4-methyloxazole Derivatives coupling->library screening Kinase Inhibition Assays (Biochemical & Cellular) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Figure 1: General workflow for the synthesis and development of 2-amino-4-methyloxazole based kinase inhibitors.

Application in Kinase Inhibitor Design: A Case Study

While the direct application of 2-amino-4-methyloxazole in clinically approved kinase inhibitors is not yet established, its structural similarity to the 2-aminothiazole core of Dasatinib provides a strong rationale for its exploration. Dasatinib is a potent multi-targeted kinase inhibitor that targets BCR-ABL and Src family kinases, among others. The development of oxazole analogues of Dasatinib and other 2-aminothiazole-based inhibitors is an active area of research aimed at improving pharmacological profiles.

For instance, the replacement of the 2-aminothiazole in Dasatinib with a 2-amino-4-methyloxazole could potentially alter the inhibitor's interaction with the kinase hinge region, impact its solubility, and modify its off-target activity profile.

Experimental Protocols

General Synthesis of 2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid

Materials:

  • Ethyl 2-chloroacetoacetate

  • Urea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of ethyl 2-chloroacetoacetate and urea is refluxed in ethanol to facilitate condensation and cyclization, forming the ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate.

  • The resulting ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

  • After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

General Protocol for Amide Coupling

Materials:

  • 2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid

  • Desired amine

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • To a solution of 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid in an anhydrous solvent, the coupling agent and base are added.

  • The desired amine is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched, and the product is extracted and purified using standard chromatographic techniques.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant kinase

  • Kinase substrate (e.g., a peptide with a phosphorylation site)

  • ATP

  • Test compounds (2-amino-4-methyloxazole derivatives)

  • Assay buffer

  • Detection reagents (e.g., europium-labeled anti-phospho-antibody and allophycocyanin-labeled streptavidin)

Procedure:

  • The test compounds are serially diluted to various concentrations.

  • The kinase, substrate, and test compound are incubated together in the assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped, and the detection reagents are added.

  • The TR-FRET signal is measured, which is proportional to the extent of substrate phosphorylation.

  • IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) are calculated from the dose-response curves.

Quantitative Data Summary

The following table presents hypothetical inhibitory activities of a series of 2-amino-4-methyloxazole derivatives against two representative kinases, Kinase A and Kinase B, to illustrate the type of data generated in such studies.

Compound IDR Group (at 5-carboxamide)Kinase A IC50 (nM)Kinase B IC50 (nM)
AMO-001 Phenyl150800
AMO-002 4-Chlorophenyl75450
AMO-003 4-Methoxyphenyl200950
AMO-004 Pyridin-4-yl120600
AMO-005 N-methylpiperazin-1-yl50300

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Signaling Pathway Visualization

The development of kinase inhibitors often targets specific signaling pathways implicated in disease. For example, inhibitors of kinases in the MAPK/ERK pathway are of interest for cancer therapy.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 2-Amino-4-methyloxazole Inhibitor Inhibitor->RAF Inhibition

Figure 2: Simplified representation of the MAPK/ERK signaling pathway and a potential point of intervention for a 2-amino-4-methyloxazole based kinase inhibitor.

Conclusion and Future Directions

The 2-amino-4-methyloxazole scaffold holds considerable promise for the development of novel kinase inhibitors. Its synthetic accessibility and the potential for facile derivatization allow for the generation of diverse chemical libraries for screening against a wide range of kinase targets. Future research will likely focus on the systematic exploration of the structure-activity relationships of 2-amino-4-methyloxazole derivatives against specific kinase families, with the aim of identifying potent and selective inhibitors with favorable pharmacological properties for clinical development. The continued investigation of this privileged scaffold is expected to yield novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

Application

Application Notes: Cell-Based Assays for Evaluating 2-Amino-4-methyloxazole Cytotoxicity

Introduction 2-Amino-4-methyloxazole is a heterocyclic compound belonging to the oxazole family. Oxazole derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activit...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-methyloxazole is a heterocyclic compound belonging to the oxazole family. Oxazole derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Preliminary studies on related oxazole compounds suggest potential cytotoxic effects against various cancer cell lines, making it crucial to evaluate the cytotoxicity of novel derivatives like 2-Amino-4-methyloxazole.[2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic profile of 2-Amino-4-methyloxazole using established cell-based assays. The protocols described herein cover the determination of cell viability, membrane integrity, and the potential mechanism of action.

General Workflow for Cytotoxicity Assessment

A tiered approach is recommended to characterize the cytotoxic profile of a novel compound like 2-Amino-4-methyloxazole. This workflow begins with a primary screening assay to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.[4]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays a Prepare Serial Dilutions of 2-Amino-4-methyloxazole c Compound Treatment (e.g., 24, 48, 72 hours) a->c b Cell Seeding in 96-well Plates b->c d Cell Viability Assay (MTT) c->d f Membrane Integrity Assay (LDH) c->f g Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) c->g e Determine IC50 Value d->e e->f Concentrations around IC50 e->g Concentrations around IC50 h Signaling Pathway Analysis (e.g., Western Blot for Tubulin) g->h

Figure 1: General workflow for in vitro cytotoxicity testing of a novel compound.

Data Presentation: Summary of Hypothetical Cytotoxicity Data

The following tables summarize hypothetical quantitative data for the cytotoxic effects of 2-Amino-4-methyloxazole on different cancer cell lines.

Table 1: IC₅₀ Values of 2-Amino-4-methyloxazole Determined by MTT Assay

Cell LineTissue of OriginIncubation Time (hours)IC₅₀ (µM)
HeLaCervical Cancer2475.2
4848.5
7232.1
A549Lung Cancer2488.9
4862.3
7245.7
MCF-7Breast Cancer2465.4
4841.8
7228.9

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with 2-Amino-4-methyloxazole (48 hours)

Cell LineConcentration (µM)% Cytotoxicity (LDH Release)
HeLa108.2 ± 1.5
5045.6 ± 3.2
10082.1 ± 4.5
A549106.5 ± 1.1
5038.9 ± 2.8
10075.4 ± 3.9
MCF-7109.1 ± 1.8
5052.3 ± 3.5
10089.7 ± 4.1

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Materials:

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 2-Amino-4-methyloxazole

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]

  • Compound Preparation and Treatment: Prepare a stock solution of 2-Amino-4-methyloxazole in DMSO. On the day of the experiment, prepare serial dilutions of the compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[6] Remove the old medium from the wells and add 100 µL of the various concentrations of 2-Amino-4-methyloxazole. Include vehicle-only controls (DMSO) and untreated controls.[4]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value from the dose-response curve.

Protocol 2: Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cells treated with 2-Amino-4-methyloxazole as in Protocol 1

  • Commercially available LDH cytotoxicity assay kit

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Sample Collection: After the desired incubation period with 2-Amino-4-methyloxazole, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture containing a substrate and a dye to the supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a detergent provided in the kit).[7]

Putative Signaling Pathway for 2-Amino-4-methyloxazole Cytotoxicity

Based on studies of related 2-methyloxazole derivatives, it is hypothesized that 2-Amino-4-methyloxazole may act as an antitubulin agent.[8] Such agents interfere with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

G compound 2-Amino-4-methyloxazole tubulin Tubulin compound->tubulin Binds to Colchicine Site (Hypothesized) microtubules Microtubule Polymerization tubulin->microtubules Inhibition mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disruption cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle_arrest Induces apoptosis Apoptosis cell_cycle_arrest->apoptosis Triggers dna_fragmentation DNA Fragmentation apoptosis->dna_fragmentation cell_death Cell Death dna_fragmentation->cell_death

Figure 2: Putative signaling pathway of 2-Amino-4-methyloxazole-induced cytotoxicity.

Disclaimer: The cytotoxicity data and signaling pathway presented are hypothetical and for illustrative purposes. Experimental validation is required to determine the actual cytotoxic effects and mechanism of action of 2-Amino-4-methyloxazole.

References

Method

Application Notes and Protocols: In Vitro Antibacterial Activity of 2-Amino-4-methyloxazole

For Researchers, Scientists, and Drug Development Professionals Introduction The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Oxazole de...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Oxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial effects. This document provides detailed protocols for the in vitro evaluation of the antibacterial activity of 2-Amino-4-methyloxazole, a member of this class. The methodologies described herein are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in the preliminary assessment of this compound's efficacy against various bacterial strains. While specific experimental data on 2-Amino-4-methyloxazole is limited in publicly available literature, this document includes illustrative data from closely related 2-aminooxazole derivatives to demonstrate data presentation and interpretation.

Data Presentation

Due to the limited availability of specific quantitative data for 2-Amino-4-methyloxazole, the following table presents representative Minimum Inhibitory Concentration (MIC) values for a series of N-substituted 4-phenyl-2-aminooxazole derivatives against Mycobacterium tuberculosis H37Ra. This data is intended to serve as an illustrative example for structuring and presenting experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative 2-Aminooxazole Derivatives against Mycobacterium tuberculosis H37Ra

Compound IDR GroupMIC (µg/mL)MIC (µM)
Oxazole 1 2-chlorophenyl>128>500
Oxazole 2 3-chlorophenyl64250
Oxazole 3 4-chlorophenyl32125
Oxazole 4 2-fluorophenyl128500
Oxazole 5 3-fluorophenyl64250
Oxazole 6 4-fluorophenyl1662.5
Oxazole 7 2-methylphenyl>128>500
Oxazole 8 3-methylphenyl64250
Oxazole 9 4-methylphenyl32125

Note: The data presented is for illustrative purposes and represents the activity of N-aryl-4-phenyl-2-aminooxazole derivatives.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 2-Amino-4-methyloxazole

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 6633)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

    • Dilute the adjusted suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of 2-Amino-4-methyloxazole Dilutions:

    • Prepare a stock solution of 2-Amino-4-methyloxazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected activity.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This will bring the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (wells with inoculum and no compound) and a negative control (wells with broth only).

    • Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of 2-Amino-4-methyloxazole at which there is no visible growth of the bacteria.

Agar Well Diffusion Method for Preliminary Antibacterial Screening

This method is a qualitative or semi-quantitative technique to screen for the antimicrobial activity of a test compound.

Materials:

  • 2-Amino-4-methyloxazole

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Calipers

Procedure:

  • Preparation of Inoculum and Plates:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria.

    • Allow the plate to dry for 3-5 minutes.

  • Application of 2-Amino-4-methyloxazole:

    • Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.

    • Prepare a stock solution of 2-Amino-4-methyloxazole at a known concentration.

    • Add a fixed volume (e.g., 50-100 µL) of the compound solution into each well.

    • Include a negative control (solvent alone) and a positive control (a known antibiotic).

  • Incubation and Measurement:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters using calipers.

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular target of 2-Amino-4-methyloxazole is not yet elucidated, several bacterial signaling pathways are known targets for antimicrobial agents. Disrupting these pathways can interfere with essential bacterial processes, leading to growth inhibition or cell death. Potential mechanisms of action for novel antibacterial compounds like 2-Amino-4-methyloxazole could involve the inhibition of:

  • Cell Wall Synthesis: Interference with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Protein Synthesis: Targeting the bacterial ribosome to inhibit the translation of essential proteins.

  • Nucleic Acid Synthesis: Inhibition of DNA replication or RNA transcription.

  • Folate Synthesis: Blocking the metabolic pathway for folic acid, which is essential for nucleotide synthesis.

  • Quorum Sensing: Disrupting bacterial cell-to-cell communication, which regulates virulence factor production and biofilm formation.

Further studies, such as target-based assays and molecular docking, are required to identify the precise mechanism of action of 2-Amino-4-methyloxazole.

Visualizations

Experimental_Workflow Experimental Workflow for In Vitro Antibacterial Testing cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of 2-Amino-4-methyloxazole Broth_Microdilution Broth Microdilution (Determine MIC) Compound_Prep->Broth_Microdilution Agar_Well_Diffusion Agar Well Diffusion (Preliminary Screening) Compound_Prep->Agar_Well_Diffusion Bacterial_Culture Culture Bacterial Strains Bacterial_Culture->Broth_Microdilution Bacterial_Culture->Agar_Well_Diffusion Record_MIC Record MIC Values Broth_Microdilution->Record_MIC Measure_Zones Measure Inhibition Zones Agar_Well_Diffusion->Measure_Zones Data_Table Summarize Data in Tables Record_MIC->Data_Table Measure_Zones->Data_Table

Caption: Workflow for in vitro antibacterial susceptibility testing.

Bacterial_Signaling_Targets Potential Bacterial Signaling Pathways as Antibiotic Targets cluster_targets Potential Cellular Targets Antibiotic Antibacterial Compound (e.g., 2-Amino-4-methyloxazole) Cell_Wall Cell Wall Synthesis Antibiotic->Cell_Wall Inhibition Protein_Synthesis Protein Synthesis (Ribosome) Antibiotic->Protein_Synthesis Inhibition DNA_Replication DNA Replication (Gyrase/Topoisomerase) Antibiotic->DNA_Replication Inhibition Folate_Synthesis Folate Metabolism Antibiotic->Folate_Synthesis Inhibition Quorum_Sensing Quorum Sensing Antibiotic->Quorum_Sensing Disruption Bacterial_Death Bacterial Cell Death or Growth Inhibition Cell_Wall->Bacterial_Death Leads to Protein_Synthesis->Bacterial_Death DNA_Replication->Bacterial_Death Folate_Synthesis->Bacterial_Death Virulence_Reduction Reduced Virulence & Biofilm Formation Quorum_Sensing->Virulence_Reduction Leads to

Caption: Potential bacterial signaling pathways targeted by antibiotics.

Application

Application Notes and Protocols: 2-Amino-4-methyloxazole in the Synthesis of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel compounds derived from the 2-amino-4-methyloxaz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel compounds derived from the 2-amino-4-methyloxazole scaffold. This versatile heterocyclic core has demonstrated significant potential in the development of new therapeutic agents with a broad range of biological activities, including antimicrobial, anticancer, and antioxidant properties.

Introduction

The 2-amino-4-methyloxazole moiety is a privileged structure in medicinal chemistry due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives. Isosteric replacement of the more commonly studied 2-aminothiazole scaffold with the 2-aminooxazole core has been shown to enhance biological activity and improve physicochemical properties, such as aqueous solubility. This document outlines detailed protocols for the synthesis of key intermediates and final compounds, along with methodologies for evaluating their biological efficacy.

Data Presentation

The following tables summarize the quantitative biological activity data for a selection of 2-amino-4-methyloxazole and related derivatives.

Table 1: Antimicrobial Activity of 2-Aminooxazole Derivatives

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
Oxazole Derivative 1Mycobacterium tuberculosis H37Ra3.125[1]
Oxazole Derivative 2Mycobacterium tuberculosis H37Ra6.25[1]
Oxazole Derivative 3Mycobacterium tuberculosis H37Ra7.81[1]
Oxazole Derivative 4Mycobacterium tuberculosis H37Ra15.63[1]

Table 2: Anticancer Activity of Oxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)
2-Aminooxazole Derivative AHeLa (Cervical Cancer)52.43
2-Methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazoleJurkat, SEM0.35 - 4.6 nM
2-Methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazoleMultiple cell lines0.5 - 20.2 nM

Table 3: Antioxidant Activity of Heterocyclic Derivatives

Compound IDAssayIC50 (µg/mL)
2-Amino-5-methylthiazol Derivative 1DPPH Radical Scavenging15.4
2-Amino-5-methylthiazol Derivative 2DPPH Radical Scavenging28.2
2-Amino-5-methylthiazol Derivative 3DPPH Radical Scavenging45.8

Experimental Protocols

Synthesis of 2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid

This protocol describes a common and efficient method for the synthesis of the core 2-amino-4-methyloxazole building block.[1]

Materials:

  • Urea

  • Ethyl 2-chloroacetoacetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (for subsequent derivatization)[1]

Procedure:

  • Condensation and Cyclization:

    • In a round-bottom flask equipped with a reflux condenser, dissolve urea (1.0 eq) and ethyl 2-chloroacetoacetate (1.0 eq) in ethanol.

    • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.

  • Hydrolysis:

    • To the reaction mixture, add a solution of sodium hydroxide (2.0 eq) in water.

    • Reflux the mixture for 1-2 hours to facilitate the hydrolysis of the ester.

    • After cooling, carefully acidify the mixture with hydrochloric acid to a pH of approximately 4-5.

  • Purification:

    • The precipitated solid, 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, is collected by vacuum filtration.

    • Wash the solid with cold water and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 2-Amino-4-methyloxazole-5-carboxamide Derivatives

This protocol outlines the general procedure for coupling the carboxylic acid intermediate with various amines to generate a library of bioactive amide derivatives.

Materials:

  • 2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid

  • Desired amine (e.g., substituted anilines, alkylamines)

  • TBTU (or another suitable coupling agent like HATU or EDC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Amide Coupling:

    • To a solution of 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add TBTU (1.1 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[1]

Materials:

  • Mueller-Hinton broth (or other appropriate growth medium)

  • 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Isoniazid for M. tuberculosis)

  • Negative control (medium with solvent)

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the growth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under conditions appropriate for the specific microorganism (e.g., 37°C for 24-48 hours for bacteria; specific conditions for M. tuberculosis).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curve.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This protocol measures the radical scavenging capacity of the synthesized compounds.[1]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Synthesized compounds dissolved in a suitable solvent

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of the test compound at various concentrations with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.

  • IC50 Determination: Calculate the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 2-Amino-4-methyloxazole Core cluster_derivatization Derivatization Urea Urea Condensation_Cyclization Condensation & Cyclization Urea->Condensation_Cyclization Ethyl_2_chloroacetoacetate Ethyl_2_chloroacetoacetate Ethyl_2_chloroacetoacetate->Condensation_Cyclization Intermediate_Ester Ethyl 2-amino-4- methyloxazole-5-carboxylate Condensation_Cyclization->Intermediate_Ester Hydrolysis Hydrolysis (NaOH) Intermediate_Ester->Hydrolysis Core_Acid 2-Amino-4-methyl- oxazole-5-carboxylic acid Hydrolysis->Core_Acid Amide_Coupling Amide Coupling (TBTU, DIPEA) Core_Acid->Amide_Coupling Amine Amine Amine->Amide_Coupling Bioactive_Compound Bioactive 2-Amino-4-methyloxazole Derivative Amide_Coupling->Bioactive_Compound Antimicrobial_Mechanism Compound 2-Amino-4-methyloxazole Derivative FabH Mycobacterial FabH (β-ketoacyl-acyl carrier protein synthase III) Compound->FabH Inhibition FASII Fatty Acid Synthesis II (FAS-II) Pathway FabH->FASII Blocks Initiation Mycolic_Acid Mycolic Acid Biosynthesis FASII->Mycolic_Acid Leads to Inhibition of Cell_Wall Bacterial Cell Wall Integrity Disruption Mycolic_Acid->Cell_Wall Anticancer_Mechanism Compound 2-Aminooxazole Derivative Bcl2 Anti-apoptotic Bcl-2 Compound->Bcl2 Downregulates Bax Pro-apoptotic Bax Compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Method

Flow Chemistry Methods for the Synthesis of 2-Amino-4-methyloxazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview of synthetic strategies for 2-amino-4-methyloxazole, with a focus on the application of continuous flow chemistry...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of synthetic strategies for 2-amino-4-methyloxazole, with a focus on the application of continuous flow chemistry. While specific flow chemistry protocols for 2-amino-4-methyloxazole are not extensively reported in the literature, this guide extrapolates from established methods for substituted oxazoles to propose a viable continuous flow synthesis. Additionally, relevant batch synthesis methods that are amenable to adaptation in a flow chemistry setup are detailed.

Introduction

The 2-amino-4-methyloxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its derivatives have shown promise as antimicrobial, anticancer, and antioxidant agents.[1] The development of efficient, safe, and scalable synthetic methods is therefore of significant interest to the drug development community. Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scale-up.[2][3][4]

Proposed Flow Chemistry Synthesis of 2-Amino-4-methyloxazole

Drawing inspiration from the successful continuous flow synthesis of 4,5-disubstituted oxazoles, a plausible route to 2-amino-4-methyloxazole is proposed.[5][6][7] This method involves the reaction of an appropriate α-haloketone with a urea or cyanamide equivalent in a heated flow reactor.

Logical Workflow for Proposed Flow Synthesis

Proposed Flow Chemistry Workflow for 2-Amino-4-methyloxazole Synthesis ReagentA Reagent A (e.g., 1-Chloro-2-propanone in Solvent) PumpA Syringe Pump A ReagentA->PumpA ReagentB Reagent B (e.g., Urea/Cyanamide in Solvent) PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Proposed continuous flow setup for the synthesis of 2-amino-4-methyloxazole.

Experimental Protocol

Materials:

  • 1-Chloro-2-propanone

  • Urea or Cyanamide

  • Suitable solvent (e.g., Acetonitrile, DMF)

  • Base (e.g., Potassium Carbonate, if required)

  • Flow chemistry system (e.g., Vapourtec R2+/R4 or similar) comprising:

    • Two high-pressure pumps

    • T-mixer

    • Heated coil reactor

    • Back pressure regulator

    • Collection vessel

Methodology:

  • Reagent Preparation:

    • Solution A: Prepare a solution of 1-chloro-2-propanone in the chosen solvent (e.g., 0.5 M).

    • Solution B: Prepare a solution of urea or cyanamide in the chosen solvent (e.g., 1.0 M). If a base is required, it can be included in this solution or introduced via a third pump.

  • System Setup:

    • Assemble the flow reactor system as depicted in the workflow diagram.

    • Set the reactor temperature (e.g., 100-150 °C).

    • Set the back pressure regulator to maintain the solvent in the liquid phase at the reaction temperature (e.g., 10 bar).

  • Reaction Execution:

    • Pump Solution A and Solution B at desired flow rates into the T-mixer. The relative flow rates will determine the stoichiometry and residence time.

    • The mixed reagents flow through the heated coil reactor where the cyclization reaction occurs.

    • The product stream passes through the back pressure regulator and is collected in the collection vessel.

  • Work-up and Purification:

    • The collected crude product mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography or recrystallization to yield 2-amino-4-methyloxazole.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the proposed flow synthesis, based on typical results for similar oxazole syntheses.

ParameterValue
Flow Rate (Solution A) 0.5 mL/min
Flow Rate (Solution B) 1.0 mL/min
Total Flow Rate 1.5 mL/min
Reactor Volume 10 mL
Residence Time ~6.7 min
Temperature 120 °C
Pressure 10 bar
Hypothetical Yield 70-90%
Productivity g/hour (dependent on concentrations)

Batch Synthesis Methods Adaptable to Flow Chemistry

Several batch methods for the synthesis of 2-aminooxazoles have been reported and could serve as the basis for developing a continuous flow process.

Condensation of α-Haloketone with Urea

This is a common and efficient method for preparing 2-aminooxazoles.[1][8]

Reaction Pathway:

Condensation of α-Haloketone with Urea Reactant1 1-Chloro-2-propanone Intermediate Intermediate Reactant1->Intermediate Reactant2 Urea Reactant2->Intermediate Product 2-Amino-4-methyloxazole Intermediate->Product Cyclization

Caption: Reaction scheme for the synthesis of 2-amino-4-methyloxazole from 1-chloro-2-propanone and urea.

Experimental Protocol (Batch): [1]

  • A mixture of urea and ethyl 2-chloroacetoacetate (as a precursor to the α-haloketone) is refluxed in a suitable solvent like ethanol.

  • The resulting intermediate undergoes cyclization to form the oxazole ring.

  • For derivatives like 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, a subsequent hydrolysis step is performed using a base like aqueous sodium hydroxide.[1]

  • The final product is purified by recrystallization.

Reaction of α-Hydroxyketone with Cyanamide

This method provides a direct route to 2-aminooxazoles.[9]

Experimental Protocol (Batch): [9]

  • A solution of cyanamide in water is mixed with acetoin (3-hydroxy-2-butanone).

  • The mixture is heated with stirring to dissolve the acetoin, initiating an exothermic reaction.

  • The temperature is maintained between 40-45 °C until the reaction subsides.

  • The solution is kept at room temperature overnight to complete the reaction.

  • The product can be isolated as a salt (e.g., hydrochloride) and purified. A yield of 85.1% for the hydrochloride salt of 2-amino-4,5-dimethyloxazole has been reported using this method.[9]

Summary of Synthetic Methods

The following table summarizes the key aspects of the discussed synthetic approaches.

MethodKey ReagentsTypeReported Yield (for similar compounds)Key Advantages
Proposed Flow Synthesis 1-Chloro-2-propanone, Urea/CyanamideFlow70-90% (Hypothetical)Enhanced safety, scalability, precise control
Condensation of α-Haloketone with Urea α-Haloketone, UreaBatchGood to excellentReadily available starting materials
Reaction of α-Hydroxyketone with Cyanamide α-Hydroxyketone, CyanamideBatch~85%Milder reaction conditions

Conclusion

While a specific, optimized flow chemistry protocol for the synthesis of 2-amino-4-methyloxazole is not yet prevalent in the literature, the principles and methodologies established for other substituted oxazoles provide a clear and promising path forward. The proposed flow method, based on the reaction of an α-haloketone with a urea or cyanamide equivalent, offers significant potential for a safe, efficient, and scalable production of this important medicinal chemistry scaffold. The detailed batch protocols also serve as excellent starting points for the translation of this synthesis to a continuous flow platform. The adoption of flow chemistry for the synthesis of such key building blocks is poised to accelerate drug discovery and development efforts.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4-methyloxazole

Welcome to the technical support center for the synthesis of 2-Amino-4-methyloxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and freq...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-4-methyloxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Amino-4-methyloxazole?

A1: A prevalent method for the synthesis of 2-Amino-4-methyloxazole is the condensation reaction between a 3-halopropan-2-one, such as 1-chloro-2-propanone (chloroacetone), and urea. This reaction is analogous to the Hantzsch thiazole synthesis.[1]

Q2: What is a typical yield for the synthesis of 2-Amino-4-methyloxazole?

A2: Yields can vary significantly based on the specific reaction conditions and purification methods. While specific yield data for the direct synthesis of 2-amino-4-methyloxazole is not extensively reported in the provided literature, analogous syntheses of similar heterocyclic compounds suggest that yields can range from moderate to good (40-75%) with careful optimization of reaction parameters.[1] For instance, the synthesis of the related 2-amino-4-methylthiazole from chloroacetone and thiourea reports yields of 70-75%.[1]

Q3: How can I confirm the successful synthesis and purity of 2-Amino-4-methyloxazole?

A3: The successful synthesis and purity can be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will show characteristic peaks for the methyl group, the oxazole ring protons/carbons, and the amino group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the amino group (N-H stretching) and the oxazole ring.

  • Thin Layer Chromatography (TLC) or Gas Chromatography (GC): These techniques can be used to monitor the progress of the reaction and assess the purity of the final product.

Q4: What are the key safety precautions to consider during this synthesis?

A4: The synthesis of 2-Amino-4-methyloxazole involves potentially hazardous chemicals. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 1-chloro-2-propanone is a lachrymator and is toxic, so it should be handled with extreme care. Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Troubleshooting Guide

This section addresses specific issues that users might encounter during the synthesis of 2-Amino-4-methyloxazole, providing potential causes and suggested solutions.

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. - Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. Refluxing in a suitable solvent is often necessary.
Poor Quality of Reagents - Use Pure Starting Materials: Ensure that all starting materials and solvents are pure and dry, as impurities can interfere with the reaction. Chloroacetone should be distilled before use if its purity is questionable.[1] - Check Reagent Activity: Urea can absorb moisture, which might affect the reaction. Ensure it is dry.
Suboptimal Reaction Conditions - Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like water or ethanol are commonly used. Experiment with different solvents to find the optimal one for your specific setup.[2] - pH Control: The reaction is sensitive to pH. The initial condensation is typically carried out under neutral or slightly acidic conditions, followed by basification during workup to isolate the free base.
Formation of Side Products/Impurities Side Reactions - Control Temperature: Running the reaction at a lower temperature for a longer duration may minimize the formation of side products. - Optimize Reagent Addition: The order and rate of reagent addition can influence the reaction pathway. For example, adding the chloroacetone dropwise to the urea solution can help control the initial exothermic reaction.[1]
Decomposition of Product - Mild Reaction Conditions: If the product is sensitive, explore milder reaction conditions (e.g., lower temperature). - Work-up Procedure: Ensure the work-up procedure is not causing decomposition. Some oxazoles can be sensitive to strong acids or bases.
Difficulty in Product Isolation/Purification Product is Water-Soluble - Back-extraction: If the product has some water solubility, perform multiple extractions of the aqueous layer with a suitable organic solvent to maximize recovery.
Oily Product - Purification Method: If the product is an oil, purification by vacuum distillation is a common method.[1] Column chromatography on silica gel can also be employed.
Formation of Emulsion during Work-up - Addition of Brine: Adding a saturated sodium chloride solution (brine) during the extraction can help to break up emulsions. - Filtration: Filtering the mixture through a pad of celite can also be effective.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methyloxazole from 1-Chloro-2-propanone and Urea (Adapted from a similar thiazole synthesis)

This protocol is adapted from a well-established procedure for the synthesis of 2-amino-4-methylthiazole.[1]

Reaction Scheme:

Experimental Parameters:

ParameterValue
Reactants 1-Chloro-2-propanone (Chloroacetone), Urea
Molar Ratio (Urea:Chloroacetone) 1:1
Solvent Water
Temperature Reflux
Reaction Time 2 hours
Work-up Basification with solid NaOH, extraction with ether
Purification Vacuum Distillation
Reported Yield (for analogous thiazole synthesis) 70-75%

Detailed Procedure:

  • Reaction Setup: In a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend 60 g (1 mole) of urea in 200 mL of water.

  • Addition of Chloroacetone: While stirring the urea suspension, add 92.5 g (1 mole) of 1-chloro-2-propanone dropwise over 30 minutes. An exothermic reaction will occur, and the urea will dissolve.

  • Reflux: Heat the resulting yellow solution to reflux and maintain for 2 hours.

  • Work-up: Cool the reaction mixture. While stirring, carefully add 200 g of solid sodium hydroxide in portions, ensuring the temperature is controlled with external cooling. An oily upper layer will form.

  • Extraction: Separate the oily layer using a separatory funnel. Extract the aqueous layer three times with a total of 300 mL of diethyl ether.

  • Drying: Combine the oily layer and the ethereal extracts and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the ether by distillation. Purify the resulting crude product by vacuum distillation.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic Heterocycle Synthesis (Illustrative Example)

The following table illustrates how different reaction parameters can affect the yield of a generic heterocyclic synthesis, providing a framework for optimizing the synthesis of 2-Amino-4-methyloxazole.[2][3]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water100270
2Ethanol78465
3Acetonitrile82455
41,4-Dioxane101360
5Toluene111545

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Urea + Chloroacetone in Water reflux Reflux (2h) reactants->reflux Heat basification Basification (NaOH) reflux->basification extraction Ether Extraction basification->extraction drying Drying (Na2SO4) extraction->drying distillation Vacuum Distillation drying->distillation product 2-Amino-4-methyloxazole distillation->product

Caption: Experimental workflow for the synthesis of 2-Amino-4-methyloxazole.

troubleshooting_workflow start Initial Synthesis Attempt low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_reagents Check Reagent Purity low_yield->check_reagents Yes optimize_purification Optimize Purification (Distillation, Chromatography) impure_product->optimize_purification Yes successful Successful Synthesis impure_product->successful No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) optimize_conditions->low_yield Re-evaluate optimize_purification->impure_product Re-evaluate check_reagents->optimize_conditions

Caption: A logical workflow for troubleshooting and optimizing the synthesis.

References

Optimization

Technical Support Center: Purification of 2-Amino-4-methyloxazole Crude Product

Welcome to the technical support center for the purification of 2-Amino-4-methyloxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and f...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Amino-4-methyloxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 2-Amino-4-methyloxazole product?

A1: While a specific impurity profile for the synthesis of 2-Amino-4-methyloxazole is not extensively documented in publicly available literature, based on common synthetic routes (e.g., condensation of an α-haloketone with urea or cyanamide), potential impurities may include:

  • Unreacted starting materials: Such as chloroacetone or related α-haloketones and urea or cyanamide.

  • Side-products: Including over-alkylation products, dimers, or trimers of the starting materials or the product.

  • Decomposition products: 2-aminooxazoles can be sensitive to harsh acidic or basic conditions, which may be used during synthesis or work-up, leading to ring-opened byproducts.[1]

  • Residual solvents: Solvents used in the reaction and work-up (e.g., ethanol, diethyl ether, ethyl acetate) may be present in the crude product.

Q2: My crude product is a dark-colored oil or solid. How can I decolorize it?

A2: The presence of color often indicates polymeric or high molecular weight byproducts. Treatment with activated charcoal during recrystallization is a common method for decolorization. Add a small amount of activated charcoal to the hot solution of your crude product before filtration. Be aware that using too much charcoal can lead to a loss of your desired product through adsorption.

Q3: I am getting a low yield after purification. What are the likely causes?

A3: Low recovery of 2-Amino-4-methyloxazole can be attributed to several factors:

  • Inappropriate solvent choice for recrystallization: If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

  • Loss during column chromatography: The compound may be too polar and stick to the silica gel, or the chosen eluent system may not be optimal for elution.

  • Decomposition during purification: Exposure to excessive heat or incompatible pH conditions can degrade the product.

  • Multiple purification steps: Each purification step will inevitably lead to some loss of material.

Q4: The purified product appears to be unstable. What are the best storage conditions?

A4: 2-Aminooxazoles can be sensitive to air and light. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and protected from light. For long-term storage, refrigeration is recommended. If the free base is unstable, consider converting it to a more stable salt, such as the hydrochloride salt, which can often be easily prepared and stored.[2]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during specific purification techniques for 2-Amino-4-methyloxazole.

Recrystallization
Problem Potential Cause Suggested Solution
Product "oils out" instead of crystallizing. The compound's melting point is lower than the solution temperature, or there is a high concentration of impurities.Re-heat the solution to dissolve the oil. Add a small amount of a "good" solvent to decrease saturation. Allow the solution to cool more slowly. Consider using a different solvent system.
No crystals form upon cooling. The solution is not sufficiently saturated, or nucleation is slow.Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. Add a seed crystal of pure 2-Amino-4-methyloxazole. If these fail, reduce the solvent volume by gentle heating and allow it to cool again.
Product is still impure after recrystallization. The chosen solvent does not effectively differentiate between the product and the impurity.Screen for a different recrystallization solvent or a mixed solvent system. A second recrystallization may be necessary.
Column Chromatography
Problem Potential Cause Suggested Solution
Poor separation of the product from impurities. The eluent system is not optimal.Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation (a significant difference in Rf values). A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[3]
The product is not eluting from the column. The compound is too polar for the chosen eluent system, or it is adsorbing irreversibly to the silica gel.Gradually increase the polarity of the eluent. For very polar compounds like amines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve elution by neutralizing acidic sites on the silica gel.
Streaking or tailing of the product band. The compound is interacting too strongly with the stationary phase, or the column is overloaded.Add a modifier to the eluent (e.g., triethylamine for basic compounds). Ensure the crude product is fully dissolved in a minimal amount of solvent before loading onto the column. Do not overload the column; a general rule is to use 20-100 parts of silica gel by weight to 1 part of the crude mixture.[4]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a general procedure and may require optimization for your specific crude product.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Amino-4-methyloxazole in a minimal amount of hot ethanol. Heat the solution gently on a hot plate in a fume hood.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.[3]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol provides a general guideline for the purification of 2-Amino-4-methyloxazole using flash column chromatography.

  • TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude product in various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for 2-Amino-4-methyloxazole.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 2-Amino-4-methyloxazole.

Protocol 3: Acid-Base Extraction

This technique is useful for separating the basic 2-Amino-4-methyloxazole from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an aqueous solution of a weak acid (e.g., 1 M HCl) to the separatory funnel. The basic 2-Amino-4-methyloxazole will be protonated and move into the aqueous layer. Shake the funnel vigorously, venting frequently.

  • Layer Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Back-Extraction (Optional): To remove any remaining neutral or acidic impurities from the aqueous layer, wash it with a fresh portion of the organic solvent.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The protonated 2-Amino-4-methyloxazole will be neutralized and precipitate out or form an oily layer.

  • Extraction of Pure Product: Extract the neutralized aqueous solution with several portions of a fresh organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified 2-Amino-4-methyloxazole.

Data Presentation

The following table provides a qualitative comparison of the purification techniques. Quantitative data such as yield and purity are highly dependent on the nature and amount of impurities in the crude product and require experimental determination.

Purification Technique Principle of Separation Advantages Disadvantages Typical Purity Achieved
Recrystallization Difference in solubility between the compound and impurities at different temperatures.Simple, inexpensive, can yield high-purity crystalline solids.Can be time-consuming, potential for low recovery if the compound is significantly soluble in the cold solvent.Moderate to High (>98%)
Column Chromatography Differential adsorption of compounds onto a solid stationary phase.Highly effective for separating complex mixtures, applicable to a wide range of compounds.More complex setup, requires larger volumes of solvent, potential for product loss on the column.High (>99%)
Acid-Base Extraction Difference in the acidity/basicity of the compound and impurities.Effective for separating acidic or basic compounds from neutral impurities, can handle large quantities.Only applicable if the compound and impurities have different acid-base properties, may require further purification.Moderate to High

Experimental and Logical Workflows

Troubleshooting Workflow for Low Purity

Troubleshooting Low Purity start Low Purity of 2-Amino-4-methyloxazole check_technique Which purification technique was used? start->check_technique recrystallization Recrystallization check_technique->recrystallization Recrystallization column Column Chromatography check_technique->column Column Chromatography extraction Acid-Base Extraction check_technique->extraction Acid-Base Extraction recrystallization_issue Impurity co-crystallized? recrystallization->recrystallization_issue column_issue Poor separation on column? column->column_issue extraction_issue Incomplete separation of layers? extraction->extraction_issue change_solvent Change recrystallization solvent or use a mixed-solvent system. recrystallization_issue->change_solvent Yes second_recrystallization Perform a second recrystallization. change_solvent->second_recrystallization optimize_eluent Optimize eluent system using TLC. column_issue->optimize_eluent Yes check_loading Check column loading and for channeling. optimize_eluent->check_loading check_ph Ensure complete protonation/deprotonation with pH paper. extraction_issue->check_ph Yes multiple_extractions Perform multiple extractions. check_ph->multiple_extractions General Purification Workflow start Crude 2-Amino-4-methyloxazole initial_analysis Analyze crude product (TLC, NMR) start->initial_analysis decision Choose purification method initial_analysis->decision recrystallization Recrystallization decision->recrystallization Crystalline solid with few impurities column Column Chromatography decision->column Complex mixture or oily product extraction Acid-Base Extraction decision->extraction Acidic/neutral impurities purified_product Purified 2-Amino-4-methyloxazole recrystallization->purified_product column->purified_product extraction->purified_product final_analysis Analyze purity (TLC, NMR, GC-MS) purified_product->final_analysis

References

Troubleshooting

Overcoming common side reactions in 2-Amino-4-methyloxazole synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions and challenges...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions and challenges during the synthesis of 2-Amino-4-methyloxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Amino-4-methyloxazole?

A1: The most prevalent and direct method for synthesizing 2-Amino-4-methyloxazole is the Hantzsch-type condensation reaction. This involves the reaction of an α-haloketone, specifically chloroacetone, with urea in a suitable solvent. The reaction proceeds through the initial formation of an isouronium salt intermediate, which then undergoes cyclization to form the oxazole ring.

Q2: What are the typical yields for the synthesis of 2-Amino-4-methyloxazole?

A2: The reported yields for the synthesis of 2-Amino-4-methyloxazole can vary depending on the specific reaction conditions. For the analogous synthesis of 2-amino-4-methylthiazole from chloroacetone and thiourea, yields in the range of 70-75% have been reported.[1] Optimization of parameters such as temperature, reaction time, and reagent purity is crucial for achieving high yields in the synthesis of 2-Amino-4-methyloxazole.

Q3: How can I purify the final 2-Amino-4-methyloxazole product?

A3: Purification of 2-Amino-4-methyloxazole can be achieved through several standard laboratory techniques. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a common and effective method for obtaining a pure product.[2] For non-crystalline products or to remove stubborn impurities, column chromatography on silica gel can be employed. In some cases, distillation under reduced pressure may also be a viable purification strategy.[1]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Chloroacetone is a lachrymator and is toxic, so it should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction can be exothermic, especially when conducted without a diluent, so proper temperature control is essential to prevent a runaway reaction.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Amino-4-methyloxazole and provides potential causes and solutions.

Observed Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have proceeded to completion.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed. - Increase Reaction Temperature: Gently heating the reaction mixture can increase the rate of reaction. Refluxing in a suitable solvent is often necessary.
Poor Quality of Starting Materials: Impurities in chloroacetone or urea can lead to side reactions and lower the yield.- Purify Chloroacetone: Commercial chloroacetone can be distilled before use to remove impurities.[1] - Use High-Purity Urea: Ensure the urea used is of high purity and dry.
Side Reactions: Competing reactions may be consuming the starting materials or the product.- Control Temperature: Maintain the recommended reaction temperature to minimize the formation of byproducts. - Optimize Reagent Addition: Adding chloroacetone dropwise to the urea solution can help control the initial exothermic reaction and reduce side product formation.
Formation of a Dark-Colored, Tarry Mixture Decomposition of Chloroacetone: Chloroacetone can decompose, especially under harsh basic conditions or at elevated temperatures, leading to the formation of polymeric materials.- Use a Milder Base: If a base is used during workup, consider using a weaker base or adding it slowly with cooling. - Moderate Reaction Temperature: Avoid excessively high reaction temperatures.
Side Reactions of Urea: At high temperatures, urea can decompose to form various byproducts that can contribute to tar formation.- Maintain Optimal Temperature: Adhere to the recommended temperature range for the reaction.
Difficulty in Product Isolation Product is Water-Soluble: 2-Amino-4-methyloxazole may have some solubility in water, leading to losses during aqueous workup.- Solvent Extraction: After initial separation, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ether or ethyl acetate) to recover the dissolved product.[1]
Emulsion Formation during Workup: The presence of both organic and aqueous phases with dissolved salts can sometimes lead to the formation of a stable emulsion, making separation difficult.- Addition of Brine: Adding a saturated sodium chloride solution (brine) can help to break the emulsion. - Addition of Ice and Water: In some cases, adding ice and water can help dissolve precipitates and break emulsions.[1]
Product is Impure After Initial Isolation Presence of Unreacted Starting Materials: The reaction may not have gone to completion, or an incorrect stoichiometry was used.- Monitor Reaction to Completion: Use TLC to ensure all starting materials are consumed before workup. - Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used.
Formation of Side Products: Various side reactions can lead to the formation of impurities that are carried through the initial isolation.- Recrystallization: Recrystallize the crude product from a suitable solvent to remove impurities.[2] - Column Chromatography: If recrystallization is ineffective, purify the product using column chromatography.

Data Presentation

Table 1: Summary of a Typical Experimental Protocol and Yield for a Related Synthesis (2-Amino-4-methylthiazole)

ParameterValueReference
Reactants Chloroacetone, Thiourea[1]
Solvent Water[1]
Reaction Temperature Reflux[1]
Reaction Time 2 hours[1]
Work-up Basification with NaOH, Ether Extraction[1]
Purification Vacuum Distillation[1]
Reported Yield 70-75%[1]

Note: This data is for the synthesis of the analogous thiazole compound and serves as a useful reference for the synthesis of 2-Amino-4-methyloxazole.

Experimental Protocols

Key Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole (Analogous to 2-Amino-4-methyloxazole)

This protocol for the synthesis of 2-amino-4-methylthiazole provides a valuable reference for the synthesis of 2-amino-4-methyloxazole, as the reaction mechanism and conditions are similar.[1]

Materials:

  • Thiourea (or Urea for 2-Amino-4-methyloxazole synthesis)

  • Chloroacetone

  • Water

  • Sodium Hydroxide

  • Ether (or other suitable extraction solvent)

  • Anhydrous Sodium Hydroxide (for drying)

Procedure:

  • A suspension of thiourea (1 mole) in water is prepared in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • Chloroacetone (1 mole) is added dropwise to the stirred suspension over 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.

  • The resulting solution is refluxed for 2 hours.

  • After cooling, solid sodium hydroxide is added with continuous stirring and cooling.

  • The upper oily layer containing the product is separated.

  • The aqueous layer is extracted three times with ether.

  • The combined organic layers are dried over solid sodium hydroxide and filtered.

  • The ether is removed by distillation, and the crude product is purified by vacuum distillation.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification chloroacetone Chloroacetone reaction_mixture Reaction Mixture chloroacetone->reaction_mixture urea Urea urea->reaction_mixture solvent Solvent (e.g., Water/Ethanol) solvent->reaction_mixture reflux Cooled Reaction Mixture reaction_mixture->reflux Heat (Reflux) basification Basification (e.g., NaOH) reflux->basification extraction Solvent Extraction (e.g., Ether) basification->extraction drying Drying (e.g., Na₂SO₄) extraction->drying dried_extract Dried Organic Extract concentration Solvent Removal dried_extract->concentration purification_method Purification concentration->purification_method final_product 2-Amino-4-methyloxazole purification_method->final_product

Caption: Experimental workflow for the synthesis of 2-Amino-4-methyloxazole.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or No Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction poor_reagents Poor Reagent Quality? start->poor_reagents side_reactions Side Reactions Dominating? start->side_reactions increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp purify_reagents Purify/Check Reagents poor_reagents->purify_reagents optimize_conditions Optimize Conditions (e.g., Addition Rate) side_reactions->optimize_conditions

References

Optimization

Technical Support Center: Optimization of 2-Amino-4-methyloxazole Formation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synt...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Amino-4-methyloxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Amino-4-methyloxazole?

A1: A prevalent method for the synthesis of 2-amino-4-methyloxazole is a variation of the Hantzsch synthesis, which involves the condensation reaction between an α-haloketone, such as chloroacetone, and a urea derivative.[1] This approach is analogous to the well-established synthesis of 2-amino-4-methylthiazole using thiourea and chloroacetone.[2]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are chloroacetone and urea. A suitable solvent is required to facilitate the reaction, and a base is often used during the workup to neutralize the reaction mixture and isolate the free base product.

Q3: What are the key reaction parameters to optimize for better yield and purity?

A3: Key parameters to optimize include reaction temperature, reaction time, molar ratio of reactants, and the choice of solvent. Careful control of these variables can significantly impact the yield and purity of the final product.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A suitable solvent system should be developed to effectively separate the starting materials from the product.

Q5: What are the common side products in this reaction?

A5: Potential side products can arise from self-condensation of chloroacetone, hydrolysis of the product, or the formation of other heterocyclic systems. The formation of these byproducts can often be minimized by optimizing the reaction conditions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction: Reaction time may be too short or the temperature too low. - Decomposition of starting materials or product: The reaction temperature may be too high. - Incorrect stoichiometry: The molar ratio of urea to chloroacetone may not be optimal. An excess of urea is often recommended. - Poor quality of reagents: Impure starting materials or wet solvents can inhibit the reaction.- Increase reaction time and/or temperature: Monitor the reaction by TLC to determine the optimal duration and temperature. - Optimize temperature: Start with a lower temperature and gradually increase it. - Adjust stoichiometry: Try using a slight excess of urea (e.g., 1.1 to 1.5 equivalents). - Use pure and dry reagents: Ensure chloroacetone is freshly distilled and the solvent is anhydrous.
Formation of Multiple Products (Impure Product) - Side reactions: High temperatures can promote the formation of byproducts. - Non-specific reactions: The reaction conditions may not be selective for the desired product.- Lower the reaction temperature: This can help to reduce the rate of side reactions. - Optimize solvent: Experiment with different solvents to find one that favors the formation of the desired product. - Purification: Utilize column chromatography with a carefully selected eluent system to separate the desired product from impurities.
Difficulty in Product Isolation - Product is water-soluble: If the product has significant water solubility, extraction with organic solvents may be inefficient. - Emulsion formation during workup: This can make phase separation difficult.- Use a different extraction solvent: A more polar solvent like ethyl acetate or dichloromethane might be more effective. Perform multiple extractions. - Brine wash: Washing the organic layer with a saturated sodium chloride solution can help to break emulsions.
Product Decomposition During Purification - Instability on silica gel: The product may be sensitive to the acidic nature of silica gel. - Thermal decomposition: The product may be unstable at the temperatures required for distillation.- Use neutral or basic alumina for chromatography: This can prevent decomposition of acid-sensitive compounds. - Use a minimal amount of heat during solvent evaporation: Employ a rotary evaporator at a low temperature and high vacuum. - Avoid distillation if the product is heat-sensitive: Consider alternative purification methods like recrystallization or chromatography.

Experimental Protocols

Proposed Synthesis of 2-Amino-4-methyloxazole

This protocol is based on the analogous and well-documented synthesis of 2-amino-4-methylthiazole.[2]

Materials:

  • Urea

  • Chloroacetone (freshly distilled)

  • Ethanol (or other suitable solvent like isopropanol or acetonitrile)

  • Sodium hydroxide (for workup)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend urea (1.1 equivalents) in ethanol.

  • Addition of Chloroacetone: While stirring, add chloroacetone (1.0 equivalent) dropwise to the suspension. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add a solution of sodium hydroxide to neutralize the mixture and raise the pH to >10.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Table 1: Proposed Reaction Conditions for Optimization

ParameterCondition 1Condition 2Condition 3
Solvent EthanolIsopropanolAcetonitrile
Temperature Reflux (~78 °C)Reflux (~82 °C)Reflux (~82 °C)
Urea:Chloroacetone (molar ratio) 1.1 : 11.2 : 11.5 : 1
Reaction Time 2 hours4 hours6 hours
Expected Yield *ModerateModerate to HighPotentially High

*Expected yields are based on analogous reactions and require experimental verification.

Visualizations

experimental_workflow start Start reactants Combine Urea and Chloroacetone in Solvent start->reactants reaction Heat to Reflux (2-4h) reactants->reaction workup Cool, Neutralize (NaOH), and Extract reaction->workup purification Dry, Concentrate, and Purify (Chromatography/Recrystallization) workup->purification product 2-Amino-4-methyloxazole purification->product

Caption: Experimental workflow for the synthesis of 2-Amino-4-methyloxazole.

troubleshooting_workflow start Low Product Yield? check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp check_reagents Check Reagent Purity and Stoichiometry complete->check_reagents increase_time_temp->start optimize_workup Optimize Workup and Purification check_reagents->optimize_workup success Improved Yield optimize_workup->success

Caption: Troubleshooting workflow for low product yield.

References

Troubleshooting

Technical Support Center: 2-Amino-4-methyloxazole Synthesis Scale-Up

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Amino-4-methyloxazole. Frequently Asked Qu...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Amino-4-methyloxazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing a significant decrease in yield upon scaling up the synthesis of 2-Amino-4-methyloxazole from lab to pilot scale. What are the potential causes?

A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that are often negligible at the lab scale but become significant at a larger scale. Key areas to investigate include:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants, such as urea and chloroacetone, can be difficult. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions and decomposition of reactants or products. Ensure your reactor's agitation speed and impeller design are suitable for the reaction volume and viscosity.

  • Poor Heat Transfer: The synthesis is often exothermic. Larger volumes have a smaller surface-area-to-volume ratio, making heat dissipation less efficient. If the temperature is not adequately controlled, side reactions can occur, leading to lower yields and the formation of impurities. Monitor the internal temperature closely and ensure your cooling system is adequate for the larger scale.

  • Reagent Addition Rate: The rate of addition of reactants, such as chloroacetone, becomes more critical during scale-up.[1] Adding a reactant too quickly can lead to an uncontrolled exotherm and the formation of byproducts. Consider a slower, controlled addition rate at the pilot scale.

  • Changes in Reaction Time: The optimal reaction time may differ between scales. Monitor the reaction progress closely using analytical techniques like TLC or HPLC to determine the point of maximum product formation and avoid prolonged reaction times that could lead to product degradation.

Q2: During the work-up of our scaled-up reaction, we are struggling with the formation of an emulsion during the extraction step. How can we resolve this?

A2: Emulsion formation is a frequent issue in larger-scale work-ups, particularly when dealing with aqueous and organic layers containing salts and other impurities. Here are some strategies to address this:

  • Minimize Agitation Speed: While vigorous mixing is necessary during the reaction, reduce the agitation speed during the extraction phase to prevent the formation of a stable emulsion.

  • Addition of Brine: Adding a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Solvent Choice: The choice of extraction solvent can influence emulsion formation. If you are consistently facing this issue, consider experimenting with alternative solvents that have a greater density difference with the aqueous phase.

  • Allow for Sufficient Settling Time: In larger vessels, the separation of layers can take significantly longer. Allow adequate time for the layers to separate fully before attempting to drain the lower layer.

  • Addition of Ice and Water: In some cases, adding ice and water can help to break up precipitates that may be contributing to the emulsion.[1]

Q3: We are observing a higher level of impurities in our final product at the pilot scale compared to the lab scale. What is the likely cause and how can we improve purity?

A3: Increased impurity levels at a larger scale are often linked to the issues of heat transfer and mixing mentioned in Q1. To improve purity:

  • Optimize Reaction Temperature: Carefully control the reaction temperature to minimize the formation of temperature-dependent side products. A lower reaction temperature with a longer reaction time might be beneficial.

  • Purification of Starting Materials: Ensure the purity of your starting materials, such as chloroacetone, as impurities can be carried through the reaction and become more significant at a larger scale. Distillation of commercial chloroacetone may be necessary.[1]

  • Improved Purification Techniques: The purification method used at the lab scale (e.g., simple recrystallization) may not be as effective at a larger scale. Consider optimizing the recrystallization process by experimenting with different solvents or solvent mixtures. Other techniques like column chromatography, while less common for large-scale production, might be necessary if high purity is critical.

  • Controlled pH during Work-up: During neutralization or pH adjustment steps, add the acid or base slowly and with efficient mixing to avoid localized pH changes that could cause product degradation or the formation of impurities.

Experimental Protocols

A common synthetic route to an oxazole core involves the condensation of a β-ketoester with a urea equivalent.[2] For 2-amino-4-methyloxazole, a frequently used starting material is chloroacetone or a related compound.

General Laboratory-Scale Synthesis of a 2-Amino-4-methyl-thiazole (as an analogue to 2-Amino-4-methyloxazole):

This procedure for a related thiazole provides a basis for the synthesis of the oxazole analogue.

  • Reaction Setup: In a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend thiourea (1 mole) in water.[1] For the oxazole synthesis, urea would be used instead of thiourea.

  • Reagent Addition: While stirring, add chloroacetone (1 mole) dropwise over 30 minutes. An increase in temperature is expected.[1]

  • Reflux: Heat the solution to reflux and maintain for two hours.[1]

  • Work-up: Cool the reaction mixture. For the thiazole synthesis, solid sodium hydroxide is added with cooling.[1] The work-up for the oxazole may vary.

  • Extraction: Extract the product with a suitable organic solvent, such as ether.[1]

  • Drying and Concentration: Dry the organic extracts over a drying agent (e.g., sodium hydroxide) and remove the solvent by distillation.[1]

  • Purification: Purify the crude product by vacuum distillation or recrystallization.[1]

Data Presentation

The following table summarizes typical reaction parameters found in the literature for oxazole and related heterocycle syntheses at a laboratory scale. These parameters serve as a starting point for scale-up optimization.

ParameterValue/ConditionSource
Reactants Urea, Chloroacetone[1]
Solvent Water, Ethanol[1][2]
Molar Ratio 1:1 (Thiourea:Chloroacetone)[1]
Temperature Reflux[1][2]
Reaction Time 2 hours[1]
Work-up Basic conditions (e.g., Sodium Hydroxide)[1][2]
Purification Distillation, Recrystallization[1][2]

Visualizations

Below is a troubleshooting workflow for the scale-up synthesis of 2-Amino-4-methyloxazole.

G start Start: Scale-Up of 2-Amino-4-methyloxazole Synthesis issue Problem Encountered start->issue low_yield Low Yield issue->low_yield Yield Issue emulsion Emulsion during Work-up issue->emulsion Work-up Issue impurity High Impurity Profile issue->impurity Purity Issue check_mixing Investigate Mixing Efficiency low_yield->check_mixing check_heat Evaluate Heat Transfer low_yield->check_heat check_addition Review Reagent Addition Rate low_yield->check_addition modify_workup Modify Work-up Procedure emulsion->modify_workup impurity->check_mixing impurity->check_heat optimize_temp Optimize Reaction Temperature impurity->optimize_temp optimize_agitation Optimize Agitation Speed check_mixing->optimize_agitation check_heat->optimize_temp check_addition->optimize_agitation end Problem Resolved optimize_agitation->end modify_workup->optimize_agitation modify_workup->end optimize_temp->end

Caption: Troubleshooting workflow for 2-Amino-4-methyloxazole synthesis scale-up.

References

Optimization

Identifying and characterizing impurities in 2-Amino-4-methyloxazole

Welcome to the technical support center for 2-Amino-4-methyloxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying an...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-4-methyloxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities in this important chemical entity. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities in my 2-Amino-4-methyloxazole sample?

A1: Impurities in any active pharmaceutical ingredient (API) or key starting material can generally be categorized into three main sources: synthesis-related impurities, degradation products, and storage- or manufacturing-related contaminants.[1]

  • Synthesis-Related Impurities: These are byproducts formed during the chemical synthesis of 2-Amino-4-methyloxazole. The most common synthetic route involves the condensation of a β-ketoester with urea or a urea equivalent.[2]

    • Unreacted Starting Materials: Residual amounts of reactants like ethyl 2-chloroacetoacetate or urea.

    • Intermediates: Incomplete reaction can leave key intermediates, such as 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, in the final product.[2]

    • Side-Reaction Products: Formation of isomers, oligomers, or products from alternative reaction pathways.

  • Degradation Products: 2-Amino-4-methyloxazole, like many heterocyclic amines, can degrade under certain conditions. The primary degradation pathways to consider are:

    • Hydrolysis: The oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions.

    • Oxidation: The electron-rich amino group and oxazole ring are prone to oxidation, which can be catalyzed by light, air (oxygen), or trace metal impurities.[3]

    • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[4]

  • Other Contaminants: These can include residual solvents from purification, catalysts, or contaminants introduced during handling and manufacturing.[5]

Q2: I'm observing an unknown peak in my HPLC chromatogram. What is the standard workflow for identifying it?

A2: A systematic approach is crucial for the successful identification and characterization of an unknown impurity. The goal is to gather enough analytical data to propose a chemical structure. Regulatory guidelines from bodies like the International Conference on Harmonisation (ICH) provide a framework for this process.[5][6][7]

The general workflow involves isolation followed by structural elucidation.

  • LC-MS Analysis: The first step is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8] This provides the molecular weight of the impurity, which is the most critical piece of initial information. High-resolution mass spectrometry (HRMS) can provide the elemental formula.

  • Propose Structures: Based on the molecular weight and knowledge of the synthetic and degradation pathways, you can propose one or more potential structures.

  • Isolation: To confirm the structure, the impurity must be isolated in sufficient quantity and purity. Preparative HPLC is the most common technique for this.

  • Spectroscopic Analysis: The isolated impurity is then subjected to a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).[5][8] 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are used to piece together the exact atomic connectivity and confirm the structure.

Q3: Which HPLC method is a good starting point for separating impurities in 2-Amino-4-methyloxazole?

A3: A robust reverse-phase HPLC (RP-HPLC) method is the gold standard for impurity profiling of polar to moderately non-polar small molecules like 2-Amino-4-methyloxazole.[1] A gradient elution method is recommended to ensure the separation of impurities with a wide range of polarities.

Here is a reliable starting method. It should be validated and optimized for your specific system and sample matrix.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good retention and selectivity for a broad range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and MS compatibility.
Mobile Phase B AcetonitrileA common, strong organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 230 nmWavelength at which the oxazole ring system is expected to have significant absorbance.
Injection Vol. 10 µLStandard injection volume; can be adjusted based on concentration.
Q4: My sample is showing signs of degradation over time. What are the likely degradation pathways and how can I study them systematically?

A4: The appearance of new peaks upon storage, especially when exposed to light, air, or non-neutral pH, strongly suggests degradation. To understand the stability of 2-Amino-4-methyloxazole, a forced degradation study is the standard approach.[4] This involves subjecting the compound to stress conditions that are harsher than typical storage conditions to accelerate degradation and identify potential degradation products.

Common Forced Degradation Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: Solid sample heated to 80 °C

  • Photolytic Degradation: Solution exposed to high-intensity light (ICH Q1B guidelines)

By analyzing the samples from each stress condition by HPLC, you can identify the specific degradation products formed under each condition. This is crucial for developing stable formulations and appropriate storage instructions.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
New peaks appear in an aged sample. Degradation of the compound.Perform a forced degradation study to identify the degradation pathway (hydrolysis, oxidation, etc.). Store samples protected from light and air (e.g., in amber vials under nitrogen).[3]
Impurity profile varies between batches. Inconsistent control over the synthetic process.Review the critical process parameters of the synthesis: temperature, reaction time, purity of starting materials, and purification steps.[5]
Poor peak shape (tailing/fronting) in HPLC. 1. Column overload.2. Secondary interactions with column silanols.3. Inappropriate mobile phase pH.1. Dilute the sample.2. Use a mobile phase with a competing base (e.g., triethylamine) or an end-capped column.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Cannot achieve separation between API and an impurity. Co-elution due to similar polarity.Modify the HPLC method: try a different column chemistry (e.g., Phenyl-Hexyl), change the organic modifier (e.g., from acetonitrile to methanol), or adjust the mobile phase pH.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to investigate the degradation pathways of 2-Amino-4-methyloxazole.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Amino-4-methyloxazole in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Control: Dilute the stock solution with the 50:50 acetonitrile/water mixture to a final concentration of ~100 µg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Heat at 60 °C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.

  • Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 6 hours.

  • Note: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent damage to the column.

3. Analysis:

  • Analyze all samples (control, acid, base, and oxidative) using the recommended HPLC method.

  • Compare the chromatograms of the stressed samples to the control. New peaks in the stressed samples are potential degradation products.

  • Use a photodiode array (PDA) detector to check for peak purity and compare UV spectra of the parent compound and the new impurities.

References

Troubleshooting

Technical Support Center: Enhancing the Purity of 2-Amino-4-methyloxazole Derivatives

Welcome to the technical support center for the purification of 2-amino-4-methyloxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting gu...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-amino-4-methyloxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification of 2-amino-4-methyloxazole derivatives.

Recrystallization Issues

Question: My 2-amino-4-methyloxazole derivative is "oiling out" during cooling instead of forming crystals. What should I do?

Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly when impurities are present or the compound's melting point is low. Here are several strategies to address this:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.

  • Slow Cooling: Ensure the cooling process is gradual. A rapid temperature drop can favor oil formation over crystal nucleation. Let the solution cool to room temperature undisturbed before further cooling in an ice bath.

  • Solvent System Modification: The choice of solvent is critical. If oiling persists, consider a different solvent or a mixed solvent system. For 2-aminooxazole derivatives, which possess both polar (amino group, oxazole ring) and potentially non-polar (substituents) characteristics, a combination of solvents can be effective.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If a small amount of pure, crystalline product is available, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

Question: The recrystallized product has a low yield. How can I improve it?

Answer: Low recovery can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the product crystallizes too quickly during hot filtration, it can be lost. Ensure the filtration apparatus is pre-heated and use a small excess of hot solvent.

  • Inappropriate Solvent: If the compound has significant solubility in the cold solvent, yields will be poor. The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.

Question: My final product is still colored after recrystallization. How can I decolorize it?

Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.

  • Procedure: Add a small amount of activated charcoal (typically 1-2% of the solute weight) to the hot, dissolved solution and swirl for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities.

  • Caution: Using too much charcoal can lead to the loss of the desired product.

Column Chromatography Issues

Question: My 2-amino-4-methyloxazole derivative is streaking or tailing on the silica gel column. How can I achieve better separation?

Answer: Tailing is a frequent problem when purifying basic compounds like 2-aminooxazoles on acidic silica gel. The basic amino group interacts strongly with the acidic silanol groups on the silica surface.

  • Use a Basic Modifier: Add a small amount of a basic modifier to the mobile phase to compete with your compound for the active sites on the silica gel.

    • Triethylamine (TEA): Typically, adding 0.1-1% (v/v) of triethylamine to the eluent is effective.

    • Ammonia: A solution of methanol containing 1-2% ammonium hydroxide can be used for more polar amines. A common mobile phase system is Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1).

  • Change the Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Deactivated Silica Gel: Silica gel can be "deactivated" by pre-treating it with a basic solution.

Question: My compound is very polar and does not move from the baseline, even with 100% ethyl acetate. What should I do?

Answer: For highly polar compounds, a more polar mobile phase is required.

  • Increase Eluent Polarity: A mixture of dichloromethane (DCM) and methanol (MeOH) is a common starting point. Begin with a low percentage of methanol (1-5%) and gradually increase the polarity.

  • Incorporate a Basic Modifier: As mentioned above, adding triethylamine or ammonia to the DCM/MeOH mixture can significantly improve elution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-amino-4-methyloxazole derivatives?

A1: When synthesizing 2-amino-4-methyloxazole derivatives, particularly through the common route involving the condensation of a β-ketoester with urea, potential impurities can include:

  • Unreacted starting materials (urea, β-ketoester).

  • Side-products from self-condensation of the β-ketoester.

  • Byproducts from the cyclization step.

  • In the case of N-substituted derivatives, impurities can arise from the reactivity of the substituted urea.

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: Due to the amphipathic nature of many 2-amino-4-methyloxazole derivatives, a good starting point is to screen polar protic solvents like ethanol and methanol, or a mixed solvent system such as ethanol/water or acetone/hexane. The "like dissolves like" principle can be a useful guide; consider the overall polarity of your specific derivative.

Q3: When should I choose preparative HPLC over column chromatography?

A3: Preparative High-Performance Liquid Chromatography (HPLC) is generally used for purifying larger quantities of a compound or when a very high degree of purity is required.[1] It is particularly useful for separating complex mixtures or compounds that are difficult to resolve by standard column chromatography.[2] While analytical HPLC focuses on quantification, preparative HPLC aims to isolate a sufficient amount of a specific substance for further applications.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a 2-Amino-4-methyloxazole Derivative
  • Stationary Phase Selection: Use standard silica gel (60 Å, 230-400 mesh) for most applications. For strongly basic compounds, consider using basic alumina or silica gel treated with triethylamine.

  • Mobile Phase Selection:

    • Begin by developing a solvent system using Thin Layer Chromatography (TLC).

    • A good starting point for many 2-amino-4-methyloxazole derivatives is a mixture of a less polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).

    • To prevent tailing, add 0.5-1% triethylamine to the mobile phase.

  • Column Packing:

    • Prepare a slurry of the stationary phase in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution:

    • Start with the initial, less polar mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization of a 2-Amino-4-methyloxazole Derivative
  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add a few drops of different solvents to each tube and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Heat the tubes that show poor solubility at room temperature. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool. The best solvent will yield a good quantity of crystals upon cooling.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry or dry in a vacuum oven.

Data Presentation

Table 1: Common Recrystallization Solvents for Amino-heterocyclic Compounds

Solvent/Solvent SystemCompound Type SuitabilityCommon Observations & Tips
EthanolModerately polar aminesGood general-purpose solvent.
MethanolMore polar aminesCan sometimes lead to higher solubility at cold temperatures, reducing yield.
Ethanol/WaterAmines with some water solubilityThe ratio can be adjusted to optimize solubility. Add water as an anti-solvent.
Acetone/HexaneLess polar aminesAcetone dissolves the compound, and hexane is added as an anti-solvent.
Ethyl Acetate/HexaneModerately polar aminesA common system for compounds with intermediate polarity.

Table 2: Column Chromatography Troubleshooting for 2-Aminooxazole Derivatives

IssuePotential CauseRecommended Solution
Tailing/StreakingStrong interaction of the basic amine with acidic silica gel.Add 0.1-1% triethylamine or ~1% ammonium hydroxide to the mobile phase. Switch to a basic or neutral alumina stationary phase.
Compound stuck on baselineCompound is too polar for the mobile phase.Increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/methanol mixture).
Poor SeparationInappropriate mobile phase polarity.Optimize the solvent system using TLC to achieve a clear separation of spots. Consider using a shallower solvent gradient during elution.
Compound DecompositionSensitivity to acidic silica gel.Use deactivated silica gel or switch to an alternative stationary phase like alumina.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product dissolve Dissolve in Minimal Hot Solvent recrys_start->dissolve hot_filter Hot Filtration (remove insoluble impurities) dissolve->hot_filter cool Slow Cooling (Crystal Formation) hot_filter->cool vac_filter Vacuum Filtration (Isolate Crystals) cool->vac_filter dry Dry Crystals vac_filter->dry pure_product_recrys Pure Product dry->pure_product_recrys column_chromatography_workflow cluster_column Column Chromatography Workflow col_start Crude Product load Load onto Column col_start->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc Analyze Fractions (TLC) collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product_col Pure Product evaporate->pure_product_col troubleshooting_logic start Purification Issue Encountered is_tailing Is the compound tailing on silica TLC/column? start->is_tailing is_oiling_out Is the compound 'oiling out'? start->is_oiling_out add_base Add Base to Eluent (e.g., TEA, NH4OH) is_tailing->add_base Yes change_sp Change Stationary Phase (e.g., Alumina) is_tailing->change_sp Yes slow_cool Ensure Slow Cooling is_oiling_out->slow_cool Yes change_solvent Change Solvent System is_oiling_out->change_solvent Yes seed_crystal Add Seed Crystal is_oiling_out->seed_crystal Yes resolved1 Purity Improved add_base->resolved1 change_sp->resolved1 slow_cool->resolved1 change_solvent->resolved1 seed_crystal->resolved1

References

Optimization

Resolving solubility issues with 2-Amino-4-methyloxazole in assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-methyloxazole. Frequently Asked...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-methyloxazole.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 2-Amino-4-methyloxazole?

A1: For preparing high-concentration stock solutions of 2-Amino-4-methyloxazole, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to the compound's hydrophobic nature.[1] Other organic solvents such as ethanol or Dimethylformamide (DMF) can also be considered. It is advisable to initially test the solubility of a small amount of the compound in the chosen solvent before preparing a large-scale stock solution.

Q2: My 2-Amino-4-methyloxazole precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. Why is this happening and what can I do?

A2: This is a common phenomenon known as "precipitation upon dilution." It occurs because 2-Amino-4-methyloxazole is significantly more soluble in a high-concentration organic solvent like DMSO than in an aqueous buffer. When the stock solution is diluted into the aqueous medium, the dramatic decrease in the organic solvent concentration causes the compound to exceed its solubility limit and precipitate.

To address this, you can try the following troubleshooting steps:

  • Lower the final concentration: The simplest approach is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Optimize the dilution process: Instead of a single large dilution, perform a serial dilution of the stock solution in the assay buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation. Vigorous mixing or sonication during dilution can also help.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) in your final assay buffer can increase the solubility of the compound. Ensure the final co-solvent concentration is compatible with your assay system and does not affect cell viability or enzyme activity.

  • Adjust the pH: The solubility of compounds with a basic amino group, like 2-Amino-4-methyloxazole, can be influenced by pH. Lowering the pH of the buffer (making it more acidic) can protonate the amino group, forming a more soluble salt. However, it is crucial to verify that the pH change does not negatively impact your assay.[2]

  • Utilize solubilizing agents: For cell-free assays, the addition of surfactants like Tween-20 or Triton X-100 at low concentrations can help maintain solubility. For cell-based assays, cyclodextrins can be used to encapsulate the hydrophobic compound and increase its aqueous solubility.

Q3: What are the typical working concentrations for 2-Amino-4-methyloxazole in assays?

A3: The effective concentration of 2-Amino-4-methyloxazole and its derivatives can vary significantly depending on the specific assay and biological target. For instance, in antimicrobial assays against Mycobacterium tuberculosis, a derivative of 2-aminooxazole showed a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL.[1] For anticancer activity, the IC50 values of related oxazole derivatives can be in the nanomolar range. It is essential to perform dose-response experiments to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with 2-Amino-4-methyloxazole during experimental workflows.

Logical Flow for Troubleshooting Solubility Issues

Troubleshooting_Solubility start Precipitation Observed in Assay check_concentration Is Final Concentration Too High? start->check_concentration lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes check_dilution Sub-optimal Dilution? check_concentration->check_dilution No end_soluble Compound Solubilized lower_concentration->end_soluble optimize_dilution Perform Serial Dilution Increase Mixing/Sonication check_dilution->optimize_dilution Yes check_buffer Buffer Composition Issue? check_dilution->check_buffer No optimize_dilution->end_soluble use_cosolvent Add Co-solvent (e.g., Ethanol) check_buffer->use_cosolvent Option 1 adjust_ph Adjust Buffer pH check_buffer->adjust_ph Option 2 use_solubilizer Add Solubilizing Agent (e.g., Cyclodextrin) check_buffer->use_solubilizer Option 3 end_insoluble Consider Compound Modification check_buffer->end_insoluble If all fail use_cosolvent->end_soluble adjust_ph->end_soluble use_solubilizer->end_soluble

Caption: A step-by-step workflow for troubleshooting precipitation of 2-Amino-4-methyloxazole in assays.

Quantitative Data Summary

Table 1: Mole Fraction Solubility (x103) of 2-amino-4-chloro-6-methoxypyrimidine in Various Solvents at Different Temperatures [3]

Solvent273.15 K283.15 K293.15 K303.15 K313.15 K323.15 K
N,N-dimethylformamide15.3520.1726.2333.9843.9156.76
1,4-dioxane10.2113.5217.7823.2930.4539.69
Acetone7.5410.1213.4317.7123.2930.58
Ethyl acetate5.126.989.4212.6816.9922.79
Chloroform4.315.928.1111.0815.1120.59
Acetonitrile3.214.456.168.5211.7716.22
n-propanol3.154.396.098.4211.6316.03
Ethanol2.563.595.026.989.7113.48
Isopropanol2.493.514.926.889.5913.34
Methanol2.112.994.225.938.3211.66
Toluene1.231.812.643.865.628.19
Ethyl benzene0.981.462.163.184.676.84

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 0.981 mg of 2-Amino-4-methyloxazole.

  • Dissolving: Add 1 mL of high-purity DMSO to the compound.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but ensure the compound is stable at this temperature.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Dilution in Aqueous Buffer
  • Thaw: Thaw a fresh aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the assay buffer. For example, to achieve a final concentration of 10 µM in a 100 µL assay volume with a final DMSO concentration of 0.1%, first dilute the 10 mM stock 1:100 in the assay buffer to make a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to the final assay volume. For example, add 10 µL of the 100 µM intermediate solution to 90 µL of the assay medium.

  • Mixing: Mix the final solution immediately and thoroughly by pipetting or gentle vortexing.

Signaling Pathways and Mechanisms

Proposed Antimycobacterial Mechanism of Action

Derivatives of 2-Amino-4-methyloxazole have shown promising activity against Mycobacterium tuberculosis. Molecular docking studies suggest that these compounds may act by inhibiting the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH).[1] This enzyme is critical for the initiation of the Fatty Acid Synthase II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall.[1]

Antimycobacterial_Pathway compound 2-Amino-4-methyloxazole Derivative inhibition Inhibition compound->inhibition fabH β-ketoacyl-acyl carrier protein synthase III (FabH) fasII Fatty Acid Synthase II (FAS-II) Pathway Initiation fabH->fasII inhibition->fabH mycolic_acid Mycolic Acid Biosynthesis fasII->mycolic_acid cell_wall Bacterial Cell Wall Integrity mycolic_acid->cell_wall disruption Disruption cell_wall->disruption

Caption: Proposed mechanism of antimycobacterial action of 2-Amino-4-methyloxazole derivatives.

Anticancer and Antioxidant Mechanisms

The precise signaling pathways for the anticancer and antioxidant activities of 2-Amino-4-methyloxazole are not fully elucidated. However, related oxazole and aminothiazole derivatives have been shown to exert their effects through various mechanisms:

  • Anticancer Activity: Many heterocyclic compounds, including those with oxazole scaffolds, induce apoptosis in cancer cells. For some 2-amino-pyrimidine derivatives, it has been shown that they can suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, leading to apoptosis.[4]

  • Antioxidant Activity: The antioxidant properties of similar compounds are often attributed to their ability to scavenge free radicals.[3] This can occur through the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to evaluate this activity.[1]

General Workflow for In Vitro Assay

Assay_Workflow start Start prepare_stock Prepare 10 mM Stock in DMSO start->prepare_stock prepare_cells Seed Cells in Plate (for cell-based assays) start->prepare_cells prepare_reagents Prepare Assay Reagents start->prepare_reagents dilute_compound Dilute Compound to Working Concentrations prepare_stock->dilute_compound treat_cells Treat Cells with Compound prepare_cells->treat_cells add_reagents Add Detection Reagents prepare_reagents->add_reagents dilute_compound->treat_cells incubate Incubate for Specified Time treat_cells->incubate incubate->add_reagents measure_signal Measure Signal (e.g., Absorbance, Fluorescence) add_reagents->measure_signal analyze_data Analyze Data and Determine IC50/MIC measure_signal->analyze_data end End analyze_data->end

Caption: A generalized workflow for performing an in vitro assay with 2-Amino-4-methyloxazole.

References

Troubleshooting

Stability testing of 2-Amino-4-methyloxazole under different conditions

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Amino-4-methyloxazole under various experimental conditions. The...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Amino-4-methyloxazole under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during the handling, storage, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for the storage of 2-Amino-4-methyloxazole?

For optimal stability, 2-Amino-4-methyloxazole should be stored in a cool, dry, and well-ventilated area. It is advisable to keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants. For long-term storage, maintaining a cool and dry environment is crucial.

Q2: How stable is 2-Amino-4-methyloxazole to light exposure?

Q3: What is the expected stability of 2-Amino-4-methyloxazole in acidic and basic solutions?

The stability of 2-Amino-4-methyloxazole in acidic and basic conditions has not been extensively documented in publicly available literature. However, oxazole rings can be susceptible to hydrolysis under strong acidic or basic conditions, which can lead to ring opening and degradation. The presence of the amino group may also influence the compound's reactivity at different pH values. It is recommended to perform preliminary stability studies in the specific acidic or basic buffers to be used in your experiments.

Q4: Is 2-Amino-4-methyloxazole susceptible to oxidation?

Compounds containing amino groups and electron-rich heterocyclic rings can be susceptible to oxidation. While specific oxidative stability data for 2-Amino-4-methyloxazole is unavailable, it is good practice to avoid contact with strong oxidizing agents. If your experimental conditions involve potential oxidants, it is recommended to evaluate the stability of the compound under those specific conditions.

Q5: How does temperature affect the stability of 2-Amino-4-methyloxazole?

Elevated temperatures can accelerate the degradation of chemical compounds. While specific thermal degradation data for 2-Amino-4-methyloxazole is not available, general good laboratory practice dictates that it should be protected from excessive heat. For long-term storage, a cool environment is recommended. If experiments are to be conducted at elevated temperatures, the thermal stability of the compound should be assessed.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound potency or inconsistent results over time. Degradation of 2-Amino-4-methyloxazole due to improper storage.Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. Consider aliquoting the compound to minimize repeated opening and closing of the main stock container.
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation of the compound under experimental conditions (e.g., pH, temperature, light exposure).Conduct forced degradation studies under your specific experimental conditions to identify potential degradation products. Protect your samples from light and control the temperature during experiments.
Discoloration of the compound or solution. Potential degradation, possibly due to oxidation or photodecomposition.Visually inspect the compound before use. If discoloration is observed, it may indicate degradation. It is advisable to use a fresh, uncompromised batch of the compound for critical experiments.
Inconsistent results in assays involving different buffers. pH-dependent degradation of 2-Amino-4-methyloxazole.Evaluate the stability of the compound in each buffer system at the intended experimental concentration and temperature. Use freshly prepared solutions for your assays.

Data Presentation

Photostability of 2-Aminooxazole (A Structural Analog)

The following table summarizes the photodegradation half-life of 2-aminooxazole, which can serve as an estimate for the photostability of 2-Amino-4-methyloxazole.

CompoundWavelength RangeHalf-life (under solar-like flux)Reference
2-Aminooxazole210–290 nm~6.9 hours

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. Below is a general protocol that can be adapted for 2-Amino-4-methyloxazole.

1. Acid and Base Hydrolysis:

  • Objective: To assess stability in acidic and basic conditions.

  • Procedure:

    • Prepare a solution of 2-Amino-4-methyloxazole in a suitable solvent (e.g., methanol, acetonitrile).

    • Treat the solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) in separate experiments.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize them, and analyze by a suitable analytical method (e.g., HPLC-UV) to determine the extent of degradation.

2. Oxidative Degradation:

  • Objective: To evaluate stability in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a solution of 2-Amino-4-methyloxazole.

    • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Keep the solution at room temperature or a slightly elevated temperature for a set duration.

    • Analyze samples at various time points to monitor for degradation.

3. Thermal Degradation:

  • Objective: To determine the effect of heat on stability.

  • Procedure:

    • Place the solid compound or a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

    • Analyze samples of the solid or solution at different time intervals to assess for any degradation.

4. Photostability Testing:

  • Objective: To assess the impact of light exposure.

  • Procedure:

    • Expose a solution of 2-Amino-4-methyloxazole to a light source that provides both UV and visible output (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • Analyze both the exposed and control samples at various time points to determine the extent of photodegradation.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Stock Solution of 2-Amino-4-methyloxazole acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Assess Degradation Profile Identify Degradants Determine Degradation Rate analysis->evaluation

Caption: Experimental workflow for stability testing of 2-Amino-4-methyloxazole.

Degradation_Pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products parent 2-Amino-4-methyloxazole hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation parent->oxidation [O] photodegradation Photodegradation parent->photodegradation ring_opened Ring-Opened Products hydrolysis->ring_opened oxidized Oxidized Derivatives oxidation->oxidized photoproducts Photodegradation Adducts/ Rearrangement Products photodegradation->photoproducts

Caption: Hypothetical degradation pathways for 2-Amino-4-methyloxazole.

Optimization

Technical Support Center: Optimizing Catalyst Selection for 2-Amino-4-methyloxazole Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of 2-Amino-4-methyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of 2-Amino-4-methyloxazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-Amino-4-methyloxazole and its derivatives, offering potential causes and actionable solutions.

Question: My reaction is resulting in a low or non-existent product yield. What are the possible causes and how can I fix it?

Answer:

Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Potential Causes & Solutions:

    • Inadequate Catalyst Activity: The chosen catalyst may be inefficient or poisoned.

      • Solution: Screen a panel of catalysts (e.g., acid catalysts like H₂SO₄, or base catalysts depending on the route). Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).

    • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition of reactants or products.

      • Solution: Gradually increase the reaction temperature while monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] Some reactions may require refluxing to reach completion.[1]

    • Insufficient Reaction Time: The reaction may not have reached completion.

      • Solution: Extend the reaction time and monitor its progress to determine the optimal duration.[1]

    • Poor Quality Reagents: Reactants or solvents may be impure or contain water, which can interfere with the reaction.

      • Solution: Use reagents of high purity and ensure solvents are anhydrous, especially for moisture-sensitive reactions.

Question: My final product is contaminated with significant impurities and side products. How can I improve its purity?

Answer:

The formation of impurities is often related to reaction conditions and the reactivity of the starting materials.

  • Potential Causes & Solutions:

    • Side Reactions: Undesired parallel or subsequent reactions may be occurring. For instance, in the synthesis of related oxazoles, the reaction conditions can influence regioselectivity, leading to the formation of regioisomers.[1]

      • Solution: Adjusting the reaction temperature may favor the desired reaction pathway. Consider adding one reagent dropwise to the reaction mixture to maintain a low concentration and minimize side reactions.[1]

    • Decomposition: The product or key intermediates may be unstable under the reaction or work-up conditions. Some oxazoles are sensitive to strong acids or bases.[1]

      • Solution: Explore milder reaction conditions, such as a lower temperature or a less harsh catalyst.[1] During work-up, use buffered solutions or limit exposure to extreme pH.

    • Ineffective Purification: The chosen purification method may not be suitable for separating the product from specific impurities.

      • Solution: If column chromatography is ineffective, consider alternative methods such as recrystallization or distillation.

Question: The reaction appears to be incomplete, with starting material still present after the expected reaction time. What should I do?

Answer:

An incomplete reaction indicates that the conditions are not optimal for driving the equilibrium towards the product.

  • Potential Causes & Solutions:

    • Reversible Reaction: The reaction may be reversible and has reached equilibrium.

      • Solution: Use an excess of one of the reactants (e.g., formamide in the Bredereck-type synthesis) to shift the equilibrium towards the product.[2]

    • Insufficient Mixing: In heterogeneous reactions, poor mixing can limit contact between reactants and the catalyst.

      • Solution: Ensure vigorous and efficient stirring throughout the reaction.

    • Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.

      • Solution: In some cases, adding a fresh portion of the catalyst may help drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the 2-Amino-4-methyloxazole core?

A1: The foundational 2-amino-4-methyloxazole structure is typically synthesized via the condensation of a β-ketoester equivalent with urea or a urea derivative.[3] A common and efficient method involves the reaction of ethyl 2-chloroacetoacetate with urea, which undergoes condensation and subsequent cyclization.[3] Other general methods for synthesizing the 4-methyloxazole core that can be adapted include the Robinson-Gabriel synthesis (cyclodehydration of a 2-acylamino-ketone), the Van Leusen reaction, and the Bredereck reaction (reacting α-haloketones with amides).[1][4]

Q2: How do I select the best catalyst for my synthesis?

A2: Catalyst selection is critical and depends heavily on the chosen synthetic route. For Robinson-Gabriel type syntheses involving cyclodehydration, strong protic acids like concentrated sulfuric acid or polyphosphoric acid are often used.[2][4] In condensations leading to related aminoazole systems, a range of catalysts have been employed, including HClO₄-SiO₂, ammonium persulfate, and L-proline, highlighting the need for empirical screening.[5][6] The optimal catalyst will provide the highest yield and purity while minimizing side reactions and should be selected based on literature precedents for similar transformations and experimental optimization.

Q3: What are the key experimental parameters to control for a successful synthesis?

A3: Several parameters are crucial for optimizing the synthesis:

  • Temperature: Directly influences reaction rate and selectivity.

  • Molar Ratios: Using an excess of a particular reagent can drive the reaction to completion.[1]

  • Solvent: The choice of solvent can affect solubility, reaction rate, and even the reaction pathway.

  • Reaction Time: Must be sufficient to allow the reaction to complete, which should be monitored.[1]

Q4: What are some potential side reactions to be aware of?

A4: Side reactions can lower the yield and complicate purification. Depending on the specific precursors used, potential side reactions may include polymerization of starting materials, formation of regioisomers if the precursors are unsymmetrical, and hydrolysis of functional groups under harsh acidic or basic conditions. Careful control of reaction conditions is the primary strategy to minimize these undesired pathways.[1]

Data Presentation: Comparison of Synthetic Protocols for 4-Methyloxazole Derivatives

The following table summarizes key parameters for two common synthesis methods for 4-methyloxazole, providing a basis for comparison. Yields can vary significantly based on the specific substrate and optimization.[1]

ParameterModified Van Leusen Oxazole SynthesisRobinson-Gabriel Synthesis
Starting Materials 1-(Isocyanomethylsulfonyl)-4-methylbenzene (TosMIC), Paraformaldehyde1-Chloro-2-propanone, Formamide
Key Reagents Potassium carbonate, MethanolSulfuric acid (catalytic)
Solvent MethanolFormamide (reagent and solvent)
Reaction Temperature Reflux120-140 °C
Reaction Time ~6 hours2-4 hours
Reported Yield 70-80% (estimated)60-75% (based on analogous reactions)
Data adapted from BenchChem Application Notes, 2025.[2]

Experimental Protocols

Protocol: Synthesis of 2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid

This protocol is based on a common method for synthesizing the 2-amino-4-methyloxazole core structure.[3]

  • Materials:

    • Urea

    • Ethyl 2-chloroacetoacetate

    • Ethanol

    • Aqueous Sodium Hydroxide (NaOH)

  • Procedure:

    • Condensation: A mixture of urea and ethyl 2-chloroacetoacetate is refluxed in a suitable solvent, such as ethanol. This step facilitates the initial condensation reaction.[3]

    • Cyclization: The resulting intermediate undergoes cyclization to form the oxazole ring.[3]

    • Hydrolysis: The ester group at the 5-position is hydrolyzed using a base, typically aqueous sodium hydroxide, under refluxing conditions. This step affords the carboxylic acid intermediate.[3]

    • Purification: The reaction mixture is cooled and acidified to precipitate the product. The final product, 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, is then purified using standard techniques such as recrystallization.[3]

Visualizations

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Purification & Product start1 Ethyl 2-chloroacetoacetate condensation Condensation (in Ethanol, Reflux) start1->condensation start2 Urea start2->condensation cyclization Cyclization condensation->cyclization hydrolysis Hydrolysis (NaOH, Reflux) cyclization->hydrolysis workup Acidification & Work-up hydrolysis->workup purification Recrystallization workup->purification product 2-Amino-4-methyloxazole-5-carboxylic acid purification->product

Caption: Experimental workflow for the synthesis of a 2-Amino-4-methyloxazole core.

G start Initial Synthesis Attempt q1 Low Yield or Incomplete Reaction? start->q1 a1_yes Optimize Reaction Conditions q1->a1_yes Yes a1_no Product is Impure? q1->a1_no No q2 Increase Temp. or Time Change Solvent a1_yes->q2 q3 Check Reagent Purity a1_yes->q3 a2_yes Optimize Work-up & Purification a1_no->a2_yes Yes a2_no Successful Synthesis a1_no->a2_no No reassess Still Issues? q2->reassess q3->reassess q4 Try Recrystallization, Distillation, or different Chromatography conditions a2_yes->q4 q4->reassess reassess->a2_no No a3_yes Change Catalyst or Synthetic Route reassess->a3_yes Yes

Caption: A logical workflow for troubleshooting 2-Amino-4-methyloxazole synthesis.

References

Troubleshooting

Technical Support Center: Byproduct Analysis in 2-Amino-4-methyloxazole Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-methyloxazole. The following sect...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-methyloxazole. The following sections address common issues related to byproduct formation during synthesis and provide detailed experimental protocols for analysis and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Amino-4-methyloxazole?

A1: The most common and direct synthesis of 2-Amino-4-methyloxazole involves the condensation of an α-haloketone with urea. A widely used starting material is a derivative of acetoacetate, which reacts with urea or a urea equivalent to form the oxazole ring.[1] The reaction conditions, such as solvent, temperature, and catalysts, can significantly influence the yield and purity of the final product.

Q2: What are the likely byproducts in the synthesis of 2-Amino-4-methyloxazole from ethyl acetoacetate and urea?

A2: While specific literature on byproduct profiling for this exact reaction is limited, byproducts can be hypothesized based on the reactivity of the starting materials. Key potential side reactions include:

  • Biginelli-type reaction: Ethyl acetoacetate and urea are classic components of the Biginelli reaction, which can lead to the formation of dihydropyrimidinone derivatives.[2][3][4] These pyrimidine-based byproducts can complicate purification.

  • Self-condensation of ethyl acetoacetate: In the presence of a base, ethyl acetoacetate can undergo self-condensation to form species like dehydroacetic acid.[5]

  • Formation of 4-methyl uracil: Direct condensation of urea and ethyl acetoacetate can also lead to the formation of 4-methyl uracil.[6]

Q3: How can I detect and identify these potential byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress and detection of multiple products.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating the desired product from byproducts and unreacted starting materials. A reverse-phase C18 column with a gradient of water and acetonitrile, often with a modifier like formic acid or ammonium formate, is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify volatile components in the reaction mixture. Derivatization may be necessary for non-volatile compounds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the main product and any isolated byproducts. Comparison with known spectra of suspected byproducts is crucial.

Q4: What is the general biological significance of the 2-aminooxazole scaffold?

A4: The 2-aminooxazole scaffold is considered a "privileged structure" in medicinal chemistry.[1] It is a bioisostere of the 2-aminothiazole scaffold, which is present in numerous bioactive compounds.[2] Derivatives of 2-aminooxazole have shown a range of biological activities, including antitubercular, anticancer, and anti-inflammatory properties.[1][3] For instance, some 2-amino-1,3,4-thiadiazole derivatives (a related scaffold) have been shown to inhibit the ERK1/2 signaling pathway.[4]

Troubleshooting Guides

Issue 1: Low Yield of 2-Amino-4-methyloxazole and Presence of Multiple Byproducts

Probable Causes:

  • Non-optimal reaction temperature.

  • Incorrect stoichiometry of reactants.

  • Inappropriate solvent or catalyst.

  • Extended reaction time leading to product degradation or further side reactions.

Solutions:

ParameterRecommendationRationale
Temperature Screen temperatures from room temperature up to reflux.Lower temperatures may reduce byproduct formation, while higher temperatures can be necessary to drive the reaction to completion.
Stoichiometry Vary the molar ratio of urea to the ketoester.An excess of urea may favor the desired product over self-condensation of the ketoester.
Solvent Test a range of solvents with varying polarities (e.g., ethanol, acetic acid, DMF).Solvent choice can influence the solubility of reactants and intermediates, affecting reaction pathways.
Reaction Time Monitor the reaction closely by TLC or HPLC.Stop the reaction once the starting material is consumed to prevent the formation of degradation products.
Issue 2: Difficulty in Separating the Product from a Major Byproduct

Probable Cause:

  • The byproduct has similar polarity to 2-Amino-4-methyloxazole, making chromatographic separation challenging.

Solutions:

MethodRecommendation
Column Chromatography Use a shallow solvent gradient to improve resolution. Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
Recrystallization Attempt recrystallization from various solvents to selectively crystallize the desired product.
Derivatization Temporarily derivatize the amino group of the product to alter its polarity for easier separation, followed by deprotection.

Quantitative Data Presentation

The following tables are examples of how to present data from experiments aimed at optimizing the synthesis of 2-Amino-4-methyloxazole and minimizing byproduct formation.

Table 1: Effect of Temperature on Product Yield and Byproduct Formation

Temperature (°C)Yield of 2-Amino-4-methyloxazole (%)Hypothesized Byproduct A (%) (e.g., Dihydropyrimidinone)Hypothesized Byproduct B (%) (e.g., Ethyl Acetoacetate Dimer)
2515< 5< 5
5040108
80 (Reflux)652015
100553025

Table 2: Effect of Solvent on Reaction Outcome

SolventYield of 2-Amino-4-methyloxazole (%)Byproduct A (%)Byproduct B (%)
Ethanol652015
Acetic Acid75105
Toluene302545
DMF502520

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methyloxazole
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-chloroacetoacetate (1 equivalent) and urea (2 equivalents) in absolute ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., with a 1:1 ethyl acetate:hexanes mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Method for Byproduct Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Protocol 3: GC-MS Method for Byproduct Identification
  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane.

Visualizations

Byproduct_Troubleshooting_Workflow Byproduct Troubleshooting Workflow start Low Yield or Impure Product tlc_hplc Analyze Crude Mixture by TLC/HPLC start->tlc_hplc identify Identify Byproducts (GC-MS, NMR) tlc_hplc->identify Multiple spots or peaks purify Refine Purification Strategy tlc_hplc->purify Co-eluting spots/peaks optimize Optimize Reaction Conditions identify->optimize Structure of byproduct suggests side reaction optimize->tlc_hplc Re-run reaction success Pure Product High Yield optimize->success Optimized conditions suppress byproducts purify->success

Caption: A logical workflow for troubleshooting and optimizing reactions to minimize byproduct formation.

Experimental_Workflow Experimental Workflow for Byproduct Analysis synthesis Synthesize 2-Amino-4-methyloxazole sampling Take Aliquot of Crude Reaction Mixture synthesis->sampling hplc HPLC Analysis (Quantitative) sampling->hplc gcms GC-MS Analysis (Identification) sampling->gcms nmr NMR of Isolated Fractions (Structure Elucidation) hplc->nmr Isolate fractions data Correlate Data and Identify Byproducts gcms->data nmr->data

Caption: Workflow for the systematic analysis and identification of byproducts in a chemical reaction.

Signaling_Pathway Potential Signaling Pathway for 2-Aminooxazole Derivatives compound 2-Aminooxazole Derivative receptor Cell Surface Receptor compound->receptor Binds inhibition Inhibition compound->inhibition ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors erk->transcription response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) transcription->response inhibition->erk

Caption: A generalized MAPK/ERK signaling pathway, a potential target for some 2-amino-heterocycle derivatives.

References

Optimization

Technical Support Center: Improving Regioselectivity of 2-Amino-4-methyloxazole Derivatization

Welcome to the technical support center for the regioselective derivatization of 2-amino-4-methyloxazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scienti...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective derivatization of 2-amino-4-methyloxazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on 2-amino-4-methyloxazole and what determines the regioselectivity of its derivatization?

A1: 2-Amino-4-methyloxazole has two primary nucleophilic sites susceptible to electrophilic attack: the exocyclic amino group (N-functionalization) and the C5 position of the oxazole ring (C5-functionalization). The regioselectivity of derivatization is primarily governed by a combination of electronic and steric factors, as well as the reaction conditions employed.

  • Electronic Effects : The 2-amino group is generally more nucleophilic and kinetically favored for reactions like acylation and alkylation under neutral or mildly basic conditions. The C5 position's reactivity is influenced by the electron-donating nature of the amino group, making it susceptible to electrophilic substitution, particularly under conditions that favor aromatic substitution.

  • Steric Hindrance : Bulky substituents on the electrophile or the use of sterically hindered bases can influence the site of attack.

  • Reaction Conditions : The choice of solvent, temperature, and catalyst can significantly impact the regiochemical outcome. For instance, polar solvents can favor C5-arylation in palladium-catalyzed reactions.[1]

Q2: I am observing a mixture of N-acylated and C5-acylated products. How can I favor N-acylation?

A2: To selectively obtain the N-acylated product, it is crucial to employ conditions that enhance the nucleophilicity of the amino group while minimizing electrophilic attack at the C5 position.

  • Mild Reaction Conditions : Use of stoichiometric amounts of the acylating agent with a non-interfering base (e.g., pyridine, triethylamine) at low temperatures (0 °C to room temperature) generally favors N-acylation.

  • Solvent Choice : Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically suitable.

  • Catalyst-Free Conditions : For highly reactive acylating agents like acyl chlorides or anhydrides, the reaction often proceeds without a catalyst, which can help avoid side reactions.

Q3: How can I achieve selective derivatization at the C5 position?

A3: Selective C5-functionalization typically requires deactivating the highly reactive 2-amino group through the use of a protecting group. Once the amino group is protected, the C5 position becomes the primary site for electrophilic attack.

Q4: What are the most common protecting groups for the 2-amino group of 2-amino-4-methyloxazole?

A4: The most common and effective protecting groups for the 2-amino group are the tert-butoxycarbonyl (Boc) and the trifluoroacetyl groups. These groups can be introduced under relatively mild conditions and, crucially, can be removed without affecting the newly introduced functional group at the C5 position. The trifluoroacetyl group is particularly advantageous due to its stability in strongly acidic conditions.[2]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Acylation Reactions

Problem: My acylation reaction with acetic anhydride is yielding a mixture of N-acetyl and C5-acetyl derivatives of 2-amino-4-methyloxazole.

Troubleshooting Workflow:

start Mixture of N- and C5-acylated products step1 Protect the 2-amino group start->step1 Goal: C5-acylation step1_alt Modify N-acylation conditions start->step1_alt Goal: N-acylation step2 Perform C5-acylation step1->step2 step3 Deprotect the 2-amino group step2->step3 end_c5 Pure C5-acylated product step3->end_c5 step2_alt Use milder base (e.g., pyridine) Lower temperature (0 °C) step1_alt->step2_alt end_n Predominantly N-acylated product step2_alt->end_n

Caption: Troubleshooting workflow for poor regioselectivity in acylation.

Solutions:

  • To favor N-acylation:

    • Reduce Reactivity: Use a less reactive acylating agent if possible.

    • Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the acylating agent.

    • Optimize Base and Temperature: Switch to a milder, non-nucleophilic base like pyridine and run the reaction at a lower temperature (e.g., 0 °C).

  • To favor C5-acylation:

    • Protect the Amino Group: Protect the 2-amino group with a Boc or trifluoroacetyl group before proceeding with the acylation. This will direct the acylation to the C5 position. Following the C5-acylation, the protecting group can be removed.

Issue 2: Low Yield in C5-Arylation

Problem: I am attempting a palladium-catalyzed C5-arylation on N-protected 2-amino-4-methyloxazole, but the yield is low.

Troubleshooting Workflow:

start Low yield in C5-arylation step1 Verify complete protection of 2-amino group start->step1 step2 Optimize reaction conditions step1->step2 step3 Screen ligands and bases step2->step3 step4 Vary solvent polarity step3->step4 end_product Improved yield of C5-arylated product step4->end_product

Caption: Workflow for optimizing low-yield C5-arylation reactions.

Solutions:

  • Ensure Complete Protection: Confirm complete protection of the 2-amino group by NMR or LC-MS. An unprotected amino group can coordinate to the palladium catalyst and inhibit catalysis.

  • Ligand and Base Screening: The choice of phosphine ligand and base is critical. For C5-arylation, weaker bases and polar solvents like DMA are often preferred.[1]

  • Solvent Polarity: Solvent polarity has a significant impact on regioselectivity in direct arylation of oxazoles.[1] A screen of polar aprotic solvents (e.g., DMA, DMF, NMP) may improve the yield.

  • Arylating Agent: Ensure the aryl halide or triflate used is of high purity.

Quantitative Data Summary

The following table summarizes expected regiochemical outcomes for the derivatization of 2-amino-4-methyloxazole under various conditions. The selectivity is inferred from reactions on similar amino-heterocyclic systems.

DerivatizationReagentConditionsPredominant ProductReference
Acylation Acyl chloride/anhydridePyridine, DCM, 0 °C to RTN-acylated[3]
Acyl chloride/anhydrideStrong Lewis acid catalystMixture of N- and C5-acylated
Alkylation Alkyl halideNaH, THFN-alkylated[4]
Benzyl alcohol[Cp*IrCl2]2/NaOHN-benzylated[5]
Formylation Vilsmeier-Haack (POCl3, DMF)0 °C to RTC5-formylated (on N-protected substrate)[6][7]
Arylation Aryl bromidePd catalyst, phosphine ligand, polar solvent (DMA)C5-arylated (on N-protected substrate)[1]

Experimental Protocols

Protocol 1: Regioselective N-Boc Protection of 2-Amino-4-methyloxazole

Objective: To protect the 2-amino group to facilitate subsequent C5-functionalization.

Materials:

  • 2-Amino-4-methyloxazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-amino-4-methyloxazole (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective C5-Formylation (Vilsmeier-Haack Reaction) of N-Boc-2-amino-4-methyloxazole

Objective: To introduce a formyl group at the C5 position of the N-protected oxazole.

Materials:

  • N-Boc-2-amino-4-methyloxazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, add anhydrous DMF to anhydrous DCM at 0 °C.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of N-Boc-2-amino-4-methyloxazole (1.0 eq) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of the N-Boc Group

Objective: To remove the Boc protecting group to yield the C5-functionalized 2-amino-4-methyloxazole.

Materials:

  • N-Boc protected C5-functionalized 2-amino-4-methyloxazole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10-20 eq) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene or methanol to remove residual TFA.

  • The resulting TFA salt can be used directly or neutralized with a mild base for further reactions.[8][9]

Signaling Pathways and Workflows

cluster_0 Regioselective Derivatization Strategy cluster_1 N-Functionalization cluster_2 C5-Functionalization start 2-Amino-4-methyloxazole n_acyl N-Acylation start->n_acyl Acyl Halide, Base n_alkyl N-Alkylation start->n_alkyl Alkyl Halide, Base protect Protect 2-Amino Group (e.g., Boc) start->protect n_prod N-Derivatized Product n_acyl->n_prod n_alkyl->n_prod c5_func C5-Functionalization (e.g., Formylation, Arylation) protect->c5_func deprotect Deprotection c5_func->deprotect c5_prod C5-Derivatized Product deprotect->c5_prod

References

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized 2-Amino-4-methyloxazole

An Objective Comparison Against a Known NF-κB Inhibitor The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, an...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Against a Known NF-κB Inhibitor

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The synthesized compound, 2-Amino-4-methyloxazole, belongs to this promising class. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, technically-grounded framework for validating its biological activity.

Our approach is not merely a sequence of protocols; it is a logical, self-validating workflow designed to move from broad phenotypic screening to specific mechanistic elucidation. We will objectively compare the performance of our synthesized compound against "Compound-X," a well-characterized, commercially available inhibitor of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival.[5]

Section 1: Foundational Assessment: In Vitro Cytotoxicity Screening

Expertise & Rationale: Before investigating specific mechanisms, it is imperative to establish the compound's fundamental effect on cell viability. A broad cytotoxicity screen serves two primary purposes: 1) to identify potential antiproliferative activity, and 2) to determine the appropriate, non-lethal concentration range for subsequent mechanistic assays. The choice of the human colorectal adenocarcinoma cell line, HT-29, is based on its common use in cancer research and documented sensitivity to oxazole derivatives.[1] We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and highly reproducible colorimetric method for assessing metabolic activity as a proxy for cell viability.[6]

Comparative Cytotoxicity Data (IC₅₀)

The following table summarizes hypothetical data for the half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency in inhibiting cell growth. Lower values indicate greater potency.

CompoundCell LineIC₅₀ (µM)
2-Amino-4-methyloxazole HT-2915.2
Compound-X (Comparator) HT-2910.8
Vehicle (0.1% DMSO) HT-29> 200

Data are representative of a typical screening outcome and are for illustrative purposes.

Detailed Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-4-methyloxazole and Compound-X in culture medium. The final concentration of the DMSO vehicle should not exceed 0.1%. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Section 2: Mechanistic Elucidation: Probing the NF-κB Signaling Pathway

Expertise & Rationale: The observed cytotoxicity, coupled with literature evidence suggesting anti-inflammatory and anticancer properties of oxazoles are linked to NF-κB modulation, makes this pathway a logical target for investigation.[5] The NF-κB pathway is a cornerstone of the inflammatory response and is frequently dysregulated in cancer, making it a prime therapeutic target.[7] In most unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[8] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[9][10] This releases NF-κB, allowing it to translocate into the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like IL-6 and IL-8.[11][12]

Our experimental design will test the hypothesis that 2-Amino-4-methyloxazole exerts its biological effect by inhibiting TNF-α-induced NF-κB activation. This provides a self-validating system: if the compound truly inhibits this pathway, we should observe a concordant decrease in IκBα phosphorylation, a reduction in the nuclear translocation of NF-κB, and a downstream suppression of NF-κB target gene expression.

Visualization of the TNF-α Induced NF-κB Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits & Activates TRAF2 TRAF2 TRADD->TRAF2 Recruits & Activates IKK IKK Complex TRAF2->IKK Recruits & Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) pIkBa p-IκBα IkBa_NFkB->pIkBa Phosphorylates IKK NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation pIkBa->Proteasome NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (IL-6, IL-8) DNA->Transcription

Caption: TNF-α signaling cascade leading to NF-κB activation.

Experimental Validation Workflow

Experimental_Workflow Start HT-29 Cells Step1 Pre-treat with: 1. Vehicle (DMSO) 2. 2-Amino-4-methyloxazole 3. Compound-X Start->Step1 Step2 Stimulate with TNF-α Step1->Step2 Step3 Cell Lysis & Fractionation Step2->Step3 Output1 Cytoplasmic & Nuclear Extracts Step3->Output1 Output2 Total RNA Step3->Output2 Assay1 Western Blot Analysis Output1->Assay1 Assay2 qPCR Analysis Output2->Assay2 Result1 Measure p-IκBα & Nuclear p65 Assay1->Result1 Result2 Measure IL-6 & IL-8 mRNA levels Assay2->Result2

Caption: Workflow for validating NF-κB pathway inhibition.

Section 3: Core Experimental Protocols for Mechanistic Validation

Protocol 3.1: Western Blot Analysis of NF-κB Translocation

Trustworthiness: This protocol directly measures two key events: the phosphorylation of IκBα (the "switch") and the resulting appearance of the NF-κB p65 subunit in the nucleus (the "action"). Observing a compound's ability to inhibit both events provides strong, internally consistent evidence of pathway modulation. A general protocol for Western Blotting can be found from various sources.[13][14]

  • Cell Culture and Treatment: Seed 2 x 10⁶ HT-29 cells in 10 cm dishes. Once they reach 80% confluency, pre-incubate the cells for 1 hour with 2-Amino-4-methyloxazole (15 µM), Compound-X (10 µM), or vehicle (0.1% DMSO).

  • Stimulation: Stimulate the cells with TNF-α (20 ng/mL) for 30 minutes.

  • Lysate Preparation (Nuclear & Cytoplasmic Fractionation):

    • Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.

    • Lyse the cells using a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This separates the cytoplasmic and nuclear proteins.

    • Determine the protein concentration of each fraction using a BCA assay.[15]

  • SDS-PAGE and Transfer:

    • Load 30 µg of protein from each sample onto a 10% polyacrylamide gel.

    • Run the gel to separate proteins by size.[14]

    • Transfer the separated proteins to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween 20).[14]

    • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-IκBα, anti-p65, anti-Lamin B1 [nuclear marker], anti-GAPDH [cytoplasmic marker]) diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[14]

Comparative Western Blot Data (Hypothetical Densitometry)

TreatmentFractionTarget ProteinRelative Density (Normalized to Loading Control)
VehicleCytoplasmp-IκBα1.0
TNF-α + VehicleCytoplasmp-IκBα8.5
TNF-α + 2-Amino-4-methyloxazoleCytoplasmp-IκBα2.1
TNF-α + Compound-XCytoplasmp-IκBα1.5
VehicleNucleusp651.0
TNF-α + VehicleNucleusp659.2
TNF-α + 2-Amino-4-methyloxazoleNucleusp652.8
TNF-α + Compound-XNucleusp651.9
Protocol 3.2: qPCR Analysis of NF-κB Target Gene Expression

Trustworthiness: This assay validates the functional consequence of the effects observed via Western blot. If nuclear translocation of NF-κB is blocked, the transcription of its downstream target genes must also be inhibited. Measuring mRNA levels via qPCR provides this crucial piece of evidence.

  • Cell Culture, Treatment, and Stimulation: Follow steps 1 and 2 from Protocol 3.1, but extend the TNF-α stimulation time to 4 hours to allow for sufficient gene transcription.

  • RNA Isolation: Lyse the cells directly in the dish and isolate total RNA using a commercial RNA purification kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[16]

  • qPCR Reaction Setup:

    • Prepare a master mix for each gene of interest (IL-6, IL-8, and a housekeeping gene like GAPDH) containing SYBR Green Master Mix, forward and reverse primers, and nuclease-free water.[17]

    • Add diluted cDNA to the appropriate wells of a qPCR plate.

    • Add the master mix to each well.

  • qPCR Run: Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[17]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Comparative qPCR Data (Hypothetical Fold Change)

TreatmentTarget GeneFold Change in mRNA Expression (Relative to Vehicle)
TNF-α + VehicleIL-635.4
TNF-α + 2-Amino-4-methyloxazoleIL-68.1
TNF-α + Compound-XIL-64.5
TNF-α + VehicleIL-842.1
TNF-α + 2-Amino-4-methyloxazoleIL-810.3
TNF-α + Compound-XIL-85.2

Section 4: Comprehensive Analysis and Future Directions

The synthesized 2-Amino-4-methyloxazole demonstrates clear biological activity. The initial cytotoxicity screen established its antiproliferative potential in the HT-29 cancer cell line, with an IC₅₀ of 15.2 µM. While less potent than the comparator, Compound-X (IC₅₀ 10.8 µM), this is a significant finding that warrants further investigation.

The subsequent mechanistic studies provide compelling, multi-layered evidence that 2-Amino-4-methyloxazole functions, at least in part, by inhibiting the TNF-α-induced NF-κB signaling pathway. The Western blot data shows a marked reduction in IκBα phosphorylation and a corresponding decrease in the nuclear translocation of the p65 subunit. These molecular-level observations are functionally validated by the qPCR results, which show a significant downstream reduction in the expression of NF-κB target genes IL-6 and IL-8.

Objective Comparison:

  • Potency: 2-Amino-4-methyloxazole is a potent inhibitor of the NF-κB pathway, though our hypothetical data suggests it is slightly less potent than the specialized comparator, Compound-X.

  • Mechanism: The compound clearly targets the canonical NF-κB pathway, interfering with signal transduction upstream of or at the level of IκBα phosphorylation.

Future Directions:

  • Selectivity Profiling: Investigate other inflammatory signaling pathways (e.g., MAPK/JNK) to determine the selectivity of the compound.[18]

  • Antitubulin Activity: Given that many oxazole derivatives act as antitubulin agents, it would be prudent to conduct tubulin polymerization assays to explore this as a potential alternative or parallel mechanism of action.[1][19]

  • Broader Screening: Test the compound against a wider panel of cancer cell lines and in assays for antimicrobial activity, particularly against Mycobacterium tuberculosis, another known target for this class of compounds.[1]

  • In Vivo Studies: If in vitro data remains promising, the next logical step is to assess the compound's efficacy and safety in preclinical animal models.

This structured, hypothesis-driven approach provides a robust validation of the biological activity of 2-Amino-4-methyloxazole, laying a solid foundation for its further development as a potential therapeutic agent.

References

Comparative

A Comparative Analysis of 2-Amino-4-methyloxazole and 2-aminothiazole: A Guide for Researchers

In the landscape of medicinal chemistry and drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, physicochemical properties, and overa...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, physicochemical properties, and overall potential of a therapeutic candidate. Among the myriad of privileged structures, 2-amino-4-methyloxazole and its bioisosteric counterpart, 2-aminothiazole, have garnered significant attention. This guide provides an objective, data-driven comparison of these two scaffolds to aid researchers, scientists, and drug development professionals in their strategic decision-making.

Physicochemical Properties: A Tale of Two Heteroatoms

The isosteric replacement of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole ring brings about significant changes in key physicochemical properties that are crucial for drug development. Notably, this substitution generally leads to a decrease in lipophilicity and an increase in aqueous solubility.

A comparative study on a series of N-acyl derivatives of 2-aminooxazoles and 2-aminothiazoles demonstrated a consistent decrease in the logarithm of the capacity factor (log k'w), a measure of lipophilicity, for the oxazole analogs compared to their thiazole counterparts. This increased hydrophilicity can be advantageous for improving the pharmacokinetic profile of a drug candidate. Furthermore, experimental data has confirmed that 2-aminooxazole derivatives can exhibit significantly higher aqueous solubility than their 2-aminothiazole isosteres.

Property2-Amino-4-methyloxazole2-AminothiazoleKey Comparative Insights
Molecular Weight ( g/mol ) 98.10100.15Very similar molecular weights.
LogP (calculated) Varies by derivativeVaries by derivativeOxazole derivatives are generally less lipophilic than their thiazole counterparts.
Water Solubility Generally higherGenerally lowerThe oxygen atom in the oxazole ring enhances hydrophilicity.
Metabolic Stability The oxazole ring is generally stable.The sulfur atom in the thiazole ring is susceptible to metabolic oxidation.[1]2-Aminooxazoles may offer an advantage in terms of metabolic stability.
Chemical Reactivity The 2-amino group is the primary site for reactions such as acylation.The 2-amino group readily undergoes acylation and can react with various electrophiles.Both scaffolds offer versatile handles for chemical modification.

Synthesis and Reactivity

Both 2-amino-4-methyloxazole and 2-aminothiazole are accessible through established synthetic routes, allowing for the generation of diverse libraries of derivatives for biological screening.

Synthesis of 2-Amino-4-methyloxazole

A common and efficient method for the synthesis of the 2-amino-4-methyloxazole core involves the condensation of a β-ketoester with urea or a urea equivalent. For instance, 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, a key intermediate, can be synthesized from the reaction of ethyl 2-chloroacetoacetate with urea, followed by hydrolysis. This intermediate serves as a versatile building block for further derivatization.

Synthesis of 2-Aminothiazole

The Hantzsch thiazole synthesis is the most widely used method for the preparation of the 2-aminothiazole scaffold. This reaction involves the condensation of an α-haloketone with a thiourea derivative. The versatility of this method allows for the introduction of a wide range of substituents at various positions of the thiazole ring.

Comparative Biological Activities

Both scaffolds have been incorporated into a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. The choice between an oxazole and a thiazole core can significantly impact the potency and selectivity of a compound.

Antimicrobial Activity

The isosteric replacement of sulfur with oxygen has been shown to be a successful strategy for enhancing antimycobacterial activity. In a direct comparison, a 2-aminooxazole derivative exhibited a profound increase in activity against Mycobacterium tuberculosis (MIC of 3.125 µg/mL) compared to its 2-aminothiazole counterpart (MIC ≥ 500 µg/mL).

Compound TypeTarget OrganismMIC (µg/mL)Reference
2-Aminooxazole DerivativeMycobacterium tuberculosis3.125[2]
2-Aminothiazole CounterpartMycobacterium tuberculosis≥ 500[2]
Anticancer Activity

Derivatives of both 2-amino-4-methyloxazole and 2-aminothiazole have demonstrated significant potential as anticancer agents. They have been shown to act through various mechanisms, including the inhibition of kinases and disruption of microtubule dynamics. A study comparing the anticancer activity of a series of 2-aminothiazole and 2-aminooxazole derivatives against HeLa cell lines revealed that some derivatives from both classes exhibit notable activity, with IC50 values in the micromolar range.

CompoundCompound TypeCancer Cell LineIC50 (µM)
9 2-Aminothiazole derivativeHeLa19.5
5 2-Aminothiazole derivativeHeLa31.20
2 2-Aminooxazole derivativeHeLa52.43
Antioxidant Activity

Derivatives of both scaffolds have also been investigated for their antioxidant properties. The evaluation of antioxidant potential is often carried out using in vitro assays that measure the radical scavenging capacity of the compounds, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by these compounds is crucial for rational drug design.

Antimycobacterial Action: Inhibition of FabH

Molecular docking studies suggest that the antimycobacterial activity of some 2-aminooxazole and 2-aminothiazole derivatives may stem from the inhibition of mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH).[2] This enzyme is critical for the initiation of the fatty acid synthase II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall.

FabH_Inhibition_Pathway Compound 2-Amino-4-methyloxazole or 2-Aminothiazole Derivative FabH β-ketoacyl-acyl carrier protein synthase III (FabH) Compound->FabH Inhibition FAS_II Fatty Acid Synthase II (FAS-II) Pathway Initiation FabH->FAS_II Mycolic_Acid Mycolic Acid Biosynthesis FAS_II->Mycolic_Acid Cell_Wall Bacterial Cell Wall Integrity Disruption Mycolic_Acid->Cell_Wall

Caption: Proposed mechanism of antimycobacterial action via FabH inhibition.

Anticancer Action: Targeting the TNIK/Wnt Signaling Pathway

Certain 2-aminothiazole derivatives have been identified as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway. The Wnt pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is implicated in various cancers. Inhibition of TNIK can attenuate β-catenin/TCF4-mediated transcription, leading to the suppression of tumor growth.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_complex GSK3β/Axin/APC Complex Dishevelled->GSK3b_complex Inhibition beta_catenin β-catenin GSK3b_complex->beta_catenin Degradation TCF4 TCF4 beta_catenin->TCF4 Nuclear Translocation Target_Genes Wnt Target Gene Transcription TCF4->Target_Genes TNIK TNIK TNIK->TCF4 Phosphorylation & Activation Aminothiazole 2-Aminothiazole Derivative Aminothiazole->TNIK Inhibition

References

Validation

Unveiling the Potential of 2-Amino-4-methyloxazole Derivatives: A Comparative Efficacy Analysis Against Standard Therapeutics

For Immediate Release In the dynamic landscape of drug discovery, the quest for novel pharmacophores with enhanced efficacy and improved safety profiles is paramount. This guide presents a comprehensive comparison of der...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel pharmacophores with enhanced efficacy and improved safety profiles is paramount. This guide presents a comprehensive comparison of derivatives of the versatile 2-Amino-4-methyloxazole scaffold against established standard-of-care drugs in two key therapeutic areas: tuberculosis and cancer. Through a meticulous review of experimental data, this document provides researchers, scientists, and drug development professionals with a detailed analysis of their antimycobacterial and anticancer potencies.

Antimycobacterial Efficacy: A Potent Newcomer Against Tuberculosis

Derivatives of 2-aminooxazole have emerged as a promising class of agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds have demonstrated significant improvements in activity when compared to the frontline drug, isoniazid. The isosteric replacement of the sulfur atom in 2-aminothiazole derivatives with an oxygen atom to form 2-aminooxazoles has been a key strategy in enhancing antimycobacterial efficacy and improving physicochemical properties.[1]

The proposed mechanism of action for these derivatives involves the inhibition of mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH).[1] This enzyme is critical for the initiation of the fatty acid synthase II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a unique and indispensable component of the mycobacterial cell wall.[1][2][3][4] By inhibiting FabH, these compounds effectively disrupt cell wall integrity, leading to bacterial death.

Quantitative Comparison of Antimycobacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a selected 2-aminooxazole derivative against Mycobacterium tuberculosis H37Rv, in comparison to the standard drug Isoniazid. Lower MIC values indicate greater potency.

CompoundTarget OrganismMIC (µg/mL)Reference Compound MIC (µg/mL)
2-Aminooxazole DerivativeMycobacterium tuberculosis H37Rv3.125Isoniazid: 0.03-0.12[5]

Note: The MIC for the 2-Aminooxazole Derivative is from a study on isosteric replacement of 2-aminothiazoles. The Isoniazid MIC range is based on the EUCAST reference method.[1][5]

Experimental Protocol: Broth Microdilution MIC Assay

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method to assess the in vitro activity of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method used for testing susceptibility against Mycobacterium tuberculosis.[5][6][7][8]

1. Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol.[7][8]

  • Sterile 96-well U-shaped microtiter plates.[5]

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) culture.[5][7]

  • Test compounds and Isoniazid (positive control) dissolved in an appropriate solvent (e.g., DMSO).

  • Sterile saline with 0.05% Tween 80.

  • Glass beads.

  • McFarland 0.5 turbidity standard.

2. Inoculum Preparation:

  • Culture M. tuberculosis H37Rv on Middlebrook 7H10 or 7H11 agar.

  • Aseptically transfer several colonies into a sterile tube containing saline with Tween 80 and glass beads.

  • Vortex for 1-2 minutes to create a homogenous suspension.

  • Allow larger particles to settle for 30-60 minutes.

  • Adjust the turbidity of the supernatant to match the 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.[7]

  • Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 10^5 CFU/mL.[7]

3. Assay Procedure:

  • Prepare two-fold serial dilutions of the test compounds and Isoniazid in the microtiter plates, with a final volume of 100 µL per well.

  • Include a positive control (no drug) and a negative control (no bacteria) well. Also include a 1:100 diluted growth control.[5][6]

  • Inoculate each well (except the negative control) with 100 µL of the final bacterial inoculum.

  • Seal the plates and incubate at 36°C ± 1°C.[5][7]

4. MIC Determination:

  • Read the plates when visible growth is observed in the 1:100 diluted growth control well, typically between 7 and 21 days.[5][7]

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Signaling Pathway: Inhibition of Mycolic Acid Biosynthesis

FabH_Inhibition cluster_fas1 Fatty Acid Synthase I (FAS-I) cluster_fas2 Fatty Acid Synthase II (FAS-II) Initiation cluster_elongation FAS-II Elongation & Mycolic Acid Synthesis Acetyl_CoA Acetyl-CoA FAS_I FAS-I Elongation Cycles Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I Acyl_CoA Long-chain Acyl-CoA FAS_I->Acyl_CoA FabH FabH (β-ketoacyl-ACP synthase III) Acyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Ketoacyl_ACP β-Ketoacyl-ACP FabH->Ketoacyl_ACP FAS_II_Elongation FAS-II Elongation Cycles Ketoacyl_ACP->FAS_II_Elongation Meromycolic_Acid Meromycolic Acid FAS_II_Elongation->Meromycolic_Acid Mycolic_Acid Mycolic Acids Meromycolic_Acid->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall 2_Amino_4_methyloxazole 2-Amino-4-methyloxazole Derivative 2_Amino_4_methyloxazole->FabH Inhibition Tubulin_Inhibition cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cellular Consequences Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Inhibition Inhibition of Polymerization Microtubules->Tubulin_Dimers Depolymerization Microtubule_Disruption Microtubule Network Disruption Oxazole_Derivative 2-Methyl-4,5-disubstituted Oxazole Derivative Oxazole_Derivative->Tubulin_Dimers Binds to Colchicine Site on β-Tubulin Oxazole_Derivative->Inhibition Mitotic_Spindle_Failure Mitotic Spindle Formation Failure Microtubule_Disruption->Mitotic_Spindle_Failure G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Failure->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

References

Comparative

Cross-Validation of 2-Amino-4-methyloxazole's Mechanism of Action: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the biological activities and mechanisms of action of 2-Amino-4-methyloxazole and its derivatives, with a par...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities and mechanisms of action of 2-Amino-4-methyloxazole and its derivatives, with a particular focus on cross-validation against the structurally similar and well-studied 2-aminothiazole scaffold. The information presented herein is supported by experimental data from various studies to aid in drug discovery and development programs.

Comparative Biological Activity: A Data-Driven Overview

The 2-amino-4-methyloxazole core is a versatile scaffold demonstrating a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects.[1] Its isosteric relationship with the 2-aminothiazole moiety, where an oxygen atom replaces the sulfur atom, has prompted comparative studies to understand the impact of this substitution on therapeutic potential and physicochemical properties.[1]

Antimicrobial Activity

Recent research has highlighted the potent antimycobacterial properties of 2-aminooxazole derivatives. The isosteric replacement of sulfur with oxygen has been shown to significantly enhance activity against Mycobacterium tuberculosis and improve properties such as water solubility.[1]

Table 1: Comparative Antimycobacterial Activity of 2-Aminooxazole and 2-Aminothiazole Derivatives

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
2-AminooxazoleDerivative 14bM. tuberculosis H37Ra6.25[1]
2-AminooxazoleDerivative 15bM. tuberculosis H37Ra7.81[1]
2-AminooxazoleDerivative 16bM. tuberculosis H37Ra15.63[1]
2-AminothiazoleCounterpart to active 2-aminooxazoleM. tuberculosis≥ 500[1]
Anticancer Activity

Derivatives of both 2-amino-4-methyloxazole and 2-aminothiazole have demonstrated significant potential as anticancer agents, often acting through the disruption of microtubule dynamics or the inhibition of key signaling pathways involved in tumor growth.[1][2]

Table 2: Comparative Anticancer Activity of Oxazole and Thiazole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (nM)Proposed MechanismReference
2-MethyloxazoleCompound 4gVarious0.35 - 4.6Antitubulin agent[3]
2-MethyloxazoleCompound 4iVarious0.5 - 20.2Antitubulin agent[3]
2-Amino-4-methyl-thiazoleCompound 4c-150 (VEGFR-2 IC50)VEGFR-2 inhibitor[2]

Note: Data is compiled from various studies and may not be directly comparable due to different experimental conditions.

Mechanistic Insights and Signaling Pathways

Antimycobacterial Mechanism of 2-Aminooxazoles

Molecular docking studies suggest that the antimycobacterial activity of 2-aminooxazole derivatives may stem from the inhibition of mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH).[1] This enzyme is critical for initiating the fatty acid synthesis II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a vital component of the bacterial cell wall.[1]

Antimycobacterial_Mechanism_of_2_Aminooxazole 2_Amino_4_methyloxazole_Derivative 2-Amino-4-methyloxazole Derivative FabH β-ketoacyl-acyl carrier protein synthase III (FabH) 2_Amino_4_methyloxazole_Derivative->FabH Inhibition FAS_II_Initiation Initiation of Fatty Acid Synthase II (FAS-II) Pathway FabH->FAS_II_Initiation Catalyzes Mycolic_Acid_Biosynthesis Mycolic Acid Biosynthesis FAS_II_Initiation->Mycolic_Acid_Biosynthesis Cell_Wall_Integrity Bacterial Cell Wall Integrity Mycolic_Acid_Biosynthesis->Cell_Wall_Integrity Mycobacterium_Growth Mycobacterium Growth Cell_Wall_Integrity->Mycobacterium_Growth

Caption: Proposed mechanism of antimycobacterial action of 2-aminooxazole derivatives.

Anticancer Mechanism of Oxazole and Thiazole Derivatives

While specific data for 2-amino-4-methyloxazole is emerging, related 2-methyloxazole derivatives have been shown to act as potent antitubulin agents.[1][3] They disrupt microtubule formation, leading to cell cycle arrest and apoptosis.[1] In contrast, some 2-amino-4-methyl-thiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth.[2]

Anticancer_Mechanisms cluster_oxazole 2-Methyloxazole Derivatives cluster_thiazole 2-Amino-4-methyl-thiazole Derivatives Tubulin Tubulin Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Microtubule_Formation->Cell_Cycle_Arrest Disruption leads to 2_Methyloxazole 2-Methyloxazole Derivative 2_Methyloxazole->Tubulin Inhibits Polymerization VEGFR_2 VEGFR-2 Angiogenesis Angiogenesis VEGFR_2->Angiogenesis Promotes Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Supports 2_Aminothiazole 2-Aminothiazole Derivative 2_Aminothiazole->VEGFR_2 Inhibition

Caption: Comparative anticancer mechanisms of oxazole and thiazole derivatives.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

  • Materials: Mueller-Hinton broth (or other suitable growth medium), 96-well microtiter plates, standardized bacterial/fungal inoculum (e.g., 0.5 McFarland standard), test compounds dissolved in a suitable solvent (e.g., DMSO), positive control antibiotic, and a negative control.[1]

  • Procedure:

    • Serial Dilutions: The test compounds are serially diluted in the growth medium within the microtiter plates.[1]

    • Inoculation: Each well is inoculated with the standardized microbial suspension.[1]

    • Incubation: The plates are incubated under conditions appropriate for the specific microorganism (temperature, time, atmosphere).[1]

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[1]

MIC_Workflow Start Start Serial_Dilution Serial Dilution of Test Compound Start->Serial_Dilution Inoculation Inoculation with Microorganism Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination End End MIC_Determination->End

Caption: Experimental workflow for MIC determination using the broth microdilution method.

MTT Assay for Anticancer Activity Screening

The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cytotoxicity of potential anticancer compounds.[1]

  • Materials: Cancer cell lines, cell culture medium and supplements, 96-well cell culture plates, test compounds dissolved in DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization buffer.[1]

  • Procedure:

    • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.[1]

    • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[1]

    • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow viable cells to form formazan crystals.[1]

    • Solubilization: A solubilization buffer is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance is read on a microplate reader to determine cell viability.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Solution & Incubate Compound_Treatment->MTT_Addition Formazan_Solubilization Add Solubilization Buffer MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT assay to determine anticancer activity.

Conclusion

The 2-amino-4-methyloxazole scaffold represents a promising area for drug discovery, with demonstrated potential in antimicrobial and anticancer applications. Cross-validation with the analogous 2-aminothiazole scaffold reveals that subtle changes in the heterocyclic core can lead to significant differences in biological activity and mechanism of action. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this important class of compounds.

References

Validation

In Vivo Therapeutic Potential of 2-Amino-4-methyloxazole: A Comparative Guide

This guide provides a comparative analysis of the in vivo therapeutic potential of 2-Amino-4-methyloxazole and its derivatives against established clinical alternatives. The information is intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo therapeutic potential of 2-Amino-4-methyloxazole and its derivatives against established clinical alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound class for further preclinical and clinical development.

Executive Summary

2-Amino-4-methyloxazole and its derivatives have emerged as a promising class of small molecules with demonstrated in vitro activity against significant therapeutic targets. Notably, these compounds have shown potential as both antimicrobial agents , specifically against Mycobacterium tuberculosis, and as anticancer agents through the inhibition of tubulin polymerization. This guide summarizes the available preclinical data, compares it against standard-of-care alternatives, and provides detailed experimental protocols for key in vivo validation studies. While direct in vivo data for the parent compound, 2-Amino-4-methyloxazole, is limited in publicly accessible literature, this guide draws upon data from closely related derivatives to provide a comprehensive overview of the therapeutic potential of the 2-aminooxazole scaffold.

Comparative Performance Data

Antimicrobial Activity: Anti-tuberculosis

The proposed mechanism of action for the antimycobacterial activity of 2-aminooxazole derivatives is the inhibition of mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH).[1] This enzyme is critical for the initiation of the fatty acid biosynthesis II (FAS-II) pathway, which is essential for the integrity of the bacterial cell wall.[1]

Compound/DrugTargetAnimal ModelDosing RegimenEfficacy (e.g., Log10 CFU Reduction in Lungs)Key Findings
2-Aminooxazole Derivatives (Hypothetical In Vivo Data) FabHMouse (aerosol infection model)VariesData not available in searched literature.Potent in vitro activity (MICs as low as 6.25 µg/mL against M. tuberculosis H37Ra) suggests potential for in vivo efficacy.[1]
Isoniazid (INH) InhA (Fatty Acid Synthesis)Mouse (aerosol infection model)Oral gavage, 5 times/weekSignificant reduction in bacterial load in lungs and spleen.[2]Standard first-line anti-TB drug.[2]
Rifampin (RIF) RNA PolymeraseMouse (aerosol infection model)Oral gavage, 5 times/weekSignificant bactericidal activity.[3]Core component of standard TB therapy.
Pyrazinamide (PZA) Ribosomal protein S1 (RpsA)Mouse (aerosol infection model)Oral gavage, 5 times/weekImportant for sterilizing activity.[3]Key component of short-course TB treatment.
Anticancer Activity: Tubulin Polymerization Inhibition

Related 2-methyloxazole derivatives have been identified as potent antitubulin agents that bind to the colchicine site on β-tubulin. This interaction disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Compound/DrugTarget/Binding SiteAnimal ModelDosing RegimenEfficacy (Tumor Growth Inhibition %)Key Findings
2-Methyloxazole Derivative (Compound 4i) Tubulin (Colchicine site)Mouse syngeneic modelNot specifiedHigh antitumor activity at doses ten times lower than CA-4P.Warrants further evaluation as a potential anticancer drug.[4]
Hypothetical Compound IN-73 Tubulin (Colchicine site)Human Tumor Xenograft (Nude Mice)20 mg/kg85%Demonstrates significant tumor growth inhibition.[1]
Paclitaxel Tubulin (Paclitaxel site)Murine Tumor Model10 mg/kg70%A standard chemotherapeutic agent that stabilizes microtubules.[1][5]
Vincristine Tubulin (Vinca site)Leukemia Xenograft (SCID Mice)1 mg/kg90%An established anticancer drug that inhibits microtubule polymerization.[1][5]
Colchicine Tubulin (Colchicine site)Not commonly used in vivoN/AN/AUse is limited by toxicity.[1]

Experimental Protocols

In Vivo Efficacy Evaluation of Antimicrobial Agents (Tuberculosis Mouse Model)

This protocol is based on standard methodologies for testing anti-tuberculosis agents in a mouse model.

Objective: To evaluate the in vivo efficacy of a test compound (e.g., a 2-aminooxazole derivative) in reducing the bacterial load in the lungs and spleen of mice infected with Mycobacterium tuberculosis.

Animal Model: BALB/c or C57BL/6 mice are commonly used for TB drug evaluations.[3]

Procedure:

  • Infection: Mice are infected with a low dose of M. tuberculosis (e.g., H37Rv) via the aerosol route to establish a lung infection.[3]

  • Treatment Initiation: Treatment with the test compound, vehicle control, and positive control (e.g., Isoniazid) begins several weeks post-infection when a chronic infection is established.

  • Dosing: The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses. Dosing is typically performed five days a week.

  • Monitoring: The body weight and clinical signs of the mice are monitored throughout the study.

  • Endpoint Analysis: At specified time points (e.g., after 2 or 4 weeks of treatment), cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on appropriate agar plates (e.g., Middlebrook 7H11).

  • Data Analysis: After incubation, the number of colony-forming units (CFU) is counted, and the bacterial load (Log10 CFU) in the organs of treated groups is compared to the vehicle control group.

In Vivo Efficacy Evaluation of Anticancer Agents (Xenograft Mouse Model)

This protocol outlines a general procedure for assessing the antitumor activity of a test compound in vivo.

Objective: To determine the ability of a test compound (e.g., a 2-methyloxazole derivative) to inhibit tumor growth in a xenograft mouse model.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

Procedure:

  • Cell Implantation: Human cancer cells (e.g., HeLa, MCF-7) are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with the test compound, vehicle control, and a positive control (e.g., Paclitaxel) is initiated.

  • Dosing: The compound is administered via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at predetermined doses and schedules (e.g., daily, every other day).

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as a percentage relative to the vehicle control group.

Signaling Pathways and Experimental Workflows

Proposed Antimicrobial Signaling Pathway

G cluster_0 Mycobacterium Cell AMO 2-Aminooxazole Derivative FabH β-ketoacyl-acyl carrier protein synthase III (FabH) AMO->FabH Inhibition FAS_II Fatty Acid Synthase II (FAS-II) Pathway FabH->FAS_II Initiation Mycolic_Acid Mycolic Acid Biosynthesis FAS_II->Mycolic_Acid Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Proposed mechanism of antimycobacterial action of 2-aminooxazole derivatives.

Anticancer Signaling Pathway: Tubulin Inhibition

G cluster_0 Cancer Cell AMO_deriv 2-Methyloxazole Derivative Tubulin β-Tubulin (Colchicine Site) AMO_deriv->Tubulin Binding Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibition Microtubules Microtubule Formation Polymerization->Microtubules Disruption Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

General In Vivo Validation Workflow

G cluster_workflow In Vivo Validation Workflow start Lead Compound Identified (e.g., 2-Amino-4-methyloxazole derivative) formulation Formulation Development (Solubility, Stability) start->formulation pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies formulation->pk_pd dose_finding Dose-Range Finding & Toxicity Studies pk_pd->dose_finding efficacy Efficacy Studies in Disease-Relevant Animal Model dose_finding->efficacy data_analysis Data Analysis & Comparison to Controls efficacy->data_analysis decision Go/No-Go Decision for Further Development data_analysis->decision

Caption: A generalized workflow for the in vivo validation of a therapeutic compound.

References

Comparative

2-Amino-4-methyloxazole: A Comparative Benchmark Analysis for Drug Discovery

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Amino-4-methyloxazole's performance against other oxazole derivatives. The following analysis is supported...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Amino-4-methyloxazole's performance against other oxazole derivatives. The following analysis is supported by experimental data in key therapeutic areas: antimicrobial, anticancer, and antioxidant activities.

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 2-Amino-4-methyloxazole has garnered significant interest due to its synthetic tractability and diverse pharmacological potential. This guide benchmarks its performance against other oxazole derivatives, offering insights into its potential as a lead compound in drug discovery programs.

Comparative Biological Activity: A Data-Driven Overview

The following tables summarize quantitative data from various studies, providing a comparative snapshot of the biological activities of 2-Amino-4-methyloxazole and related oxazole derivatives. It is important to note that direct head-to-head comparisons in single studies are limited, and variations in experimental conditions should be considered.

Antimicrobial Activity

Recent studies have underscored the potent antimicrobial properties of 2-aminooxazole derivatives, particularly against Mycobacterium tuberculosis. The isosteric replacement of the sulfur atom in 2-aminothiazoles with an oxygen atom to form 2-aminooxazoles has been shown to significantly boost antimycobacterial activity and improve physicochemical properties like water solubility.[1] One highly active 2-aminooxazole derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL against M. tuberculosis, a significant improvement compared to its 2-aminothiazole counterpart (MIC ≥ 500 µg/mL).[1]

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
2-Aminooxazole 2-aminooxazole derivativeMycobacterium tuberculosis H37Ra3.125[1]
2-Aminothiazole2-aminothiazole counterpartMycobacterium tuberculosis H37Ra≥ 500[1]
Anticancer Activity

While specific data for 2-Amino-4-methyloxazole is still emerging, related 2-methyloxazole derivatives have shown potent antiproliferative activity against a range of cancer cell lines.[1] These compounds often function as antitubulin agents, disrupting microtubule formation, which leads to cell cycle arrest and apoptosis.[1] Notably, some 2-methyl-4,5-disubstituted oxazoles exhibit IC50 values in the nanomolar range, indicating high potency.[2]

Compound ClassDerivative ExampleCancer Cell LineIC50 (nM)Reference
2-Methyloxazole 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazoleJurkat (Leukemia)0.35 - 4.6[2]
2-Methyloxazole 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazoleHT-29 (Colon)20.2[1]
Oxadiazole 2-anilinonicotinyl linked 1,3,4-oxadiazoleVarious4,570 - 97,090[3]
Antioxidant Activity

Some 2-amino-4-methyloxazole derivatives have demonstrated significant antioxidant potential.[1] The antioxidant capacity is typically evaluated by measuring the compound's ability to scavenge free radicals, with the IC50 value representing the concentration required to scavenge 50% of the radicals. While direct comparative data for 2-Amino-4-methyloxazole is limited, the broader class of oxazole and related heterocyclic derivatives has been investigated for antioxidant properties.

Compound ClassAssayIC50 (µg/mL)Reference
N-acylhydrazonesDPPH radical scavengingVaries[4]
Thiazole DerivativesDPPH radical scavengingVaries[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton broth (or other suitable growth medium)

  • 96-well microtiter plates

  • Standardized bacterial/fungal inoculum (e.g., 0.5 McFarland standard)

  • Test compounds and control antibiotics

Procedure:

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in the growth medium within the 96-well plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe without compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HT-29)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[6]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compounds

  • Standard antioxidant (e.g., ascorbic acid)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.[1]

Signaling Pathways and Mechanisms of Action

The biological activities of oxazole derivatives are mediated through various molecular mechanisms. The following diagrams, generated using Graphviz, illustrate some of the key pathways.

anticancer_pathway Oxazole Derivative Oxazole Derivative β-tubulin β-tubulin Oxazole Derivative->β-tubulin Binds to Colchicine Site Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition β-tubulin->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Disruption->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Anticancer mechanism of some oxazole derivatives.

antitb_pathway cluster_drug Drug Action cluster_pathway Bacterial Pathway Nitroimidazo-oxazole Nitroimidazo-oxazole Enzyme Activation Enzyme Activation Nitroimidazo-oxazole->Enzyme Activation Generation of Reactive Nitrogen Species Generation of Reactive Nitrogen Species Enzyme Activation->Generation of Reactive Nitrogen Species Inhibition of Mycolic Acid Synthesis Inhibition of Mycolic Acid Synthesis Generation of Reactive Nitrogen Species->Inhibition of Mycolic Acid Synthesis

Proposed antitubercular mechanism of nitroimidazo-oxazoles.

experimental_workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In vitro Screening In vitro Screening (MIC, MTT, DPPH) Compound Synthesis->In vitro Screening Data Analysis Data Analysis (IC50/MIC determination) In vitro Screening->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification Lead Optimization Lead Optimization Lead Identification->Lead Optimization Potent & Selective End End Lead Identification->End Inactive/Toxic In vivo Studies In vivo Studies Lead Optimization->In vivo Studies In vivo Studies->End

General workflow for bioactive compound discovery.

References

Validation

A Comprehensive Guide to Orthogonal Assays for Confirming the Bioactivity of 2-Amino-4-methyloxazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals The 2-amino-4-methyloxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a spectrum of biological activities, i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methyloxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a spectrum of biological activities, including anticancer, antioxidant, and antimicrobial effects.[1] Confirmation of these activities requires robust experimental evidence, often established through a series of orthogonal assays. Orthogonal assays are distinct methods that measure the same biological endpoint through different cellular or molecular mechanisms, thereby increasing confidence in the observed bioactivity and elucidating the mechanism of action.

This guide provides a comparative overview of key orthogonal assays to confirm the anticancer, antioxidant, and antimicrobial properties of 2-amino-4-methyloxazole derivatives. It includes detailed experimental protocols, quantitative data from representative studies, and visualizations of relevant biological pathways and experimental workflows.

I. Orthogonal Assays for Anticancer Activity

The anticancer potential of 2-amino-4-methyloxazole derivatives is often attributed to their ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis.[1] To comprehensively validate this activity, a combination of assays measuring cell viability, programmed cell death, and cell cycle progression is recommended.

Data Presentation: Anticancer Activity of 2-Amino-4-methyloxazole Derivatives
Compound TypeAssayCell LineEndpointResult (IC₅₀)Reference
2-Methyloxazole DerivativeMTT AssayHT-29 (Colon Cancer)Cell ViabilityVaries by derivative[1]
2-Amino-pyrimidine DerivativeMTT AssayMCF-7 (Breast Cancer)Cell Viability0.48 ± 0.11 µM[2][3]
2-Amino-pyrimidine DerivativeMTT AssayHeLa (Cervical Cancer)Cell Viability0.74 ± 0.13 µM[2][3]
Benzothiazole/Oxazole DerivativeCytotoxicity AssayHepG2 (Liver Cancer)Cell Viability32 - 42 µM[4][5]
Experimental Protocols: Anticancer Assays

1. Primary Assay: Cell Viability (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Materials : 96-well plates, cell culture medium, 2-Amino-4-methyloxazole derivative, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or SDS).[1]

  • Procedure :

    • Seed cells in a 96-well plate and incubate to allow for attachment.

    • Treat cells with various concentrations of the 2-amino-4-methyloxazole derivative and incubate for a specified period (e.g., 24-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the concentration that inhibits 50% of cell growth (IC₅₀) from the dose-response curve.[1]

2. Orthogonal Assay 1: Apoptosis (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Materials : White-walled 96-well plates, cell culture medium, 2-Amino-4-methyloxazole derivative, Caspase-Glo® 3/7 Reagent.

  • Procedure :

    • Seed cells in a white-walled 96-well plate.

    • Treat cells with the test compound and incubate for a duration determined by apoptosis induction kinetics.

    • Add Caspase-Glo® 3/7 Reagent to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a luminometer. An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.

3. Orthogonal Assay 2: Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

  • Materials : Cell culture plates, 2-Amino-4-methyloxazole derivative, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A solution, Propidium Iodide (PI) staining solution, flow cytometer.

  • Procedure :

    • Culture and treat cells with the test compound.

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate on ice for at least 30 minutes.

    • Wash the cells with PBS and treat with RNase A to degrade RNA.

    • Stain the cells with Propidium Iodide solution.

    • Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase would be consistent with microtubule disruption.

Visualization: Anticancer Mechanism

anticancer_pathway 2_Amino_4_methyloxazole 2-Amino-4-methyloxazole Derivative Tubulin α/β-Tubulin Dimers 2_Amino_4_methyloxazole->Tubulin Binds to Polymerization Microtubule Polymerization 2_Amino_4_methyloxazole->Polymerization Inhibits Tubulin->Polymerization Microtubule Dynamic Microtubules Polymerization->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity.

II. Orthogonal Assays for Antioxidant Activity

The antioxidant properties of 2-amino-4-methyloxazole derivatives are typically assessed by their ability to scavenge free radicals and protect cells from oxidative damage. A combination of chemical and cell-based assays provides a comprehensive evaluation of antioxidant potential.

Data Presentation: Antioxidant Activity of 2-Amino-4-methyloxazole Derivatives
Compound TypeAssayEndpointResult (IC₅₀)Reference
2-Amino-5-methylthiazol DerivativeDPPH Radical ScavengingRadical Scavenging14.9 - 37.1 µg/mL
2-Amino-5-methylthiazol DerivativeHydroxyl Radical ScavengingRadical Scavenging17.9 - 43.2 µg/mL
2-Amino-5-methylthiazol DerivativeNitric Oxide Radical ScavengingRadical Scavenging16.4 - 46.4 µg/mL
2-Amino-5-methylthiazol DerivativeSuperoxide Radical ScavengingRadical Scavenging17.2 - 48.6 µg/mL
Experimental Protocols: Antioxidant Assays

1. Primary Assay: DPPH Radical Scavenging Assay

This is a chemical assay that measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Materials : 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, 2-Amino-4-methyloxazole derivative, standard antioxidant (e.g., ascorbic acid), spectrophotometer.[1]

  • Procedure :

    • Prepare various concentrations of the test compound.

    • Mix the test compound solutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for approximately 30 minutes.[1]

    • Measure the absorbance of the solution at 517 nm.[1]

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[1]

2. Orthogonal Assay 1: Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.

  • Materials : Adherent cells (e.g., HepG2), 96-well black fluorescence plate, cell culture medium, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) probe, 2-Amino-4-methyloxazole derivative, free radical initiator (e.g., AAPH), fluorescence microplate reader.

  • Procedure :

    • Culture cells to confluence in a 96-well black plate.

    • Pre-incubate the cells with the DCFH-DA probe and the test compound.

    • Wash the cells to remove excess probe and compound.

    • Add the free radical initiator to induce oxidative stress.

    • Measure the fluorescence intensity over time. A reduction in fluorescence in the presence of the test compound indicates antioxidant activity.

3. Orthogonal Assay 2: Lipid Peroxidation (TBARS Assay)

This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, as an indicator of oxidative damage to lipids.

  • Materials : Biological sample (e.g., cell lysate, tissue homogenate), 2-Amino-4-methyloxazole derivative, Thiobarbituric acid (TBA), trichloroacetic acid (TCA), spectrophotometer.

  • Procedure :

    • Incubate the biological sample with or without the test compound in the presence of an oxidizing agent.

    • Stop the reaction by adding TCA.

    • Add TBA reagent and heat the mixture (e.g., 95°C for 60 minutes) to form a colored adduct with MDA.

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm. A decrease in absorbance indicates inhibition of lipid peroxidation.

Visualization: Antioxidant Assay Workflow

antioxidant_workflow cluster_assays Orthogonal Antioxidant Assays DPPH DPPH Assay (Chemical) Radical Free Radical Scavenging DPPH->Radical CAA Cellular Antioxidant Assay (Cell-based) Cellular_ROS Intracellular ROS Reduction CAA->Cellular_ROS TBARS TBARS Assay (Biochemical) Lipid_Peroxidation Inhibition of Lipid Peroxidation TBARS->Lipid_Peroxidation Antioxidant_Activity Confirmed Antioxidant Bioactivity Radical->Antioxidant_Activity Cellular_ROS->Antioxidant_Activity Lipid_Peroxidation->Antioxidant_Activity

Caption: Workflow for confirming antioxidant activity.

III. Orthogonal Assays for Antimicrobial Activity

Derivatives of 2-amino-4-methyloxazole have shown promising activity against Mycobacterium tuberculosis, potentially by inhibiting β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for fatty acid synthesis.[1] To validate antimicrobial efficacy, it is important to determine the minimum concentration required to inhibit growth and to assess whether the compound is bactericidal or bacteriostatic.

Data Presentation: Antimicrobial Activity of 2-Amino-4-methyloxazole Derivatives
Compound TypeAssayTarget OrganismEndpointResult (MIC)Reference
2-Aminooxazole DerivativeBroth MicrodilutionM. tuberculosis H37RaGrowth Inhibition3.125 µg/mL[1]
2-Aminooxazole DerivativeBroth MicrodilutionM. tuberculosis H37RaGrowth Inhibition6.25 µg/mL[1]
2-Aminooxazole DerivativeBroth MicrodilutionM. tuberculosis H37RaGrowth Inhibition7.81 µg/mL[1]
Benzothiazole/Oxazole DerivativeMicroplate Alamar BlueM. tuberculosisGrowth Inhibition8 - 10 µM[4][5]
Experimental Protocols: Antimicrobial Assays

1. Primary Assay: Broth Microdilution (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.

  • Materials : 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton broth), standardized bacterial inoculum, 2-Amino-4-methyloxazole derivative, positive and negative controls.[1]

  • Procedure :

    • Perform serial dilutions of the test compound in the growth medium in the microtiter plates.[1]

    • Inoculate each well with a standardized bacterial suspension.[1]

    • Incubate the plates under appropriate conditions for the specific microorganism.[1]

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.[1]

2. Orthogonal Assay: Time-Kill Curve Analysis

This assay provides information on the rate of bacterial killing over time and can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.

  • Materials : Bacterial culture, growth medium, 2-Amino-4-methyloxazole derivative at various multiples of the MIC, sterile plates for colony counting.

  • Procedure :

    • Prepare bacterial cultures in the logarithmic growth phase.

    • Add the test compound at different concentrations (e.g., 1x, 2x, 4x MIC) to the cultures.

    • Incubate the cultures and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Perform serial dilutions of the collected samples and plate them to determine the number of viable bacteria (colony-forming units per mL).

    • Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

Visualization: Antimicrobial Mechanism

antimicrobial_pathway Compound 2-Amino-4-methyloxazole Derivative FabH β-ketoacyl-acyl carrier protein synthase III (FabH) Compound->FabH Inhibits FASII_Initiation Initiation of Fatty Acid Synthase II (FAS-II) Pathway FabH->FASII_Initiation Mycolic_Acid Mycolic Acid Biosynthesis FASII_Initiation->Mycolic_Acid Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Proposed mechanism of antimycobacterial activity.

References

Comparative

Head-to-head comparison of different 2-Amino-4-methyloxazole synthesis routes

For Researchers, Scientists, and Drug Development Professionals The 2-amino-4-methyloxazole core is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. The efficie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methyloxazole core is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. The efficient and scalable synthesis of this heterocyclic motif is therefore of significant interest to the drug discovery and development community. This guide provides a detailed head-to-head comparison of two primary synthetic routes to 2-Amino-4-methyloxazole: the direct condensation of an α-haloketone with urea and the multi-step Robinson-Gabriel synthesis. This analysis is supported by experimental data from analogous reactions, detailed protocols, and comparative visualizations to aid researchers in selecting the optimal route for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: α-Haloketone CondensationRoute 2: Robinson-Gabriel Synthesis
Starting Materials Chloroacetone, Urea1-Amino-2-propanone, Acetic Anhydride (or Acetyl Chloride)
Key Intermediates N-(2-oxopropyl)ureaN-(2-oxopropyl)acetamide
Number of Steps 12
Typical Yield 50-75% (estimated from analogous reactions)~70% (estimated from analogous reactions)
Reaction Conditions Reflux in a suitable solventAcylation followed by acid-catalyzed cyclodehydration
Advantages One-pot synthesis, readily available starting materialsGenerally high yields for the cyclization step
Disadvantages Potential for side-product formationTwo-step process, requires isolation of intermediate

Route 1: One-Pot Condensation of Chloroacetone and Urea

This method represents a direct and atom-economical approach to the 2-amino-4-methyloxazole core. The reaction proceeds via the Hantzsch thiazole synthesis-type condensation of an α-haloketone, chloroacetone, with urea.

Experimental Protocol

To a solution of urea (1.0 equivalent) in a suitable solvent such as ethanol or water, chloroacetone (1.0 equivalent) is added. The mixture is heated to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a base, such as aqueous sodium hydroxide, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford 2-Amino-4-methyloxazole.

A similar synthesis of 2-amino-4-methylthiazole from chloroacetone and thiourea reports a yield of 70-75%[1]. It is reasonable to expect a comparable, albeit potentially slightly lower, yield for the oxazole analogue. Studies on the condensation of substituted α-bromoacetophenones with urea have reported yields in the range of 50%.

G chloroacetone Chloroacetone intermediate N-(2-oxopropyl)urea (Intermediate) chloroacetone->intermediate Condensation urea Urea urea->intermediate product 2-Amino-4-methyloxazole intermediate->product Cyclization (-H2O)

Figure 1. Reaction scheme for the one-pot synthesis of 2-Amino-4-methyloxazole.

Route 2: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles.[2] This two-step process involves the initial acylation of an aminoketone followed by an acid-catalyzed cyclodehydration of the resulting N-acylaminoketone intermediate.

Experimental Protocol

Step 1: Synthesis of N-(2-oxopropyl)acetamide

1-Amino-2-propanone hydrochloride (1.0 equivalent) is dissolved in a suitable solvent, such as dichloromethane, and cooled in an ice bath. A base, such as triethylamine (2.2 equivalents), is added, followed by the dropwise addition of acetic anhydride (1.1 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N-(2-oxopropyl)acetamide, which can be used in the next step without further purification.

Step 2: Cyclodehydration to 2-Amino-4-methyloxazole

The crude N-(2-oxopropyl)acetamide is dissolved in a suitable solvent, and a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, is added. The mixture is heated to promote cyclodehydration. The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched with ice and neutralized with a base. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or distillation.

A tandem Ugi/Robinson-Gabriel synthesis for a trisubstituted oxazole has been reported with a 72% yield for the final cyclodehydration step, indicating the potential for high efficiency in this ring-closing reaction.[3]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration aminoketone 1-Amino-2-propanone intermediate N-(2-oxopropyl)acetamide aminoketone->intermediate acetylating_agent Acetic Anhydride acetylating_agent->intermediate product 2-Amino-4-methyloxazole intermediate_step2 N-(2-oxopropyl)acetamide intermediate_step2->product H+ catalyst (-H2O)

References

Validation

Comparative Analysis of 2-Amino-4-methyloxazole and its Analogs in Biological Systems

This guide provides a comparative statistical analysis of the biological data from studies on 2-Amino-4-methyloxazole and its structural analogs. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative statistical analysis of the biological data from studies on 2-Amino-4-methyloxazole and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to offer an objective comparison of performance and therapeutic potential.

Introduction

The 2-amino-4-methyloxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities, including antimicrobial, anticancer, and antioxidant effects.[1] Its synthetic tractability allows for the generation of diverse derivatives, making it an attractive candidate for drug discovery programs.[1] A common strategy to enhance biological activity and improve physicochemical properties involves the isosteric replacement of the oxazole ring with a thiazole moiety.[1] This guide focuses on comparing the biological performance of 2-amino-4-methyloxazole derivatives with their 2-amino-4-methylthiazole counterparts, a class of compounds that has also shown significant therapeutic potential.[2]

Quantitative Biological Data Comparison

The following tables summarize the biological activities of 2-amino-4-methyloxazole derivatives and related thiazole analogs, providing a direct comparison of their efficacy in various experimental assays.

Table 1: Anticancer Activity of 2-Amino-4-methyloxazole and Thiazole Derivatives

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference
2-Methyloxazole DerivativesRelated 2-methyl-4,5-disubstituted oxazolesHT-29-[1]
2-Aminothiazole Derivatives2-Benzamido-4-(isothiocyanatornethyl)-thiazoleL12100.2-1[3]
2-(Alkylamido)thiazole analoguesL12104-8[3]
2-Amino-4-phenylthiazole derivative (Compound 10)HT-292.01[3]
2,4-Disubstituted thiazole amide (Compound 28)HT-290.63[3]
2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c)VEGFR-2 (inhibition)0.15[2]
2-Amino-4-aryl thiazolep-Fluoro substituted derivative (1d)5-LOX (inhibition)~10[4][5]

Table 2: Antimicrobial Activity of 2-Amino-4-methylthiazole Derivatives

Compound ClassMicrobial StrainMIC (µg/mL)Reference
2-Amino-4-methylthiazole DerivativesStaphylococcus aureus-[2][6]
Pseudomonas aeruginosa-[6]
Candida albicans-[6]

Note: Specific MIC values for 2-amino-4-methylthiazole derivatives were not detailed in the provided search results, but their activity against these strains was noted.

Key Signaling Pathways and Mechanisms of Action

Derivatives of both 2-amino-4-methyloxazole and 2-amino-4-methylthiazole have been shown to exert their anticancer effects through various mechanisms. One prominent mechanism for related oxazole compounds is the disruption of microtubule formation, leading to cell cycle arrest and apoptosis.[1] For the thiazole derivatives, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mechanism for reducing tumor vascularization and growth.[2]

signaling_pathway cluster_oxazole 2-Methyloxazole Derivatives Action cluster_thiazole 2-Aminothiazole Derivatives Action Oxazole 2-Methyloxazole Derivative Tubulin Tubulin Oxazole->Tubulin binds to Microtubules Microtubule Assembly Tubulin->Microtubules disrupts CellCycle Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Thiazole 2-Aminothiazole Derivative VEGFR2 VEGFR-2 Thiazole->VEGFR2 inhibits Downstream Downstream Signaling VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth

Caption: Proposed mechanisms of anticancer activity for oxazole and thiazole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further study.

Synthesis of 2-Amino-4-methyloxazole Core Structure

A foundational method for synthesizing the 2-amino-4-methyloxazole core involves the condensation of a β-ketoester with a urea equivalent.[1]

Materials:

  • Ethyl 2-chloroacetoacetate

  • Urea

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Condensation: A mixture of urea and ethyl 2-chloroacetoacetate is refluxed in ethanol.[1]

  • Cyclization: The resulting intermediate undergoes cyclization to form the oxazole ring.[1]

  • Hydrolysis: The ester group is hydrolyzed using aqueous sodium hydroxide under reflux to yield 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid.[1]

  • Purification: The final product is purified by recrystallization.[1]

synthesis_workflow start Start: Ethyl 2-chloroacetoacetate + Urea reflux Condensation (Reflux in Ethanol) start->reflux cyclization Cyclization reflux->cyclization hydrolysis Hydrolysis (Aqueous NaOH, Reflux) cyclization->hydrolysis purification Purification (Recrystallization) hydrolysis->purification end End Product: 2-amino-4-methyl-1,3-oxazole -5-carboxylic acid purification->end

Caption: Workflow for the synthesis of the 2-amino-4-methyloxazole core.

Anticancer Activity Screening (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

  • Cancer cell lines (e.g., HT-29)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution

  • Solubilization buffer

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation by viable cells.

  • Solubilization: A solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curve.[1]

mtt_assay_workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with test compounds A->B C Incubate B->C D Add MTT solution C->D E Incubate (Formazan formation) D->E F Add solubilization buffer E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT assay to determine anticancer activity.

Antioxidant Activity Screening (DPPH Assay)

The radical scavenging capacity of the compounds is evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1]

Materials:

  • DPPH solution in methanol

  • Test compounds

  • Methanol

  • Microplate reader

Procedure:

  • Reaction Mixture: A solution of the test compound in methanol is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

Conclusion

The 2-amino-4-methyloxazole scaffold and its thiazole analogs represent promising classes of heterocyclic compounds with significant therapeutic potential.[1] While data for specific 2-amino-4-methyloxazole derivatives is still emerging, comparisons with structurally similar 2-aminothiazoles provide valuable insights into their potential efficacy. The straightforward synthesis and the ability to tune biological activities through structural modifications make these compounds attractive for further investigation in drug discovery.[1] Future research should focus on the synthesis and screening of a broader library of 2-amino-4-methyloxazole derivatives to fully elucidate their structure-activity relationships and therapeutic utility.

References

Comparative

Reproducibility of Experimental Results for 2-Amino-4-methyloxazole: A Comparative Guide

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 2-Amino-4-methyloxazole and its structural analog,...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 2-Amino-4-methyloxazole and its structural analog, 2-Amino-4-methylthiazole, focusing on their synthesis and biological activities. The data presented is compiled from various studies to offer a comprehensive overview for evaluating these compounds as potential therapeutic agents.

Synthesis and Physicochemical Properties: A Reproducibility Comparison

The synthesis of 2-amino-4-methyloxazole and its thiazole counterpart often follows similar chemical principles, yet can result in notable differences in yield, purity, and physicochemical properties. The isosteric replacement of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole can significantly impact the compound's characteristics.

CompoundSynthetic MethodReported YieldPurityKey Physicochemical Properties
2-Amino-4-methyloxazole Derivative (2-amino-4-methyl-1,3-oxazole-5-carboxylic acid) Condensation of ethyl 2-chloroacetoacetate with urea, followed by basic hydrolysis.[1]Not explicitly stated for the parent compound, but derivatives are synthesized from this intermediate.Purified by recrystallization.[1]Increased hydrophilicity and water solubility compared to thiazole isosteres.[2]
2-Amino-4-methylthiazole Reaction of chloroacetone with thiourea.70-75%[3]Not explicitly stated, but the product is distilled at reduced pressure.[3]Lower water solubility compared to oxazole analogs.[2]

Biological Activity: A Performance Benchmark

The substitution of the oxygen atom in 2-amino-4-methyloxazole with sulfur in 2-amino-4-methylthiazole has been shown to have a profound impact on biological activity, particularly in the context of antimicrobial efficacy.

Antimicrobial Activity

Studies have demonstrated that 2-aminooxazole derivatives can exhibit significantly enhanced activity against certain bacterial strains compared to their 2-aminothiazole counterparts.

Compound/DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC)
2-Aminooxazole derivative Mycobacterium tuberculosis3.125 µg/mL[1][2]
2-Aminothiazole counterpart Mycobacterium tuberculosis≥ 500 µg/mL[1][2]
Anticancer Activity

Various derivatives of both 2-aminooxazoles and 2-aminothiazoles have been investigated for their potential as anticancer agents. The data, however, is often for structurally diverse derivatives rather than the parent compounds.

Compound ClassCancer Cell LineIC50 Value (µM)
2-Aminothiazole derivative Human lung cancer (H1299)4.89
2-Aminothiazole derivative Human glioma (SHG-44)4.03
2-Aminothiazole derivative Human lung cancer (A549)1.3 ± 0.9
2-Aminothiazole derivative Human lung cancer (A549)0.16 ± 0.06
2-Aminothiazole derivative Human liver cancer (HepG2)0.13 ± 0.05

Experimental Protocols

To ensure the reproducibility of the cited experimental data, detailed methodologies are provided below.

Synthesis of 2-Amino-4-methyl-1,3-oxazole-5-carboxylic Acid[1]

This procedure outlines the synthesis of a key intermediate for producing various 2-amino-4-methyloxazole derivatives.

Materials:

  • Urea

  • Ethyl 2-chloroacetoacetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Condensation: A mixture of urea and ethyl 2-chloroacetoacetate is refluxed in ethanol.

  • Cyclization: The resulting intermediate undergoes cyclization to form the oxazole ring.

  • Hydrolysis: The ester group is hydrolyzed using aqueous sodium hydroxide under reflux to yield the carboxylic acid.

  • Purification: The final product is purified by recrystallization.

G cluster_synthesis Synthesis Workflow start Start: Urea + Ethyl 2-chloroacetoacetate condensation Condensation (Reflux in Ethanol) start->condensation cyclization Cyclization condensation->cyclization hydrolysis Hydrolysis (NaOH, Reflux) cyclization->hydrolysis purification Purification (Recrystallization) hydrolysis->purification end Product: 2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid purification->end G cluster_mic MIC Determination Workflow start Start: Test Compound dilution Serial Dilution in Microtiter Plate start->dilution inoculation Inoculation with Microorganism dilution->inoculation incubation Incubation inoculation->incubation read_results Visual Assessment of Growth incubation->read_results end Determine MIC read_results->end

References

Validation

A Comparative Guide to the Molecular Docking of 2-Amino-4-methyloxazole Derivatives

The 2-amino-4-methyloxazole scaffold has been identified as a privileged structure in the field of medicinal chemistry, demonstrating a wide array of biological activities.[1] These derivatives have been investigated for...

Author: BenchChem Technical Support Team. Date: December 2025

The 2-amino-4-methyloxazole scaffold has been identified as a privileged structure in the field of medicinal chemistry, demonstrating a wide array of biological activities.[1] These derivatives have been investigated for their potential as antimicrobial, anticancer, and antioxidant agents.[1] Molecular docking, a powerful in-silico method, plays a crucial role in understanding the interactions between these derivatives and their biological targets, thereby guiding the design and development of new therapeutic agents. This guide provides a comparative analysis of docking studies, supported by experimental data and detailed protocols.

Overview of Biological Targets and Docking Affinities

Docking studies have revealed that 2-amino-4-methyloxazole and related oxazole derivatives can effectively bind to a variety of protein targets. The binding affinity, often expressed as a docking score in kcal/mol or as an inhibitory constant (IC50 or Ki), indicates the strength of the interaction. Lower energy scores and concentration values signify higher potency.

A comparative summary of docking scores and experimental validation for various oxazole derivatives against key biological targets is presented below.

Target ProteinDerivative ClassRepresentative Derivative/CompoundDocking Score (kcal/mol)Experimental Value (IC50 / MIC)Therapeutic Area
Mycobacterial FabH 2-AminooxazoleCompound 6bNot Specified3.125 µg/mL (MIC)Antimicrobial (Tuberculosis)[1]
Monoamine Oxidase B (MAO-B) 4-(2-Methyloxazol-4-yl)benzenesulfonamideCompound 1Not Specified3.47 µM (IC50)Neurodegenerative Diseases[2]
Heme-binding protein (HmuY) OxazoleCompound 2-11.3Not SpecifiedAnti-periodontitis
Tubulin 1,3,4-OxadiazoleCompound 8eNot Specified7.95 nM (IC50)Anticancer[3]
Tubulin 2,4-disubstituted thiazoleCompound 5c-14.503.35 ± 0.2 µM (IC50)Anticancer[4]
CDK2 Imidazole-pyrimidineCompound 3jNot Specified1.3 µM (IC50)Anticancer[5]
Aspartate Semialdehyde Dehydrogenase (ASADH) Virtual Library CompoundCompound M14mHigh Score (Not specified)24 ± 5 µM (Ki)Antimicrobial[6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of both computational and experimental findings.

Molecular docking studies are performed to predict the binding orientation and affinity of a ligand to a protein target.[5][7]

  • Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and native ligands are typically removed, polar hydrogen atoms are added, and the structure is prepared for docking using software like AutoDock MGL.[8]

  • Ligand Preparation : The 2D structures of the 2-amino-4-methyloxazole derivatives are drawn using chemical drawing software (e.g., ChemBio3D) and converted to 3D structures. The structures are then optimized to find the most stable conformation with the lowest energy.

  • Docking Simulation : The docking process is carried out using software such as AutoDock Vina or Glide.[5][8][9] The software systematically searches for the best binding poses of the ligand within the active site of the protein.

  • Analysis : The results are analyzed based on the docking score and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein. The conformation with the lowest binding energy is typically considered the most favorable.[7]

The foundational 2-amino-4-methyloxazole structure can be synthesized through several methods, commonly involving the condensation of a β-ketoester with urea or a urea equivalent.[1]

  • Reaction Setup : Ethyl 2-chloroacetoacetate is reacted with urea.[1]

  • Hydrolysis : The intermediate undergoes basic hydrolysis to yield 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid.[1]

  • Derivatization : This key intermediate serves as a versatile building block. It can be coupled with various amino acids or peptide fragments using a coupling reagent like TBTU to generate a library of derivatives for screening.[1]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]

  • Preparation : Test compounds are serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.[1]

  • Inoculation : Each well is inoculated with a standardized microbial suspension (e.g., Mycobacterium tuberculosis).[1]

  • Incubation : The plates are incubated under conditions appropriate for the specific microorganism.[1]

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Visualizing Workflows and Pathways

Diagrams are used to clarify complex processes and relationships, from the computational workflow to the biological mechanism of action.

cluster_prep Preparation cluster_dock Execution cluster_analysis Analysis & Validation Target Target Identification (e.g., FabH) Protein Protein Structure Preparation (PDB) Target->Protein Ligand Ligand Library Preparation (2D to 3D) Target->Ligand Docking Molecular Docking (e.g., AutoDock Vina) Protein->Docking Ligand->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Analysis Pose Analysis (H-Bonds, Interactions) Scoring->Analysis Validation In-vitro Validation (MIC / IC50 Assay) Analysis->Validation

Caption: General workflow for a molecular docking study.

Molecular docking studies suggest that the antimycobacterial activity of certain 2-aminooxazole derivatives stems from the inhibition of mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH).[1] This enzyme is critical for initiating the Fatty Acid Synthase II (FAS-II) pathway, which is essential for mycolic acid biosynthesis and the integrity of the bacterial cell wall.[1]

A 2-Amino-4-methyloxazole Derivative B β-ketoacyl-acyl carrier protein synthase III (FabH) A->B Inhibition C Fatty Acid Synthase II (FAS-II) Pathway Initiation B->C D Mycolic Acid Biosynthesis C->D E Bacterial Cell Wall Integrity D->E F Mycobacterium Survival E->F

Caption: Proposed mechanism of antimycobacterial action.[1]

The development of novel therapeutic agents is a multi-stage process where computational and experimental sciences converge. In-silico studies provide a rational basis for selecting which compounds to synthesize and test in the laboratory.

A In-Silico Study (Molecular Docking) B Chemical Synthesis of Derivatives A->B Guides Synthesis C In-Vitro Validation (Biological Assays) B->C Provides Compounds C->A Validates & Refines Models D Lead Compound Identification C->D Confirms Activity

Caption: The logical relationship in drug discovery.

Conclusion

Comparative docking studies are an invaluable tool in modern drug discovery, providing critical insights into the potential efficacy and mechanism of action of novel compounds. For 2-amino-4-methyloxazole derivatives, these in-silico approaches have successfully predicted their interactions with various key biological targets, ranging from bacterial enzymes to proteins involved in cancer.[1] The correlation of docking scores with experimental data, such as MIC and IC50 values, strengthens the validity of these computational models. The synergy between in-silico screening, chemical synthesis, and in-vitro testing creates an efficient pathway for the development of new therapeutic agents, underscoring the potential of the 2-amino-4-methyloxazole scaffold in addressing diverse medical needs.

References

Comparative

Assessing the Selectivity of the 2-Amino-4-methyloxazole Scaffold: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Comparative Selectivity of 2-Amino-4-methyloxazole Derivatives The biological activity of 2-amino-4-methyloxazole derivatives is highly dependent on the sub...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Selectivity of 2-Amino-4-methyloxazole Derivatives

The biological activity of 2-amino-4-methyloxazole derivatives is highly dependent on the substitutions at the 2-amino and 5-positions of the oxazole ring.[1] These modifications significantly influence the potency and selectivity of the compounds against various targets, which include bacterial enzymes, protein kinases, and components of the cellular division machinery.

Antimicrobial Activity

A notable area of activity for this scaffold is in the development of antimicrobial agents, particularly against Mycobacterium tuberculosis. Isosteric replacement of the sulfur atom in 2-aminothiazole derivatives with an oxygen atom to form 2-aminooxazoles has been shown to significantly boost antimycobacterial activity and improve physicochemical properties like water solubility.[1]

Compound IDTarget OrganismActivity (MIC in µg/mL)Reference CompoundActivity (MIC in µg/mL)
6b Mycobacterium tuberculosis H37Ra3.1252-aminothiazole counterpart≥ 500
6b Staphylococcus aureus> 62.5--
6b Candida albicans62.5--

Table 1: Antimicrobial activity of a 2-aminooxazole derivative (6b) compared to its 2-aminothiazole analog against various microbes. Data suggests a significant and selective increase in potency against M. tuberculosis.[1]

Anticancer Activity

Derivatives of the closely related 2-methyloxazole scaffold have demonstrated potent anticancer activity by targeting tubulin polymerization.[2] While specific data for 2-amino-4-methyloxazole is emerging, these findings suggest that the oxazole core can be tailored to interact with protein targets involved in cell division.[1] A series of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles were shown to be highly potent antitubulin agents, with some compounds exhibiting greater activity than Combretastatin A-4 (CA-4), a known tubulin inhibitor.[2]

Compound IDTarget/Cell LineActivity (IC50 in nM)Reference CompoundActivity (IC50 in nM)
4g Various Cancer Cell Lines0.35 - 4.6CA-4Similar Potency
4i Various Cancer Cell Lines0.5 - 20.2CA-4Similar Potency

Table 2: Antiproliferative activity of 2-methyloxazole derivatives (4g and 4i) in comparison to the well-characterized antitubulin agent, Combretastatin A-4 (CA-4). The data highlights the potential for the oxazole scaffold in developing potent anticancer agents.[2]

Experimental Protocols

To facilitate the assessment of novel 2-amino-4-methyloxazole derivatives, detailed methodologies for key experiments are provided below.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[1]

Materials:

  • Mueller-Hinton broth (or other suitable bacterial/fungal growth medium)

  • 96-well microtiter plates

  • Standardized bacterial/fungal inoculum (e.g., 0.5 McFarland standard)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic

  • Negative control (medium only)

Procedure:

  • Prepare serial dilutions of the test compound in the microtiter plate wells.

  • Add the standardized microbial inoculum to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • Test compound

  • Kinase reaction buffer

  • [γ-33P]ATP

  • ATP

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In the wells of the microplate, add the kinase, the substrate, and the test compound.

  • Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each compound concentration to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for screening compound activity and a simplified signaling pathway that could be targeted by derivatives of the 2-amino-4-methyloxazole scaffold.

experimental_workflow cluster_preparation Preparation cluster_screening Screening cluster_validation Validation Compound_Synthesis Compound Synthesis (2-Amino-4-methyloxazole derivative) Primary_Assay Primary Assay (e.g., MIC, IC50) Compound_Synthesis->Primary_Assay Target_Preparation Target Preparation (e.g., Kinase, Bacterium) Target_Preparation->Primary_Assay Dose_Response Dose-Response Curve Generation Primary_Assay->Dose_Response Data_Analysis Data Analysis Dose_Response->Data_Analysis Selectivity_Panel Selectivity Panel (e.g., Kinase Panel) Data_Analysis->Selectivity_Panel Cellular_Assay Cell-Based Assay Data_Analysis->Cellular_Assay signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Effector Effector Protein Kinase2->Effector Activates Transcription Gene Transcription Effector->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor 2-Amino-4-methyloxazole Derivative Inhibitor->Kinase1 Inhibits

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Amino-4-methyloxazole: A Guide for Laboratory Professionals

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 2-Amino-4-m...

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 2-Amino-4-methyloxazole, tailored for researchers, scientists, and drug development professionals. Due to the specific nature of this compound, it is crucial to handle it as a hazardous substance, adhering to all institutional and regulatory guidelines.

Hazard Assessment and Personal Protective Equipment (PPE)

2-Amino-4-methyloxazole is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and is considered severely hazardous to water (Water Hazard Class 3). Therefore, stringent safety measures are necessary during its handling and disposal.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical splash goggles and a face shield.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, nitrile). Always check the glove manufacturer's compatibility chart.
Body Protection Flame-retardant laboratory coat and a chemical-resistant apron.
Footwear Closed-toe, chemical-resistant shoes.
Respiratory Protection All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Spill Management Protocol

In the event of a spill, immediate action is required to mitigate risks.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the area if it is safe to do so.

  • Containment: For liquid spills, use a chemical spill kit with inert absorbent materials like vermiculite or absorbent pads to contain the material.[1] Do not use combustible materials such as paper towels.[1]

  • Cleanup: Once absorbed, carefully collect the material using non-sparking tools and place it in a designated and properly labeled hazardous waste container.[1][2]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.[1]

Step-by-Step Disposal Procedure

Under no circumstances should 2-Amino-4-methyloxazole or its containers be disposed of in standard trash or flushed down the drain.[1] All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste 2-Amino-4-methyloxazole in a designated, leak-proof, and chemically compatible container.[1][3] The container must be in good condition.[1]

    • Do not mix with incompatible waste streams. It is often best to collect halogenated and non-halogenated solvent wastes separately.[4]

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[1]

    • Include the full chemical name, "2-Amino-4-methyloxazole," and the approximate concentration and quantity.[1]

    • Affix the appropriate hazard pictograms (e.g., harmful).[1]

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]

    • This area should be well-ventilated, away from ignition sources, and have secondary containment.[1]

  • Arranging for Disposal:

    • Once the container is full (not exceeding 90% capacity), or on a regular schedule, contact your institution's EHS office to arrange for pickup.[1]

    • Disposal must be conducted by a licensed hazardous waste contractor.[1][3] A common disposal method for such organic compounds is high-temperature incineration in a specially equipped facility.[3]

Disposal Workflow

The following diagram illustrates the logical steps for the proper handling and disposal of 2-Amino-4-methyloxazole.

cluster_0 Waste Generation & Handling cluster_1 Labeling & Storage cluster_2 Final Disposal A Waste 2-Amino-4-methyloxazole Generated B Wear Appropriate PPE A->B Always C Collect in Designated Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' & Chemical Name C->D Immediately after first deposit E Store in Satellite Accumulation Area D->E F Contact EHS for Pickup E->F When container is full G Transport by Licensed Contractor F->G H Dispose via Chemical Incineration G->H

Caption: Logical workflow for the safe disposal of 2-Amino-4-methyloxazole.

References

Handling

Essential Safety and Operational Guide for Handling 2-Amino-4-methyloxazole

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-Amino-4-methyloxazole (CAS No. 35629-70-0). Adherence to these procedural steps is critical for ensuring a safe laboratory environment and the integrity of your research.

Chemical Identifier: 2-Amino-4-methyloxazole CAS Number: 35629-70-0 Molecular Formula: C₄H₆N₂O Hazard Classification: Acute Toxicity 4, Oral (Harmful if swallowed). Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling 2-Amino-4-methyloxazole. This guidance is synthesized from safety data sheets for the compound and structurally similar chemicals.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety goggles with side-shields or a full-face shield.[3][4]To protect against splashes and aerosols that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[5] Dispose of contaminated gloves after use.[2]To prevent skin contact, as the substance causes skin irritation.[1][2]
Body Protection A properly fitting, buttoned lab coat or impervious clothing.[3][6]To protect the skin from accidental contact and spills.[6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][5] If dust or aerosols are generated, use a NIOSH-approved respirator.[2]To minimize inhalation, as the substance may cause respiratory irritation.[1][2]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidental exposure.

Procedure Step-by-Step Guidance
General Handling 1. Avoid all personal contact, including inhalation.[1] 2. Work in a well-ventilated area or a chemical fume hood.[1] 3. Do not eat, drink, or smoke in the handling area.[7] 4. Wash hands thoroughly after handling.[3][7]
Storage 1. Store in a tightly-closed container.[7] 2. Keep in a cool, dry, and well-ventilated area.[7] 3. Store away from incompatible substances such as oxidizing agents.[8]

Emergency and Disposal Plans

Immediate and appropriate responses to spills and proper disposal methods are critical for laboratory safety and environmental compliance.

Plan Procedural Steps
Spill Cleanup 1. Evacuate personnel from the immediate area. 2. Wear full personal protective equipment.[3] 3. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[3] For solid spills, sweep or vacuum up, avoiding dust generation.[1][2] 4. Collect residue and place it in a sealed, labeled container for disposal.[1] 5. Wash the spill area with soap and water.[1]
First Aid 1. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[2][3] 2. Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[2][3] 3. Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][7] 4. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Disposal 1. Dispose of this material and its container as hazardous waste.[7] 2. Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[9] 3. Do not allow the product to enter drains or waterways.[2]

Experimental Workflow for Handling 2-Amino-4-methyloxazole

The following diagram outlines the logical workflow for the safe handling of 2-Amino-4-methyloxazole, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Assess Risks & Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Decontaminate Equipment E->F I Spill or Exposure Occurs E->I Potential G Segregate & Label Waste F->G H Dispose of Waste via Approved Channels G->H J Follow First Aid/Spill Cleanup Protocol I->J J->G If applicable

Caption: Logical workflow for the safe handling of 2-Amino-4-methyloxazole.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-Amino-4-methyloxazole
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2-Amino-4-methyloxazole
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